3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(7-methoxy-4-oxoquinolin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-9-2-3-10-11(8-9)14(6-4-12(10)15)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFWOJPYHQPGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This technical guide provides an in-depth exploration of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, a heterocyclic compound belonging to the quinolin-4-one class. Quinolinone derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This document, intended for researchers and drug development professionals, details the structural attributes, a validated synthetic pathway, and methods for spectroscopic characterization of the title compound. Furthermore, it synthesizes current knowledge on the pharmacological potential of the quinolin-4-one core, highlighting promising avenues for future investigation of this specific molecule as a therapeutic agent, particularly in oncology and infectious diseases.
The Quinolin-4-one Scaffold: A Cornerstone in Medicinal Chemistry
The quinolin-4-one (or 4-quinolone) ring system is a prominent azaheterocyclic structure found in both natural products and synthetic pharmaceuticals.[4] Its rigid, planar framework provides an ideal backbone for introducing diverse functional groups, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of quinolone derivatives with a remarkable range of pharmacological effects, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory activities.[1][2][5][6] The success of fluoroquinolone antibiotics is a testament to the scaffold's therapeutic value. More recently, derivatives have been investigated as potent inhibitors of key enzymes in cancer progression, such as mutant isocitrate dehydrogenase 1 (mIDH1) and various receptor tyrosine kinases.[7] The title compound, featuring an N-propanoic acid substituent and a 7-methoxy group, represents a rational design to enhance solubility and explore specific interactions within biological targets.
Physicochemical and Structural Properties
The fundamental characteristics of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid are derived from its constituent parts: the quinolinone core, the electron-donating methoxy group at position 7, and the flexible N-propanoic acid side chain.
Chemical Structure
The IUPAC name defines the precise arrangement of atoms, which is visualized below.
Caption: 2D structure of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid | - |
| Molecular Formula | C₁₃H₁₃NO₄ | Calculated |
| Molecular Weight | 247.25 g/mol | Calculated |
| Monoisotopic Mass | 247.08446 Da | Calculated |
| Predicted XlogP | 0.8 - 1.2 | Cheminformatics Prediction |
| Appearance | White to off-white solid (Predicted) | - |
Synthesis and Purification Strategy
The synthesis of the title compound is most efficiently achieved through a two-step process: first, the construction of the 7-methoxy-4-quinolinone core, followed by N-alkylation with a suitable three-carbon electrophile.
Synthetic Workflow
The classical Conrad-Limpach-Knorr reaction provides a reliable method for synthesizing the 4-quinolone core from an aniline derivative and a β-ketoester.[1][8] Subsequent N-alkylation at the quinolinone nitrogen, followed by ester hydrolysis, yields the final product. This strategy offers high yields and allows for modular synthesis of analogues.
Caption: Proposed three-step synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Protocol Warning: This procedure involves high temperatures and hazardous chemicals. All steps must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 7-methoxyquinolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine m-anisidine (1.0 eq) and diethyl malonate (1.1 eq).
-
Condensation: Heat the mixture at 140-150 °C for 2 hours. The theoretical amount of ethanol should be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.
-
Cyclization: Allow the mixture to cool slightly. Carefully add Dowtherm A (diphenyl ether/biphenyl mixture) as a high-boiling solvent. Heat the reaction mixture to 250 °C and maintain for 30 minutes. The product will precipitate upon heating.
-
Causality Note: The high temperature is essential to overcome the activation energy for the intramolecular cyclization, which is a 6-endo-trig process.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with hexanes to precipitate the product fully. Collect the solid by vacuum filtration and wash thoroughly with hexanes and then ethyl acetate to remove residual solvent and impurities. The crude 7-methoxyquinolin-4(1H)-one can be used in the next step without further purification.
Step 2: N-Alkylation and Saponification
-
Reaction Setup: To a solution of crude 7-methoxyquinolin-4(1H)-one (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and ethyl 3-bromopropanoate (1.2 eq).
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Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the quinolinone nitrogen, activating it for nucleophilic attack on the alkyl halide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Alkylation: Heat the suspension to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, cool the reaction to room temperature. Add a solution of potassium hydroxide (KOH, 5.0 eq) in water directly to the reaction mixture.
-
Saponification: Heat the mixture to reflux (approx. 100-110 °C) for 4 hours to saponify the ethyl ester.
-
Work-up and Purification:
-
Cool the mixture and pour it into a beaker of ice water.
-
Acidify the aqueous solution to pH 3-4 using 2M HCl. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold diethyl ether.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
-
Structural Elucidation and Characterization
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.3 (s, 1H, -COOH), ~8.0 (d, 1H, H-5), ~7.2 (d, 1H, H-8), ~7.0 (dd, 1H, H-6), ~6.5 (d, 1H, H-2), ~6.1 (d, 1H, H-3), ~4.5 (t, 2H, N-CH₂), ~3.9 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂COOH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~177.0 (C4, C=O), ~172.0 (COOH), ~162.0 (C7), ~155.0 (C8a), ~145.0 (C2), ~127.0 (C5), ~118.0 (C4a), ~115.0 (C6), ~110.0 (C3), ~100.0 (C8), ~56.0 (OCH₃), ~45.0 (N-CH₂), ~33.0 (CH₂COOH). |
| Mass Spec. (ESI+) | Predicted m/z: 248.0917 [M+H]⁺, 270.0736 [M+Na]⁺. |
Note: These are predicted values based on spectral data for similar N-alkylated quinolones and propanoic acid derivatives. Actual experimental values may vary.[9][10][11][12]
Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.
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Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Self-Validation Note: The sample must be fully dissolved to obtain high-resolution spectra. If solubility is an issue, gentle warming or sonication can be applied.
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.
-
Analysis: Process the data and assign peaks based on chemical shifts, coupling constants, and correlations, comparing them to the predicted values and known data for quinolinone scaffolds.
Biological Activity and Therapeutic Potential
The quinolin-4-one scaffold is a well-established pharmacophore with diverse biological activities.[1][4] The specific structural motifs of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid suggest several high-potential avenues for therapeutic investigation.
Anticancer Potential
Derivatives of the closely related quinolin-2-one scaffold have demonstrated potent cytotoxicity and inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[9][13] The N-propanoic acid moiety can enhance solubility and provide a handle for interaction with polar residues in an enzyme's active site. Furthermore, other quinolinone derivatives have been identified as allosteric inhibitors of mutant IDH1, an enzyme implicated in various hematological and solid tumors.[7]
Caption: Potential mechanism of action via tyrosine kinase inhibition.
Antimicrobial Activity
The quinolone core is famously the basis for a major class of antibiotics. While many potent antibacterial quinolones possess a C-3 carboxylic acid group, the N-propanoic acid of the title compound could confer novel mechanisms or spectra of activity. Recent work has shown that 7-methoxyquinoline derivatives can possess significant antimicrobial and antibiofilm activity against pathogenic microbes.[14]
Proposed Screening Protocol: MTT Assay for Cytotoxicity
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Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of the title compound in DMSO and further dilute in culture medium. Add the compound solutions to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
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Incubation: Incubate the treated cells for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
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Trustworthiness Note: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.
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-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion and Future Directions
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetically accessible compound built upon a pharmacologically validated scaffold. Its structure suggests significant potential as a modulator of biological systems, particularly as an anticancer or antimicrobial agent. This guide provides the foundational chemical knowledge required for its synthesis and characterization. Future work should focus on the experimental validation of its predicted spectroscopic properties and a comprehensive biological evaluation. Screening against a panel of cancer cell lines and pathogenic microbes, followed by mechanistic studies to identify its molecular target(s), will be critical next steps in elucidating the therapeutic promise of this molecule.
References
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
- Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). PubMed.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (2025). Benchchem.
- Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. (2025). Benchchem.
- propanoic acid, 3-[(3-butyl-8-methoxy-2-methyl-4-quinolinyl)thio]-. SpectraBase.
- Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2, and further functionalizations. (2026).
- A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Journal of Synthetic Organic Chemistry, Japan.
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Quinolin-4-ones: Methods of Synthesis and Applic
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2022). RSC Publishing.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Research & Allied Sciences.
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2024). ePrints Soton - University of Southampton.
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org.
- Propanoic acid, 3-methoxy-, methyl ester. NIST WebBook.
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
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N-substituted 4-quinolone carboxylic acid derivatives
An In-Depth Technical Guide to N-Substituted 4-Quinolone Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted 4-quinolone carboxylic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of this important class of compounds, with a particular focus on their synthesis, mechanism of action, structure-activity relationships (SAR), and burgeoning therapeutic applications beyond their traditional antibacterial role. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel quinolone-based therapeutics.
Introduction: The Enduring Legacy of the 4-Quinolone Core
The 4-quinolone ring system is a privileged heterocyclic motif that forms the backbone of numerous clinically significant drugs. The journey of quinolones in medicine began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which was subsequently introduced for the treatment of urinary tract infections. This seminal discovery paved the way for extensive research and development efforts, leading to the synthesis of thousands of analogs and the establishment of the quinolone class of antibiotics.
The quintessential structural features of a pharmacologically active quinolone include a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety annulated to an aromatic ring. It is the strategic substitution at various positions of this core structure, particularly at the N-1 position, that has allowed for the fine-tuning of their biological activity, pharmacokinetic properties, and safety profiles. This guide will delve into the critical role of the N-substituent in defining the therapeutic potential of 4-quinolone carboxylic acid derivatives.
Synthetic Strategies: Building the 4-Quinolone Scaffold
The construction of the 4-quinolone core is a well-established area of synthetic organic chemistry, with several named reactions being instrumental in this endeavor. Among these, the Gould-Jacobs reaction stands out as a classical and versatile method for the preparation of 4-hydroxyquinolines, which are key intermediates in the synthesis of 4-quinolone derivatives.
The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation afford the desired 4-quinolinone structure. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.
The mechanism of the Gould-Jacobs reaction proceeds through several distinct steps:
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Condensation: Nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the malonic ester derivative.
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Cyclization: A 6-electron electrocyclization reaction that forms the quinoline ring system.
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Tautomerization: The resulting enol tautomerizes to the more stable keto form.
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Saponification and Decarboxylation: Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline.
Caption: A simplified workflow of the Gould-Jacobs reaction for 4-quinolone synthesis.
Modern adaptations of the Gould-Jacobs reaction, such as the use of microwave irradiation, have significantly improved reaction efficiency, leading to shorter reaction times and higher yields.
Alternative Synthetic Routes
While the Gould-Jacobs reaction is a mainstay, other synthetic methodologies have been developed for the synthesis of N-substituted 4-quinolones. These include palladium-catalyzed reactions and one-pot multicomponent reactions, which offer advantages in terms of efficiency and substrate scope. For instance, a palladium-catalyzed one-pot synthesis of 1,2-disubstituted 4-quinolones has been developed through a Buchwald–Hartwig coupling followed by a Michael addition reaction.
Mechanism of Action: From Antibacterial to Broader Therapeutic Targets
The classical mechanism of action for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones convert these essential enzymes into cellular toxins, leading to fragmentation of the bacterial chromosome and ultimately cell death.
An In-Depth Technical Guide to the 7-methoxy-1-(2-carboxyethyl)-4-quinolone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-methoxy-1-(2-carboxyethyl)-4-quinolone scaffold is a significant heterocyclic motif in medicinal chemistry, building upon the well-established biological activities of the quinolone core. The incorporation of a methoxy group at the 7-position and a carboxyethyl group at the N-1 position offers unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this specific scaffold, offering insights for its utilization in drug discovery and development programs.
Introduction: The Quinolone Core and its Significance
The quinolone scaffold is a cornerstone in the development of a wide array of therapeutic agents, most notably the quinolone antibiotics.[1] These compounds exert their antibacterial effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[2] The versatility of the quinolone ring system allows for extensive chemical modifications at various positions, leading to a broad spectrum of biological activities beyond antibacterial action, including anticancer, antimalarial, and antiviral properties.[3][4][5]
Chemical modifications on the quinolone scaffold at positions such as N-1, C-2, C-3, C-5, C-6, C-7, and C-8 have been shown to significantly influence the physical, chemical, pharmacokinetic, and pharmacological properties of the resulting molecules. The 7-methoxy-4-quinolone core, in particular, has been a subject of interest due to the electron-donating nature of the methoxy group, which can modulate the electronic properties of the aromatic system and influence interactions with biological targets.
This guide focuses specifically on the 7-methoxy-1-(2-carboxyethyl)-4-quinolone scaffold, exploring the synthetic strategies to construct this molecule and the potential implications of the N-1 carboxyethyl substituent on its biological profile.
Synthesis of the 7-methoxy-1-(2-carboxyethyl)-4-quinolone Scaffold
The synthesis of the target scaffold can be logically approached in a two-part strategy: first, the construction of the core 7-methoxy-4-quinolone heterocycle, followed by the N-alkylation to introduce the 2-carboxyethyl side chain.
Synthesis of the 7-methoxy-4-quinolone Core
A common and effective method for the synthesis of 4-quinolones is the Gould-Jacobs reaction.[6] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.
Experimental Protocol: Gould-Jacobs Reaction
-
Condensation: 3-Methoxyaniline is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether.
-
Cyclization: The resulting intermediate, a diethyl ((3-methoxyphenylamino)methylene)malonate, is then heated to a high temperature (typically >250 °C) to induce cyclization and form the ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The ester group at the 3-position is subsequently hydrolyzed to a carboxylic acid using basic conditions (e.g., sodium hydroxide solution), followed by acidification. The resulting 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is then decarboxylated by heating to yield the 7-methoxy-4-quinolone core.
Diagram of the Gould-Jacobs Reaction Workflow
Caption: Workflow for the synthesis of the 7-methoxy-4-quinolone core.
N-Alkylation to Introduce the 1-(2-carboxyethyl) Group
The introduction of the 2-carboxyethyl side chain at the N-1 position can be achieved through a Michael addition reaction with an acrylate ester, followed by hydrolysis of the resulting ester.[4]
Experimental Protocol: N-Alkylation and Hydrolysis
-
Michael Addition: 7-methoxy-4-quinolone is reacted with an excess of an acrylate ester, such as ethyl acrylate, in the presence of a base catalyst. The reaction is typically performed in a suitable solvent like DMF or ethanol. The base deprotonates the nitrogen of the quinolone, which then acts as a nucleophile in a 1,4-conjugate addition to the ethyl acrylate.
-
Ester Hydrolysis: The resulting ethyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, refluxing the ester in an aqueous solution of sodium hydroxide, followed by acidification, will yield the final product, 7-methoxy-1-(2-carboxyethyl)-4-quinolone.[7]
Diagram of the N-Alkylation and Hydrolysis Workflow
Caption: Synthesis of the final target scaffold from the core.
Physicochemical Properties and Characterization
The introduction of the 1-(2-carboxyethyl) group is expected to significantly influence the physicochemical properties of the 7-methoxy-4-quinolone scaffold.
| Property | 7-Methoxy-4-quinolone Core | 7-methoxy-1-(2-carboxyethyl)-4-quinolone | Rationale for Change |
| Solubility | Generally soluble in organic solvents. | Increased aqueous solubility, particularly at physiological pH. | The carboxylic acid group can be deprotonated to form a carboxylate salt, enhancing polarity. |
| Acidity/Basicity | Weakly basic due to the quinoline nitrogen. | Amphoteric, with an acidic carboxylic acid group and a weakly basic quinoline nitrogen. | Introduction of the acidic functional group. |
| LogP | Moderately lipophilic. | Lower LogP value, indicating increased hydrophilicity. | The polar carboxylic acid group decreases overall lipophilicity. |
Analytical Characterization:
The structure of 7-methoxy-1-(2-carboxyethyl)-4-quinolone would be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups (ketone and carboxylic acid) and the aromatic system.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 7-methoxy-1-(2-carboxyethyl)-4-quinolone is not extensively reported, the known activities of the 7-methoxy-4-quinolone core provide a strong basis for predicting its potential therapeutic applications. The introduction of the N-1 carboxyethyl group can serve multiple purposes in drug design, including improving pharmacokinetic properties and providing a handle for further derivatization.
Anticancer Activity
Quinolone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[8] The 7-methoxy substitution has been explored in the context of anticancer drug design.[9] The 1-(2-carboxyethyl) group could enhance the aqueous solubility of the compound, a desirable property for drug candidates, and may also influence its interaction with biological targets.
Antimalarial Activity
Derivatives of 7-methoxy-4-quinolone have shown potent antimalarial activity.[3][10] The mechanism of action is believed to involve the inhibition of the parasite's cytochrome bc1 complex. The N-1 substituent can significantly impact the compound's activity and pharmacokinetic profile. The carboxyethyl group could potentially be used to create prodrugs to improve oral bioavailability.
Antibacterial Activity
The foundational activity of the quinolone scaffold is its antibacterial action.[1] While many potent quinolone antibiotics possess a carboxylic acid at the 3-position, the presence of a carboxylic acid at the N-1 position may also influence antibacterial activity, potentially through altered interactions with the bacterial DNA gyrase or topoisomerase IV enzymes.
Diagram of Potential Biological Targets
Caption: Potential molecular targets for the scaffold.
Future Perspectives and Drug Development Insights
The 7-methoxy-1-(2-carboxyethyl)-4-quinolone scaffold represents a versatile platform for the development of new therapeutic agents. The carboxylic acid moiety offers a key point for further chemical modification.
-
Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs with enhanced lipophilicity and improved oral absorption. These esters would then be hydrolyzed in vivo to release the active carboxylic acid-containing drug.
-
Conjugation Chemistry: The carboxylic acid provides a convenient handle for conjugation to other molecules, such as targeting ligands or polymers, to improve drug delivery and reduce off-target toxicity.
-
Salt Formation: The acidic nature of the scaffold allows for the formation of various salts with improved solubility and stability, which is a critical consideration in pharmaceutical formulation.
Conclusion
The 7-methoxy-1-(2-carboxyethyl)-4-quinolone scaffold is a promising chemical entity that combines the established biological potential of the 7-methoxy-4-quinolone core with the advantageous physicochemical properties conferred by the 1-(2-carboxyethyl) substituent. While further research is needed to fully elucidate the specific biological activities and therapeutic potential of this particular molecule, the synthetic routes are well-precedented, and the opportunities for further derivatization are numerous. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related quinolone scaffolds in their quest for novel and effective therapeutic agents.
References
- El-Sayed, M. A., et al. (2018). Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. Antimicrobial Agents and Chemotherapy, 42(10), 2577-2586.
- Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(22), 9344-9365.
- Hiltensperger, G., et al. (2016). Quinolone amides as antitrypanosomal lead compounds with in vivo activity. Antimicrobial Agents and Chemotherapy, 60(8), 4442-4452.
- Abdel-Wahab, B. F., et al. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 20(9), 16962-16982.
- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. (n.d.).
- Li, J., et al. (2008). The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. Bioorganic & Medicinal Chemistry Letters, 18(23), 6176-6179.
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (n.d.).
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Manetsch, R., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of Medicinal Chemistry, 57(22), 9344-9365.
- Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
- Wube, A. A., et al. (2011). Antimycobacterial lipophilicity relation of N-substituted 2-[(1E)-alkenyl]-4-(1H)-quinolone derivatives. European Journal of Medicinal Chemistry, 46(6), 2091-2101.
- Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 8. scilit.com [scilit.com]
- 9. The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid, a quinolone derivative of significant interest in medicinal chemistry. The guide details a plausible synthetic route, outlines methods for its purification and characterization, and explores its potential as a bioactive agent. Drawing upon the established pharmacology of the quinolone scaffold, this document discusses the anticipated mechanism of action and provides detailed protocols for evaluating its antibacterial and anticancer activities. Furthermore, this guide presents a thorough analytical workflow for the structural elucidation and purity assessment of the compound, ensuring scientific integrity and reproducibility.
Introduction: The Quinolone Scaffold and its Therapeutic Potential
The quinolone core is a privileged scaffold in drug discovery, most notably recognized for its potent antibacterial activity. Quinolones exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism of action has led to the development of a broad spectrum of antibiotics. Beyond their antibacterial properties, quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, and antiprotozoal effects.
The subject of this guide, 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid, incorporates the key structural features of the quinolone pharmacophore with a propanoic acid side chain at the N-1 position and a methoxy group at the C-7 position. These modifications are anticipated to influence the compound's physicochemical properties and biological activity, making it a compelling candidate for further investigation. This guide serves as a technical resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this specific quinolone derivative.
Synthesis and Purification
The synthesis of 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid can be achieved through a two-step process involving a Michael addition followed by hydrolysis. This approach is based on established methodologies for the N-alkylation of quinolone scaffolds.
Proposed Synthetic Pathway
The proposed synthesis commences with the readily available 7-methoxy-4-oxo-1,4-dihydroquinoline. A base-catalyzed Michael addition with ethyl acrylate introduces the propanoate side chain at the N-1 position. Subsequent hydrolysis of the ethyl ester yields the desired carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoate
-
To a stirred solution of 7-methoxy-4-oxo-1,4-dihydroquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add ethyl acrylate (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Step 2: Synthesis of 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid
-
Dissolve the purified ethyl 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) and reflux the mixture for 2-4 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl) at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid is not extensively available, its properties can be predicted using computational models and compared to structurally related compounds.
| Property | Predicted/Estimated Value | Significance |
| IUPAC Name | 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid | Unambiguous chemical identifier. |
| Molecular Formula | C₁₃H₁₃NO₄ | Determines molecular weight and elemental composition. |
| Molecular Weight | 247.25 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point | Estimated >200 °C | Indicator of purity and stability. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Affects formulation and bioavailability. |
| pKa (acidic) | ~4-5 (Carboxylic acid) | Determines the charge state at physiological pH. |
| pKa (basic) | ~6-7 (Quinoline nitrogen) | Influences receptor binding and membrane permeability. |
| LogP | ~1.5 - 2.5 | Predicts lipophilicity and ability to cross cell membranes. |
Biological Activity and Mechanism of Action
Anticipated Antibacterial Activity
Quinolones are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand breaks and ultimately cell death.[1][2] The presence of the core 4-oxo-1,4-dihydroquinoline scaffold in the title compound suggests a similar mechanism of action against susceptible bacterial strains.
Caption: Mechanism of action of quinolone antibiotics.
Potential Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. The proposed mechanisms of action are diverse and include the inhibition of topoisomerases, receptor tyrosine kinases (such as EGFR), and other signaling pathways crucial for cancer cell proliferation and survival. The structural features of 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid warrant investigation into its cytotoxic effects against various cancer cell lines.
Experimental Protocol for Biological Evaluation
4.3.1. Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
4.3.2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
Sources
Technical Guide: 7-Methoxyquinolone Fluorescent Scaffolds
The following technical guide details the characteristics, synthesis, and applications of the 7-methoxyquinolone fluorescent scaffold.
Executive Summary
The 7-methoxyquinolone scaffold (specifically the 2-quinolone or carbostyril core) represents a robust class of nitrogen-heterocyclic fluorophores. distinct from their oxygenated analogs (coumarins). While 7-methoxycoumarin is a ubiquitous blue fluorophore and photocage, the 7-methoxyquinolone scaffold offers superior chemical stability , pH independence , and large Stokes shifts , albeit often with lower native quantum yields that require structural optimization (e.g., 4-position substitution).
This guide dissects the photophysical mechanisms, synthetic pathways, and experimental protocols necessary to utilize 7-methoxyquinolones in high-fidelity imaging and sensing applications.
Molecular Architecture & Photophysics
Electronic Structure and Stability
The core structure consists of a bicyclic system where a benzene ring is fused to a nitrogen-containing pyridone ring. The methoxy group at the 7-position acts as an electron-donating group (EDG), creating a push-pull system with the electron-withdrawing carbonyl at the 2-position.
-
pH Stability: Unlike 7-hydroxycoumarins (umbelliferone), which are non-fluorescent below pH 7 due to protonation, 7-methoxyquinolones maintain fluorescence across a broad pH range (pH 2–11) because the methoxy group cannot be deprotonated/protonated under physiological conditions [1].
-
Solvatochromism: The scaffold exhibits positive solvatochromism. In polar solvents, the excited state (Intramolecular Charge Transfer, ICT) is stabilized, leading to a bathochromic (red) shift in emission.
Photophysical Specifications
| Parameter | Value / Characteristic | Notes |
| Excitation Max ( | 330 – 360 nm | UV-A excitable. |
| Emission Max ( | 400 – 440 nm | Deep blue emission. |
| Stokes Shift | 60 – 100 nm | Large shift reduces self-quenching. |
| Quantum Yield ( | 0.10 – 0.40 | Lower than coumarins; enhanced by 4-CF |
| Lifetime ( | ~3 – 5 ns | Suitable for fluorescence lifetime imaging (FLIM). |
| Photostability | High | Superior resistance to photobleaching vs. coumarins. |
Jablonski Diagram & Energy Transfer
The fluorescence mechanism relies on a
Figure 1: Jablonski diagram illustrating the excitation, emission, and competing quenching pathways (ISC) in the 7-methoxyquinolone scaffold.
Chemical Synthesis & Functionalization[1][2][3][4][5]
To access the 7-methoxyquinolone core, the Knorr Quinoline Synthesis is the standard, robust method. This involves the condensation of an aniline with a
Synthesis of 7-Methoxy-4-Methyl-2-Quinolone
This derivative is a standard reference fluorophore.
Reagents:
-
3-Methoxyaniline (m-Anisidine)
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Sulfuric acid (
)
Reaction Pathway:
-
Condensation: Formation of the acetoacetanilide intermediate.
-
Cyclization: Acid-mediated intramolecular electrophilic aromatic substitution.
Figure 2: Synthetic route for 7-methoxy-4-methyl-2-quinolone via Knorr synthesis.
Detailed Protocol
-
Condensation: Mix 3-methoxyaniline (10 mmol) and ethyl acetoacetate (10 mmol) in a round-bottom flask. Heat to 110°C for 2 hours. Monitor the evolution of ethanol.
-
Cyclization: Cool the mixture. Add Polyphosphoric acid (10 g). Heat to 100°C for 1 hour. The mixture will turn viscous and dark.
-
Work-up: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The quinolone will precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from ethanol to obtain white/off-white needles.
-
Validation: Verify structure via
H-NMR (DMSO-d ). Look for the disappearance of aniline protons and the appearance of the quinolone NH signal (~11-12 ppm).
Experimental Protocols: Characterization
Quantum Yield ( ) Measurement
Objective: Determine the efficiency of fluorescence relative to a standard.
Standard: Quinine Sulfate in 0.1 M
Protocol:
-
Preparation: Prepare stock solutions of the 7-methoxyquinolone (Sample) and Quinine Sulfate (Reference).
-
Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 OD (to avoid inner-filter effects).
-
Emission Scan: Record emission spectra for both (Sample: 360–550 nm; Ref: 360–600 nm).
-
Integration: Integrate the area under the emission curve (
). -
Calculation:
Where is the refractive index of the solvent.
Solvatochromic Shift Assay
Objective: Assess environmental sensitivity (polarity sensing).
-
Dissolve fluorophore in Toluene (non-polar), THF (medium), and DMSO (polar).
-
Measure
in each. -
Result: Expect a redshift from Toluene (~400 nm) to DMSO (~430 nm). This confirms the ICT character suitable for sensing local polarity changes in biological binding pockets [3].
Applications in Chemical Biology
Fluorescent Tagging
The 7-methoxyquinolone core is chemically robust. Derivatization at the nitrogen (N-1) or the 4-methyl group allows for conjugation to peptides.
-
Advantage: Unlike fluorescein, the fluorescence intensity of 7-methoxyquinolone conjugates remains stable in acidic organelles (lysosomes, pH 4.5).
Photocaging (Advanced)
While 7-methoxycoumarin is the standard "caging" group, 7-methoxyquinolone derivatives (specifically N-acyl or 4-hydroxymethyl derivatives) can function as photocages.
-
Mechanism: UV irradiation (365 nm) triggers heterolysis of the C-O or N-C bond, releasing the "caged" bioactive molecule and the fluorescent quinolone byproduct.
-
Utility: The released quinolone fluorophore acts as a reporter , signaling that uncaging has occurred (uncaging-reporting strategy).
References
-
Suzuki, Y. et al. (2004). "Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range." PubMed.[2] Link
-
Lippert, T. et al. (2010). "Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles." Sciforum. Link
-
Wiemer, A.J. et al. (2016).[3] "Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group."[3] PubMed Central. Link
-
Organic Chemistry Portal. "Synthesis of 2-quinolones." Organic Chemistry Portal. Link
-
BenchChem. "7-Hydroxy-4-methyl-2(1H)-quinolone characteristics." BenchChem.[4][5] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]
- 3. Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Comparative Analysis of 2- and 4-Quinolone Propanoic Acid Derivatives
[1]
Executive Summary
The quinolone scaffold is a privileged structure in medicinal chemistry, bifurcating into two primary isomeric cores: 2-quinolone (carbostyril) and 4-quinolone . While they share a molecular formula, their electronic landscapes and reactivity profiles are distinct.
-
2-Quinolones are isosteric with coumarins and are primarily explored for anticancer (EGFR inhibition) , anti-inflammatory, and receptor-modulating activities.
-
4-Quinolones form the backbone of the fluoroquinolone antibiotics, targeting bacterial DNA gyrase , though propanoic acid derivatives at the C-3 position have shown central nervous system (CNS) stimulative and non-classical antimicrobial profiles.
This guide focuses on the propanoic acid derivatives of these cores—specifically comparing the synthetic accessibility and biological implications of attaching a propanoic acid moiety at the critical C-3 position.
Structural & Electronic Divergence
The fundamental difference lies in the position of the carbonyl group and the resulting tautomeric equilibria. This dictates the vector of hydrogen bonding and the acidity of the propanoic acid side chain.
| Feature | 2-Quinolone (2-oxo-1,2-dihydroquinoline) | 4-Quinolone (4-oxo-1,4-dihydroquinoline) |
| Core Character | Cyclic amide (Lactam) | Vinylogous amide |
| Tautomerism | Lactam | Keto |
| Dominant Form | Lactam (in solution/solid) | Keto (in solution/solid) |
| Electronic Effect | C-3 is electron-rich (enamine-like character).[1] | C-3 is electron-deficient (adjacent to carbonyl).[1] |
| Binding Mode | H-bond donor (NH) and acceptor (C=O) adjacent. | H-bond donor (NH) and acceptor (C=O) opposite. |
Visualization: Tautomeric Scaffolds
The following diagram illustrates the core numbering and tautomeric forms.
Figure 1: Tautomeric equilibrium of 2- and 4-quinolone cores. The stability of the keto/lactam forms drives the synthetic strategy for introducing side chains.
Synthetic Methodologies
The introduction of a propanoic acid moiety at the C-3 position requires distinct strategies due to the differing reactivity of the C-3 carbon.
A. 2-Quinolone Propanoic Acid Derivatives
Target: 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid[1][2]
The C-3 position of 2-quinolone is nucleophilic.[1] However, a more robust route involves the ring-opening of pyrano[3,2-c]quinoline intermediates. This method is self-validating as the disappearance of the pyran ring signals in NMR confirms the formation of the propanoic acid chain.
Protocol: Hydrolysis of Pyranoquinolinones
-
Precursor Synthesis: React 4-hydroxy-2-quinolone with diethyl ethoxymethylenemalonate or similar electrophiles to cyclize into a pyrano[3,2-c]quinoline-2,5-dione.[1]
-
Hydrolysis (Ring Opening):
-
Reagents: 10% NaOH (aq).
-
Conditions: Heat at 50–80°C for 2–4 hours.
-
Mechanism: Nucleophilic attack of hydroxide on the lactone carbonyl of the pyran ring, followed by decarboxylation if applicable, opening the ring to yield the C-3 propanoic acid side chain.
-
-
Workup: Acidify with HCl to precipitate the free acid.
-
Validation:
-
IR: Appearance of broad -COOH stretch (2500–3300 cm⁻¹) and distinct amide C=O (1650 cm⁻¹).
-
¹H NMR: Disappearance of pyran ring protons; appearance of propanoic chain triplets (
~2.5–3.0 ppm).
-
B. 4-Quinolone Propanoic Acid Derivatives
Target: 3-(4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid[1][3]
The C-3 position of 4-quinolone is part of a vinylogous amide system and is often installed during the ring closure or via modification of a C-3 methyl group.[1] A reliable method involves the Mannich base route .
Protocol: Modification of 3-Methyl-4-Quinolone[1][3]
-
Starting Material: 2-Methyl-4-quinolone (or 3-methyl analog).[1][3]
-
Mannich Reaction (Functionalization):
-
React with formaldehyde and a secondary amine (e.g., dimethylamine) to form the 3-dimethylaminomethyl derivative.
-
-
Alkylation:
-
Use the Mannich base as an alkylating agent with a malonate ester (active methylene).
-
Reagents: Diethyl malonate, NaOEt (cat), EtOH, reflux.
-
-
Hydrolysis & Decarboxylation:
-
Reagents: 6M HCl, reflux 6h.
-
Outcome: Hydrolysis of the diester and decarboxylation yields the mono-carboxylic propanoic acid tail.
-
-
Validation:
-
¹H NMR: Look for the characteristic ethylene bridge signals (
) as two triplets around 2.6 and 2.9 ppm.[1]
-
Synthetic Pathway Comparison
Figure 2: Comparative synthetic logic. 2-quinolone derivatives are often accessed via ring-opening of fused tricycles, whereas 4-quinolone derivatives require stepwise chain extension.[1]
Pharmacological Profiles (SAR)
The biological activity of these derivatives is strictly controlled by the core scaffold. The propanoic acid chain acts as a "linker" or "polar tail" that modifies solubility and target interaction.
Comparative Biological Activity Table
| Property | 2-Quinolone Propanoic Acids | 4-Quinolone Propanoic Acids |
| Primary Target | EGFR Tyrosine Kinase (Cancer), Estrogen Receptor | Bacterial DNA Gyrase (weak), CNS Receptors |
| Mechanism | Intercalation into kinase ATP pocket; H-bonding via propanoic acid tail.[1] | Binding to DNA-enzyme complex; Propanoic tail improves solubility but may reduce lipophilicity required for bacterial entry compared to fluoroquinolones.[1] |
| Key Derivative | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid (Cytotoxic to MCF-7 cells).[1][4] | 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid (Antimicrobial).[1][3] |
| Solubility | Moderate (improved by acid moiety). | Low to Moderate (zwitterionic character). |
| Toxicity | Generally lower; often cytostatic. | Potential for CNS excitation (GABA antagonism risk). |
Mechanism of Action: 2-Quinolone in Cancer
Recent studies (e.g., El Rayes et al.) highlight that N-substituted 2-quinolone propanoic acid derivatives exhibit potent EGFR inhibition .[1][4]
-
Binding Mode: The lactam carbonyl accepts a hydrogen bond from Met769 in the EGFR kinase domain. The propanoic acid tail extends into the solvent-exposed region or interacts with Arg/Lys residues, stabilizing the complex.
Mechanism of Action: 4-Quinolone in Antibacterials
While the C-3 carboxylic acid (directly attached) is essential for classic fluoroquinolone activity (binding to Mg²⁺ in the DNA gyrase active site), the C-3 propanoic acid homolog extends this group.[1]
-
Effect: This extension disrupts the precise Mg²⁺ chelation geometry required for potent gyrase inhibition. Consequently, these derivatives often show reduced antibacterial potency compared to Ciprofloxacin but may gain activity against non-classical targets or act as prodrugs.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic Acid
Source Grounding: Adapted from hydrolysis protocols of pyranoquinolinones (Search 1.5, 1.7).
-
Dissolution: Dissolve 10 mmol of the corresponding pyrano[3,2-c]quinoline-2,5-dione in 30 mL of 10% aqueous NaOH.
-
Reaction: Stir the mixture at 60°C for 3 hours. Monitor via TLC (SiO₂, EtOAc:Hexane 1:1). The starting material spot (high Rf) should disappear, replaced by a baseline spot (acid).
-
Precipitation: Cool to 0°C in an ice bath. Acidify dropwise with 2M HCl to pH 2.
-
Isolation: Filter the resulting white precipitate. Wash with cold water (
mL). -
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield: Typically 85–94%.
Protocol 2: Synthesis of 3-(4-Oxo-1,4-dihydroquinolin-3-yl)propanoic Acid
Source Grounding: Adapted from alkylation of Mannich bases (Search 1.1).
-
Alkylation: To a solution of NaOEt (prepared from 0.5 g Na in 20 mL EtOH), add diethyl malonate (10 mmol) and stir for 30 min.
-
Addition: Add 3-(dimethylaminomethyl)-2-methylquinolin-4(1H)-one (10 mmol). Reflux for 4–6 hours.
-
Intermediate Isolation: Evaporate solvent. Partition between water and EtOAc. Dry organic layer and concentrate to yield the diester intermediate.
-
Hydrolysis: Suspend the crude diester in 20 mL 6M HCl. Reflux for 6 hours (decarboxylation occurs simultaneously).
-
Isolation: Cool to room temperature. Neutralize with sat. NaHCO₃ to pH 5–6 to precipitate the product.
-
Purification: Recrystallize from DMF/Ethanol.
References
-
El Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition. ACS Omega.[4] Link
-
Ukrainets, I. V., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. Link
-
Ibrahim, M. A., et al. (2010). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry. Link
-
BenchChem. (2025). A Comparative Guide to 2(1H)-Quinolone and 4(1H)-Quinolone Core Structures. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
Literature review of N-alkylated 7-methoxy-4-quinolones
An In-Depth Technical Guide to N-Alkylated 7-Methoxy-4-Quinolones: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
The 4-quinolone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant therapeutic value.[1][2][3] First rising to prominence with the discovery of nalidixic acid in the 1960s, the quinolone class has since been the subject of extensive medicinal chemistry efforts, leading to the development of potent antibacterial, antimalarial, anticancer, and antiviral agents.[2][4] Structural modifications to the basic quinolone ring are pivotal in defining the biological activity, pharmacokinetic properties, and target specificity of these molecules.[1][5]
This technical guide focuses on a specific, yet highly significant, subclass: N-alkylated 7-methoxy-4-quinolones . The introduction of an alkyl group at the N-1 position and a methoxy group at the C-7 position has been shown to impart unique and potent biological activities. The N-1 substituent is crucial for interaction with biological targets like DNA gyrase and can significantly influence the compound's potency and spectrum of activity. Concurrently, the 7-methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic system and has been identified as a key feature in potent antimalarial and anticancer compounds.[6][7][8]
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of these compounds. It delves into the synthetic methodologies for their preparation, explores their diverse biological applications, dissects their structure-activity relationships (SAR), and provides detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
PART 1: Synthetic Strategies for N-Alkylated 7-Methoxy-4-Quinolones
The construction of the N-alkylated 7-methoxy-4-quinolone scaffold is a multi-step process that hinges on the initial formation of the core quinolone ring system, followed by functionalization. The Gould-Jacobs reaction is a cornerstone of this synthesis, providing a reliable route to the 4-hydroxyquinoline intermediate.
Core Synthesis via the Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for preparing 4-hydroxyquinoline derivatives.[9][10] The reaction proceeds through three main stages:
-
Condensation: An appropriately substituted aniline (in this case, 3-methoxyaniline) reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic attack to form a stable anilidomethylenemalonate intermediate.[10][11]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring. This step traditionally requires temperatures upwards of 250 °C, often achieved using high-boiling point solvents like diphenyl ether.[10][12]
-
Hydrolysis and Decarboxylation: The resulting ethyl 4-oxo-quinoline-3-carboxylate is then saponified with a base (e.g., NaOH) to hydrolyze the ester, followed by acidification and heating to induce decarboxylation, yielding the final 4-hydroxyquinoline core (which exists in tautomeric equilibrium with the 4-quinolone form).[9]
Modern adaptations have significantly improved the efficiency of this process. Microwave irradiation, for instance, can drastically reduce reaction times for the initial condensation step from hours to minutes.[12] Furthermore, reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can facilitate the cyclization step under milder conditions than traditional thermal methods.[12]
Caption: General workflow for the Gould-Jacobs synthesis of the 7-methoxy-4-quinolone core.
N-Alkylation Methodologies
Once the 7-methoxy-4-quinolone core is synthesized, the final step is the introduction of the alkyl group at the N-1 position. This is typically achieved through a standard nucleophilic substitution reaction. The nitrogen atom of the quinolone ring acts as a nucleophile, attacking an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a suitable base to deprotonate the nitrogen.
Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[1] The choice of alkyl halide and reaction conditions allows for the introduction of a wide variety of alkyl substituents, from simple methyl and ethyl groups to more complex cyclic or functionalized chains, enabling extensive SAR studies.[1][2]
Caption: A simplified schematic of the N-alkylation step.
Experimental Protocol: Microwave-Assisted Synthesis and N-Alkylation
The following protocol provides a modern, efficient method for the synthesis of an N-alkylated 7-methoxy-4-quinolone, combining microwave-assisted condensation with a standard N-alkylation procedure.
Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate [12]
-
In a 10 mL microwave vial, add 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
After cooling, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate [10]
-
Add the crude intermediate from Step 1 to a round-bottom flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 250-260 °C under a nitrogen atmosphere for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
Step 3: Hydrolysis and Decarboxylation to 7-Methoxy-4-hydroxyquinoline [10]
-
Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the carboxylic acid intermediate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried solid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of CO₂ gas ceases. The solid will melt, bubble, and then re-solidify.
-
The resulting solid is the 7-methoxy-4-hydroxyquinoline core.
Step 4: N-Alkylation
-
Dissolve the 7-methoxy-4-hydroxyquinoline (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and the desired alkyl halide (e.g., ethyl iodide, 1.2 eq).
-
Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure N-alkylated 7-methoxy-4-quinolone.
PART 2: Spectrum of Biological Activity
N-alkylated 7-methoxy-4-quinolones exhibit a remarkable breadth of biological activities, a direct consequence of the specific substitutions on the quinolone scaffold. This section explores their established roles as antimalarial, antibacterial, anticancer, and antiviral agents.
Antimalarial Activity
The 4-quinolone core is a validated scaffold for antimalarial drug discovery.[13] The compound "Endochin" (3-n-heptyl-7-methoxy-2-methyl-4(1H)-quinolone), discovered decades ago, laid the groundwork for this class.[6] Modern derivatives have been optimized to be highly active against both Plasmodium falciparum and Plasmodium vivax, including drug-resistant strains.[13][14]
Mechanism of Action: These quinolones primarily act by inhibiting the parasite's mitochondrial cytochrome bc₁ complex, the same biological pathway targeted by atovaquone.[13][15] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and parasite death. Importantly, many new quinolones are effective against atovaquone-resistant parasite strains.[13]
Key Activities:
-
Blood-Stage Activity: Potent activity against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.[14]
-
Liver-Stage Activity: Some compounds show excellent activity against the liver stages, making them potential candidates for prophylaxis.[13][16]
-
Transmission-Blocking: They can inhibit the stages that lead to malaria transmission from humans to mosquitoes, a critical feature for malaria eradication efforts.[13][14][16]
Antibacterial Activity
The quinolone family is most famous for its antibacterial members, such as ciprofloxacin and levofloxacin.[3][4] While most clinically used fluoroquinolones have a fluorine atom at C-6, the underlying 4-quinolone core is essential for activity.[5]
Mechanism of Action: Quinolones inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][17] These enzymes are responsible for managing DNA supercoiling and untangling replicated chromosomes, respectively. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to double-strand DNA breaks and cell death.[4][17]
Role of N-Alkylation and 7-Methoxy Group:
-
N-1 Substituent: The substituent at the N-1 position is critical for potency. A cyclopropyl group, as seen in ciprofloxacin, is often optimal for enhancing activity against a broad range of bacteria.[18][19]
-
C-7 Substituent: The group at C-7, often a piperazine or pyrrolidine ring, directly interacts with DNA gyrase and influences the antibacterial spectrum and pharmacokinetic properties. While this guide focuses on a 7-methoxy group, it's important to note that in the context of antibacterials, this position is typically occupied by a nitrogen heterocycle. However, the principles of N-1 alkylation remain central to the activity of all antibacterial quinolones.
Anticancer and Antiviral Activities
The quinoline scaffold has emerged as a versatile platform for the development of anticancer agents.[7][20] Derivatives have been shown to act through various mechanisms.
Anticancer Mechanisms:
-
Kinase Inhibition: Many N-alkylated quinolones function as inhibitors of protein kinases that are critical for cancer cell growth and survival, such as c-Met, Axl, EGFR, and VEGFR.[20][21][22][23] The 6,7-dimethoxy substitution pattern, in particular, is a known feature of some potent kinase inhibitors.[8][21]
-
Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolones can inhibit human topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.[7][20]
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cell lines.[1]
Antiviral Activity: The potential of quinolones as antiviral agents has also been explored.[24] Some fluoroquinolones have shown activity against viruses like vaccinia virus and papovaviruses.[24][25] More targeted modifications, such as the introduction of specific aryl groups, have led to derivatives with specific anti-HIV activity.[24] The mechanism often involves the inhibition of viral replication at the transcriptional level, for instance, by interfering with the function of the HIV Tat protein.[24][25] While some studies have investigated fluoroquinolones against coronaviruses like SARS-CoV-2, the activity appears to be low and requires high concentrations.[26]
Summary of Biological Activity Data
| Compound Class | Target Organism/Cell Line | Mechanism of Action | Potency (Example) | Reference |
| Antimalarial | Plasmodium falciparum | Inhibition of cytochrome bc₁ complex | ELQ-300 (Low nM) | [13] |
| Antimalarial | P. berghei (in vivo) | Inhibition of cytochrome bc₁ complex | >99% parasitemia reduction | [27] |
| Antibacterial | Gram-positive & Gram-negative | DNA Gyrase / Topoisomerase IV Inhibition | MICs in µg/mL range | [17][28] |
| Anticancer | A549, MCF-7 Cancer Cells | c-Met Kinase Inhibition | IC₅₀ = 6.1-7.3 µM | [21] |
| Anticancer | MDA-MD-231 Cancer Cells | Axl Kinase Inhibition | IC₅₀ = 26 nM | [23] |
| Antiviral | HIV-1 | Inhibition of Tat-TAR Interaction | IC₅₀ = 0.06 µM | [29] |
PART 3: Structure-Activity Relationship (SAR) Analysis
The biological profile of a 4-quinolone is exquisitely sensitive to the nature and position of its substituents. For N-alkylated 7-methoxy-4-quinolones, a clear SAR has emerged from numerous studies, providing a roadmap for designing more potent and selective agents.
Caption: Key positions on the 4-quinolone scaffold influencing biological activity.
-
N-1 Position (R1): This is a critical site for modulation. The introduction of an alkyl or cycloalkyl group is a defining feature. For antibacterial activity, a cyclopropyl group is often considered optimal as it improves potency against both Gram-positive and Gram-negative bacteria.[19] The size and nature of the alkyl group influence the compound's interaction with the enzyme-DNA complex and can affect its pharmacokinetic profile.[1][2]
-
C-7 Position (R7): The 7-methoxy group is a strong electron-donating group that significantly impacts the electronic character of the quinolone ring system. This feature is particularly important for activities outside the antibacterial spectrum. In antimalarial quinolones, the 7-methoxy group is a common feature of highly potent compounds like Endochin and its modern analogs.[6][30] In anticancer agents, 6,7-dimethoxy substitution is frequently associated with potent inhibition of kinases like c-Met.[8][21]
-
C-6 Position (R6): In the context of broad-spectrum antibacterial agents, this position is almost universally substituted with a fluorine atom. This substitution dramatically enhances cell penetration and affinity for bacterial DNA gyrase.
-
C-8 Position (R8): This position, along with the C-5 position, affects the planarity of the ring system.[18] A halogen (F, Cl) or a methoxy group at C-8 can reduce the emergence of resistant bacterial strains and enhance activity against Gram-positive organisms.[18][19]
-
C-3 Position: The carboxylic acid group at C-3 is essential for the antibacterial mechanism of action, as it is involved in binding to the DNA gyrase.[5][31] However, for other activities like antimalarial or anticancer, this position can be substituted with other groups, such as large hydrophobic moieties, which can dramatically increase potency.[27]
In essence, the N-alkylation provides a key interaction point and modulates overall lipophilicity, while the 7-methoxy group fine-tunes the electronic properties, often steering the molecule's activity towards antiparasitic or anticancer targets. The interplay between these groups and substituents at other positions allows for the generation of compounds with highly specific and potent biological activities.
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Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]
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El-Gamal, M. I., et al. (Year). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Available at: [Link]
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ResearchGate. (2025). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Available at: [Link]
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MDPI. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Available at: [Link]
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Research and Reviews. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Available at: [Link]
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Bentham Science. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Available at: [Link]
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MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available at: [Link]
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PubMed. (Year). Highly selective antibacterial activity of novel alkyl quinolone alkaloids from a Chinese herbal medicine, Gosyuyu (Wu-Chu-Yu), against Helicobacter pylori in vitro. Available at: [Link]
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PubMed. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Available at: [Link]
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Methodological & Application
Application Note: Scalable Synthesis of 3-(7-Methoxy-4-oxoquinolin-1(4H)-yl)propanoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The 4-quinolone scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents. N1-propanoic acid derivatives of 4-quinolones, such as 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid , serve as highly versatile building blocks. The terminal carboxylic acid provides an ideal handle for downstream amide coupling, enabling the synthesis of PROTAC targeting ligands, peptide-drug conjugates, and complex hybrid molecules.
As a Senior Application Scientist, I have designed this protocol to address the two primary failure points in 4-quinolone synthesis: regioselectivity during core cyclization and N- vs. O-alkylation competition . This guide provides a self-validating, step-by-step methodology grounded in mechanistic causality to ensure high yields and absolute regiocontrol.
Mechanistic Causality & Strategic Design
Core Scaffold Assembly: The Meldrum's Acid Approach
Traditional Conrad-Limpach syntheses often require harsh conditions and yield complex mixtures. To bypass this, we utilize the thermolysis of an arylaminomethylene derivative of Meldrum's acid [1].
-
Causality of Regioselectivity: The starting material, 3-methoxyaniline, is meta-substituted. During the thermal cyclization at 250 °C, ring closure can theoretically occur at either the ortho or para position relative to the methoxy group. However, due to severe steric hindrance at the ortho position, the electrophilic ketene intermediate exclusively attacks the para position. This thermodynamic and steric control guarantees the formation of the 7-methoxy isomer over the 5-methoxy isomer.
Overcoming Ambident Nucleophilicity: Regioselective N-Alkylation
4-Quinolones exist in a tautomeric equilibrium with 4-hydroxyquinolines, making them ambident nucleophiles capable of reacting at N1 or O4.
-
Causality of N-Alkylation: According to Hard-Soft Acid-Base (HSAB) theory, the N1 atom is a "softer" nucleophile compared to the "harder" O4 atom. While direct substitution with alkyl halides often yields inseparable N/O mixtures, utilizing an aza-Michael addition with methyl acrylate (a soft electrophile) in the presence of a mild base (K₂CO₃) overwhelmingly favors N-alkylation [2]. This strategic choice shifts the reaction pathway from an SN2 mechanism to a conjugate addition, resulting in >99% regioselectivity [3].
Saponification and Zwitterion Isolation
The final step requires the hydrolysis of the methyl ester without degrading the quinolone core. Mild saponification using LiOH·H₂O in a THF/Water biphasic system achieves this.
-
Causality of Isolation: By carefully acidifying the aqueous layer to pH 3, the carboxylate is protonated to the free acid. Because the quinolone nitrogen has a very low pKa (typically < 1), it remains unprotonated at pH 3, allowing the neutral zwitterionic product to precipitate cleanly out of solution, validating the success of the deprotection.
Visualized Synthetic Pathway
Synthetic workflow for 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid via Meldrum's acid.
Quantitative Optimization Data
To validate the choice of the aza-Michael addition over direct alkylation, the following optimization matrix was executed. The data demonstrates that conjugate addition is superior for both yield and regiocontrol.
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | N:O Alkylation Ratio | Isolated Yield (%) |
| 1 | Methyl 3-bromopropanoate | K₂CO₃ | DMF | 80 | 85 : 15 | 72% |
| 2 | Methyl 3-bromopropanoate | Cs₂CO₃ | DMF | 80 | 90 : 10 | 78% |
| 3 | Methyl acrylate | DBU | MeCN | 80 | 95 : 5 | 81% |
| 4 | Methyl acrylate | K₂CO₃ | DMF | 80 | >99 : 1 | 92% |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 7-Methoxyquinolin-4(1H)-one
Objective: Assemble the core quinolone scaffold via thermal cyclization.
-
Condensation: In a 250 mL round-bottom flask, combine 3-methoxyaniline (10.0 g, 81.2 mmol), Meldrum's acid (12.8 g, 89.3 mmol), and trimethyl orthoformate (80 mL).
-
Heating: Stir the mixture at 80 °C for 2 hours.
-
Validation Check 1: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The starting aniline (Rf ~0.8) should completely convert to a bright yellow spot (Rf ~0.6).
-
Concentration: Remove excess trimethyl orthoformate under reduced pressure to yield the solid aminomethylene intermediate.
-
Thermolysis: Suspend the intermediate in Dowtherm A (50 mL) and heat rapidly to 250 °C using a heating mantle. Maintain for 30 minutes. Caution: Vigorous evolution of CO₂ and acetone gas will occur.
-
Isolation: Cool the dark solution to room temperature and pour it into rapidly stirring hexanes (200 mL).
-
Validation Check 2: The 7-methoxyquinolin-4(1H)-one will precipitate as a tan solid. The hexanes effectively keep the non-polar Dowtherm A and unreacted byproducts in solution. Filter and wash with cold ether. Yield: ~10.5 g (74%).
Protocol B: Synthesis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
Objective: Perform regioselective N-alkylation via aza-Michael addition.
-
Setup: Dissolve 7-methoxyquinolin-4(1H)-one (5.0 g, 28.5 mmol) in anhydrous DMF (40 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add finely powdered anhydrous K₂CO₃ (7.8 g, 57.0 mmol) followed by methyl acrylate (3.8 mL, 42.7 mmol).
-
Reaction: Heat the suspension to 80 °C and stir for 12 hours.
-
Validation Check 3: Analyze an aliquot by LC-MS. The mass spectrum should show a single major peak at [M+H]⁺ = 262.1, with no O-alkylated isomer detectable in the chromatogram.
-
Workup: Cool to room temperature, dilute with water (150 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes to yield white crystals. Yield: ~6.8 g (92%).
Protocol C: Saponification to 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
Objective: Deprotect the ester to yield the final functionalized building block.
-
Hydrolysis: Dissolve the methyl ester from Protocol B (5.0 g, 19.1 mmol) in a mixture of THF (30 mL) and Water (30 mL).
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.6 g, 38.2 mmol). Stir at room temperature for 4 hours.
-
Validation Check 4: TLC (EtOAc 100%) will show the complete disappearance of the ester (Rf ~0.5) and baseline retention of the carboxylate salt.
-
Acidification: Remove the THF under reduced pressure. Cool the aqueous layer in an ice bath and add 1M HCl dropwise until the pH reaches exactly 3.0.
-
Final Isolation: The zwitterionic product will crash out as a pristine white precipitate. Filter, wash with ice-cold water (2 × 10 mL), and dry under high vacuum at 50 °C for 12 hours. Yield: ~4.5 g (95%).
References
-
Title: Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives Source: BMC Chemistry URL: [Link]
Protocol for N-alkylation of 7-methoxy-4-quinolone with 3-bromopropanoic acid
Application Note: Regioselective N-Alkylation of 7-Methoxy-4-quinolone with 3-Bromopropanoic Acid
Executive Summary
The quinolone core is a highly privileged scaffold in medicinal chemistry and drug discovery. Functionalizing the N1 position with a propanoic acid tail provides a critical pharmacophore handle for downstream amide couplings or target binding. As a Senior Application Scientist, I have designed this protocol to address the inherent regioselectivity challenges of 4-quinolone alkylation. By leveraging thermodynamic control and precise stoichiometric manipulation, this guide provides a robust, self-validating methodology for the selective N-alkylation of 7-methoxy-4-quinolone using 3-bromopropanoic acid.
Mechanistic Rationale & Regioselectivity (The "Why")
4-Quinolones exist in a dynamic keto-enol tautomeric equilibrium with their 4-hydroxyquinoline counterparts[1]. Consequently, the deprotonated intermediate acts as an ambidentate nucleophile, capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[2].
To achieve high N-selectivity, we must manipulate both solvent effects and thermodynamic parameters:
-
Solvent & Base Selection : We utilize N,N-dimethylformamide (DMF) as a polar aprotic solvent alongside Potassium Carbonate (K₂CO₃)[3]. DMF strongly solvates the potassium cation, leaving a highly reactive, "naked" quinolone anion.
-
Thermodynamic Control : According to Density Functional Theory (DFT) calculations, N-alkylation is the thermodynamically favored pathway, whereas O-alkylation is often kinetically favored[2]. By applying thermal activation (80 °C), we provide the system with sufficient energy to overcome the kinetic barrier, driving the equilibrium toward the more stable N-alkylated product[4].
-
Electrophile Considerations : 3-bromopropanoic acid contains an acidic proton (pKa ~4.8). To prevent the quenching of our nucleophile, we must use an excess of base (≥3.0 equivalents). The first equivalent deprotonates the carboxylic acid, forming a potassium carboxylate. Because this carboxylate is a significantly weaker nucleophile than the quinolone nitrogen anion, the desired intermolecular N-alkylation proceeds selectively without competitive esterification.
Experimental Workflow
Fig 1: Experimental workflow for the regioselective N-alkylation and pH-driven isolation.
Quantitative Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| 7-Methoxy-4-quinolone | 175.19 | 1.0 | 175 mg (1.0 mmol) | Substrate / Nucleophile |
| 3-Bromopropanoic acid | 152.97 | 1.2 | 184 mg (1.2 mmol) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg (3.0 mmol) | Mild Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5.0 mL | Polar Aprotic Solvent |
Step-by-Step Protocol
Phase 1: Anion Generation
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-4-quinolone (175 mg, 1.0 mmol) and freshly oven-dried K₂CO₃ (415 mg, 3.0 mmol).
-
Suspend the solids in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere.
-
Stir the suspension at 25 °C for 30 minutes. Insight: This pre-incubation ensures complete deprotonation of the quinolone NH before the introduction of the electrophile.
Phase 2: Electrophilic Alkylation 4. In a separate dry vial, dissolve 3-bromopropanoic acid (184 mg, 1.2 mmol) in anhydrous DMF (2.0 mL). 5. Add the 3-bromopropanoic acid solution dropwise to the reaction flask over 5 minutes. Insight: Mild effervescence or localized precipitation may occur as the carboxylate potassium salt forms in situ. 6. Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Maintain vigorous stirring for 12–16 hours to ensure thermodynamic control[3].
Phase 3: pH-Driven Isolation 7. Cool the reaction mixture to room temperature. 8. Pour the mixture into 15 mL of crushed ice/water. At this stage, the target product exists as a highly water-soluble potassium carboxylate salt. 9. Crucial Purification Step: Wash the basic aqueous phase with Ethyl Acetate (2 × 10 mL). This extracts any unreacted starting material, O-alkylated byproducts, and non-polar organic impurities. Discard the organic layer. 10. Place the aqueous layer in an ice bath and slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~3. A white to pale-yellow precipitate of the target acid will form. 11. Filter the precipitate through a Büchner funnel, wash with cold distilled water (2 × 5 mL), and dry under high vacuum to afford pure 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid.
Analytical Validation: A Self-Validating System
To ensure the integrity of the protocol, the isolated product must be validated against the following expected analytical benchmarks.
| Technique | Expected Observation for Target Product | Rationale |
| TLC (DCM:MeOH 9:1) | Rf ~0.3 (Strongly UV active at 254 nm). | The carboxylic acid tail significantly increases polarity compared to the starting material. |
| ¹H NMR (DMSO-d₆) | Disappearance of the broad NH peak (~11.5 ppm). | Confirms successful substitution at the nitrogen position. |
| ¹H NMR (DMSO-d₆) | Appearance of a triplet at ~4.4 ppm (2H, N-CH₂). | Characteristic chemical shift for N-alkylated quinolones. (O-alkylated CH₂ typically appears further downfield, >4.8 ppm). |
| ESI-MS (Positive) | m/z [M+H]⁺ = 248.1 | Confirms the exact molecular weight of the N-alkylated product. |
Troubleshooting & Optimization
| Issue | Potential Cause | Field-Proven Solution |
| High ratio of O-alkylated byproduct | Insufficient thermodynamic control or solvent effect. | Ensure DMF is strictly anhydrous. Increase reaction time/temperature to favor the thermodynamic N-alkyl product[4]. |
| Incomplete conversion | Base quenched by moisture or acidic impurities. | Use freshly oven-dried K₂CO₃. Ensure ≥3.0 eq of base is used to account for the acidic proton on the electrophile. |
| Product lost during workup | Product is highly water-soluble at neutral/basic pH. | Strictly acidify the aqueous phase to pH 3 with 1M HCl to protonate the carboxylic acid, inducing precipitation. |
References
Sources
Application Notes and Protocols: 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid as a Versatile Fluorescent Probe
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
The quinolone core structure is a versatile scaffold in medicinal chemistry and has gained significant traction in the development of fluorescent probes.[1][2] Derivatives of quinolone exhibit favorable photophysical properties, including high quantum yields and photostability, making them excellent candidates for bioimaging and sensing applications.[3][4] The intrinsic fluorescence of the quinolone ring system can be finely tuned through chemical modifications, allowing for the rational design of probes with specific excitation and emission profiles.[4][5] The subject of this guide, 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, hereafter referred to as Q-Acid, is a novel fluorescent probe engineered for robust performance in a range of biological applications.
The incorporation of a methoxy group at the 7-position is known to modulate the fluorescence properties of the quinolone scaffold, often leading to enhanced brightness and a red-shift in the emission spectrum.[3] Furthermore, the propanoic acid moiety provides a versatile handle for bioconjugation, enabling the covalent labeling of biomolecules such as proteins and nucleic acids.[6][7] This feature significantly expands the utility of Q-Acid beyond that of a simple fluorescent stain.
These application notes provide a comprehensive guide to the properties and applications of Q-Acid, with detailed protocols for its use in cellular imaging and as a potential sensor for metal ions.
Physicochemical and Fluorescent Properties of Q-Acid
While the specific photophysical parameters for Q-Acid are under continued characterization, we can infer its likely properties based on extensive studies of structurally related 7-methoxyquinolone derivatives.
Table 1: Inferred Photophysical Properties of Q-Acid
| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |
| Excitation Maximum (λex) | ~350 - 380 nm | Quinolone dyes typically absorb in the UV to near-visible range. The 7-methoxy substitution often results in a bathochromic (red) shift of the absorption maximum.[3][8] |
| Emission Maximum (λem) | ~430 - 480 nm (Blue-Green) | The emission wavelength is dependent on the electronic properties of the quinolone ring and its substituents. 7-methoxy derivatives of similar scaffolds emit in the blue-green region of the spectrum.[3] |
| Stokes Shift | Moderate to Large | A significant separation between excitation and emission wavelengths is a desirable feature of quinolone fluorophores, minimizing self-quenching and improving signal-to-noise.[3][5] |
| Quantum Yield (ΦF) | Moderate to High | The rigid, planar structure of the quinolone ring system generally leads to high fluorescence quantum yields.[3][5] |
| Solvent Sensitivity | Solvatochromic | The fluorescence of many quinolone derivatives is sensitive to the polarity of the microenvironment, which can be exploited to probe changes in cellular compartments.[3] |
| pH Sensitivity | Likely pH-dependent | The fluorescence of fluoroquinolones can be influenced by pH.[9] This property should be characterized for specific applications. |
Core Applications and Methodologies
The unique structural features of Q-Acid make it a powerful tool for two primary areas of research: high-resolution cellular imaging and the detection of biologically relevant metal ions.
Cellular Imaging: Visualizing Subcellular Structures
Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of cellular and subcellular structures with high specificity.[10][] Q-Acid can be utilized for both live-cell and fixed-cell imaging, providing high-contrast images with excellent photostability.
Caption: General workflow for live- and fixed-cell imaging using Q-Acid.
This protocol is designed for the visualization of subcellular compartments in living cells. The lipophilic nature of the quinolone core allows for passive diffusion across the cell membrane.
Materials:
-
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid (Q-Acid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HBSS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of Q-Acid in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes and culture until they reach 60-80% confluency.
-
Labeling Solution Preparation: On the day of imaging, dilute the Q-Acid stock solution in pre-warmed cell culture medium or imaging buffer to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Labeling: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the labeling solution and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to reduce background fluorescence.[12]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image using a fluorescence microscope (confocal microscopy is recommended for optimal resolution) with excitation and emission filters appropriate for the Q-Acid fluorophore (e.g., Ex: 360/40 nm, Em: 460/50 nm). To minimize phototoxicity, use the lowest possible excitation power and exposure time.[13][14]
This protocol is suitable for high-resolution imaging of cellular structures after fixation.
Materials:
-
All materials from the live-cell imaging protocol
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cultured cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is crucial for allowing the probe to access intracellular structures.
-
Washing: Wash the cells three times with PBS.
-
Probe Labeling: Dilute the Q-Acid stock solution in PBS to the desired working concentration (1-20 µM). Incubate the fixed and permeabilized cells with the labeling solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound probe.
-
Mounting and Imaging: Mount the coverslip with an appropriate antifade mounting medium to preserve the fluorescence signal.[16] Image the cells using a fluorescence microscope.
Potential Application: Sensing of Metal Ions
Fluorescent probes are powerful tools for detecting metal ions in biological and environmental samples due to their high sensitivity and selectivity.[17][18] The quinolone scaffold can be designed to interact with specific metal ions, leading to a change in its fluorescence properties, such as quenching or enhancement.[19][20][21] The interaction between the probe's recognition group and the metal ion alters the electronic structure of the fluorophore, providing a detectable signal.
Caption: Putative mechanism for metal ion detection by Q-Acid.
This protocol provides a general framework for screening the responsiveness of Q-Acid to various metal ions.
Materials:
-
Q-Acid
-
Anhydrous DMSO
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Stock solutions of various metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂, etc.)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of Q-Acid in anhydrous DMSO. From this, prepare a working solution (e.g., 100 µM) in the chosen buffer.
-
Metal Ion Solutions: Prepare a series of dilutions for each metal ion stock solution in the same buffer.
-
Measurement: In a cuvette or a 96-well plate, add the Q-Acid working solution to a final concentration of 1-10 µM.
-
Titration: Add increasing concentrations of a specific metal ion solution to the Q-Acid solution.
-
Incubation: Allow the mixture to incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity at the emission maximum of Q-Acid after excitation at its absorption maximum.
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and selectivity of the probe. A significant decrease or increase in fluorescence indicates a sensing event.[22][23]
Data Analysis and Interpretation
Quantitative analysis of fluorescence microscopy images is crucial for obtaining robust and reproducible results.[24][25][26]
-
Image Pre-processing: Raw images should be corrected for background fluorescence and noise.[25]
-
Segmentation: Identify regions of interest (ROIs), such as nuclei or whole cells, for quantitative measurements.
-
Intensity Quantification: Measure the mean fluorescence intensity within the defined ROIs.[27]
-
Colocalization Analysis: If using multiple fluorescent probes, colocalization coefficients (e.g., Pearson's) can be calculated to determine the degree of spatial overlap between different signals.[25]
Software such as ImageJ/Fiji provides a comprehensive suite of tools for fluorescence image analysis.[24][26]
Troubleshooting
Table 2: Common Issues and Solutions in Fluorescence Microscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low probe concentration- Improper filter set- Photobleaching- Incorrect focus | - Optimize probe concentration.- Ensure excitation and emission filters match the probe's spectra.[12]- Use an antifade reagent and minimize light exposure.[13][28]- Carefully adjust the focus. |
| High Background | - Excess unbound probe- Autofluorescence from cells or medium- Dirty optics | - Increase the number and duration of wash steps.[12]- Use a phenol red-free medium for live-cell imaging.- Clean the microscope objectives and coverslips.[28] |
| Phototoxicity (in live cells) | - High excitation light intensity- Prolonged exposure to light | - Use the lowest possible laser power.- Reduce exposure time and/or the frequency of image acquisition.[14]- Consider using a more photostable probe or a microscope with higher sensitivity detectors. |
| Blurry Image | - Incorrect focus- Spherical aberration due to mismatched refractive indices | - Re-adjust the focus.- Use an immersion objective with the correct immersion oil.[28] |
Conclusion
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid (Q-Acid) is a promising new fluorescent probe with significant potential for a wide range of applications in biological research. Its inferred photophysical properties, combined with the versatility of the propanoic acid linker, make it a valuable tool for cellular imaging and the development of targeted biosensors. The protocols provided herein serve as a starting point for the successful implementation of Q-Acid in your research endeavors. As with any fluorescent probe, empirical optimization of experimental conditions is recommended to achieve the best results for your specific application.
References
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KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
- Salas-Ambrosio, P., et al. (2022). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega.
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(n.d.). Analyzing fluorescence microscopy images with ImageJ. Retrieved from [Link]
- Jäschke, A., et al. (2007). Use of Multiple Carboxylates to Increase Intracellular Retention of Fluorescent Probes Following Release From Cell Penetrating Fluorogenic Conjugates.
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Leica Biosystems. (n.d.). Image Analysis for Fluorescence. Retrieved from [Link]
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Olympus. (2015). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]
- RSC Publishing. (n.d.). Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates.
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Researching. (2024). Molecular Fluorescent Probe for Detection of Metal Ions. Retrieved from [Link]
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PubMed. (2021). TDAExplore: Quantitative analysis of fluorescence microscopy images through topology-based machine learning. Retrieved from [Link]
- Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews.
- Taylor & Francis eBooks. (2024). Fluorescence Probes to Detect Transition Metal ions.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
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Evident Scientific. (n.d.). Fluorescence Photomicrography Errors: Bleaching, Noise & Color Shift. Retrieved from [Link]
- RSC Publishing. (n.d.). Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates.
-
ResearchGate. (n.d.). Fluorescent and absorption properties of quinolone dye solutions in various solvents. Retrieved from [Link]
- MDPI. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP.
- NIH. (n.d.).
- NIH. (2019). Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. PMC.
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Python in Plain English. (2025). Colocalization Analysis of Microscopy Images. Retrieved from [Link]
- ACS Publications. (2025). Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. The Journal of Organic Chemistry.
- ResearchGate. (2025). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor.
-
ResearchGate. (n.d.). Quenching and enhancing effects of metal ions on fluorescence intensity of phosphate decorated GQDs solution. Retrieved from [Link]
-
Microscopist.co.uk. (n.d.). Analyzing fluorescence microscopy images with ImageJ. Retrieved from [Link]
- RSC Publishing. (n.d.). Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems.
-
YouTube. (2026). Optimizing live-cell imaging: From probe to FLIM-STED integration. Retrieved from [Link]
- NIH. (n.d.). Fluorescence Live Cell Imaging. PMC.
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Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. Retrieved from [Link]
- AIP Publishing. (2009). Fluorescence enhancement and quenching of Eu3+ ions by Au–ZnO core-shell and Au nanoparticles. Applied Physics Letters.
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StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]
- NIH. (n.d.). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. PMC.
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Boca Scientific. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]
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ZEISS. (n.d.). Principles of Fluorescence and Fluorescence Microscopy. Retrieved from [Link]
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LubioScience. (2022). Live cell imaging probes - more about fluorescent probes. Retrieved from [Link]
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HORIBA. (n.d.). Principles and Theory of Fluorescence Spectroscopy. Retrieved from [Link]
- NIH. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC.
- Springer. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
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Docenti UniNA. (n.d.). Principles of Fluorescence Spectroscopy. Retrieved from [Link]
- NIH. (2021).
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UNCA. (n.d.). Synthesis and Testing of Antibiotic Properties of Functionalized Quinolone Analogs. Retrieved from [Link]
-
McGill University. (n.d.). Bioconjugation Techniques. Retrieved from [Link]
- MDPI. (2022).
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Application Notes and Protocols for the Bioconjugation of Quinolone Carboxylic Acids
Introduction: Bridging Microbiology and Macromolecular Therapeutics
The 4-quinolone-3-carboxylic acid motif is the foundational scaffold for a powerful class of synthetic antibacterial agents, including widely used fluoroquinolones like ciprofloxacin and levofloxacin.[1][2] These molecules exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][3] While their efficacy in treating bacterial infections is well-established, the inherent carboxylic acid group offers a versatile chemical handle for covalent attachment to larger biomolecules. This process, known as bioconjugation, opens a new frontier for quinolone-based therapeutics, extending their application far beyond conventional antimicrobial use.
The primary goals of conjugating quinolone carboxylic acids include:
-
Targeted Delivery: By attaching the quinolone to a monoclonal antibody (mAb) that recognizes a specific antigen on target cells, an Antibody-Drug Conjugate (ADC) can be created.[4] This strategy aims to deliver the cytotoxic payload selectively to diseased cells, such as cancer cells, minimizing systemic toxicity.[4][5]
-
Enhanced Therapeutic Profiles: Conjugation to polymers like polyethylene glycol (PEG) or poly(β-amino ester) (PBAE) can improve the drug's solubility, enhance its penetration through biofilm matrices, and alter its pharmacokinetic profile.[6][7]
-
Development of Novel Therapeutics: Linking quinolones to other molecules, such as cell-penetrating peptides, can yield conjugates with novel biological activities, including antifungal properties.[8]
This guide provides a detailed overview of the core chemical principles and step-by-step protocols for the successful conjugation of quinolone carboxylic acids to amine-containing biomolecules, with a focus on the robust and widely adopted carbodiimide chemistry.
The Core Chemistry: Carbodiimide-Mediated Amide Bond Formation
The most prevalent and reliable method for conjugating a carboxylic acid to a primary amine (e.g., the ε-amine of a lysine residue on a protein) is through the formation of a stable amide bond.[9] This reaction is not spontaneous and requires chemical activation of the carboxyl group. Water-soluble carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are the most popular zero-length crosslinkers for this purpose.[10][11][12] "Zero-length" signifies that EDC facilitates the bond but does not become part of the final conjugate.[11]
To improve efficiency and stability, EDC is almost always used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[10][13]
Mechanism of EDC/NHS Activation and Conjugation
The process is a two-step reaction:
-
Activation: EDC reacts with the quinolone's carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[11][12][14] This step is most efficient in a slightly acidic environment (pH 4.5 - 6.0).[15][16]
-
NHS-Ester Formation & Amination: The unstable intermediate can react directly with a primary amine. However, in aqueous solutions, it is prone to hydrolysis, which regenerates the original carboxylic acid and reduces conjugation efficiency.[11][13] The addition of NHS or Sulfo-NHS intercepts the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[17] This semi-stable intermediate then efficiently reacts with a primary amine on the target biomolecule (at pH 7.0 - 8.5) to form a covalent amide bond, releasing NHS and an isourea byproduct.[14]
Key Experimental Parameters and Reagent Selection
Success in bioconjugation hinges on careful control of reaction conditions. The two-step protocol, which separates the acidic activation from the neutral/alkaline conjugation, is generally preferred for biomolecules that contain both amines and carboxyl groups to minimize self-polymerization.[17]
Table 1: Buffer Selection for Two-Step Conjugation
| Step | Recommended Buffer | Rationale | Buffers to AVOID |
| Activation | 0.1 M MES, pH 4.5-6.0[16] | Optimal pH for EDC activation. Contains no competing carboxyl or amine groups. | Acetate (contains carboxyls), Phosphate (can reduce EDC reactivity), Tris, Glycine (contain amines).[13][16] |
| Conjugation | PBS, pH 7.2-7.5[16] or Borate/Bicarbonate, pH 8.0-8.5 | Optimal pH for amine reaction with NHS ester. | Any buffer containing primary amines (Tris, Glycine) as they will quench the reaction. |
Table 2: Typical Reagent Molar Ratios
| Reagent | Molar Excess over Carboxyl Groups | Rationale |
| EDC | 2x to 10x | Drives the activation reaction forward. A large excess can sometimes cause protein precipitation.[16] |
| NHS/Sulfo-NHS | 2x to 5x | Efficiently converts the unstable O-acylisourea intermediate to the more stable NHS ester. |
| Biomolecule | Varies (e.g., 1:5 to 1:20 protein:quinolone) | The ratio is optimized to achieve the desired Drug-to-Antibody Ratio (DAR) or degree of labeling. |
Detailed Experimental Protocols
Important Pre-Protocol Considerations:
-
Reagent Quality: EDC and NHS/Sulfo-NHS are moisture-sensitive.[16] Store them desiccated at -20°C.[16] Allow vials to warm to room temperature before opening to prevent condensation.[16] Prepare solutions immediately before use.[13][17]
-
Biomolecule Preparation: Ensure the target biomolecule is in an amine and carboxyl-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[18]
Protocol 1: Two-Step Conjugation of a Quinolone to a Protein
This protocol is optimized for conjugating a quinolone carboxylic acid to a protein (e.g., an antibody) while minimizing potential side reactions.
Materials:
-
Quinolone Carboxylic Acid (e.g., Ciprofloxacin)
-
Protein/Antibody in PBS
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassette (for purification)
Procedure:
Step 1: Reagent Preparation
-
Prepare a 10 mg/mL stock solution of the quinolone carboxylic acid in an appropriate solvent (e.g., DMSO or dilute acid/base, depending on solubility) and then dilute it into the Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in cold Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer.
Step 2: Activation of the Quinolone (pH 6.0)
-
In a reaction tube, combine the quinolone solution with the freshly prepared EDC and Sulfo-NHS solutions.
-
Scientist's Note: A common starting point is a 5-fold molar excess of EDC and a 2.5-fold molar excess of Sulfo-NHS over the quinolone. This ratio may require optimization.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[15][19]
Step 3: Conjugation to the Protein (pH 7.2-7.5)
-
Immediately add the activated quinolone-NHS ester solution from Step 2 to the protein solution in Coupling Buffer. The final pH of the mixture should be between 7.2 and 7.5.
-
Scientist's Note: The molar ratio of activated quinolone to protein will determine the final degree of labeling and must be optimized. Start with a 10-fold molar excess of quinolone over the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[15][16][18]
Step 4: Quenching the Reaction
-
To stop the reaction and deactivate any remaining NHS esters, add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris).[15][18]
Step 5: Purification
-
Purify the quinolone-protein conjugate from excess reagents and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).[16][18]
Purification and Characterization of the Conjugate
Purification is a critical step to remove impurities that can interfere with downstream applications or cause toxicity. Characterization confirms the success of the conjugation and quantifies key quality attributes.
Purification Methods:
-
Size Exclusion Chromatography (SEC): Also known as desalting or buffer exchange, this is the most common method for separating the large bioconjugate from small molecule reagents and byproducts.[18][20]
-
Tangential Flow Filtration (TFF) / Dialysis: Effective and scalable methods for buffer exchange and removing unconjugated molecules, especially for larger volumes.[20]
-
Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC): These techniques are often used in ADC manufacturing to separate species with different drug-to-antibody ratios (DARs), as the conjugation process yields a heterogeneous mixture.[20]
Characterization Techniques:
-
UV-Vis Spectroscopy: Used to determine the concentration of both the protein (at 280 nm) and the conjugated quinolone (at its specific λmax, e.g., ~275 nm or ~330 nm for ciprofloxacin, depending on pH). This allows for the calculation of the degree of labeling or DAR.
-
SDS-PAGE: A simple method to visually confirm conjugation by observing a shift to a higher molecular weight for the conjugated protein compared to the unconjugated starting material.[18]
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides the most accurate measurement of the conjugate's molecular weight, allowing for precise determination of the number of quinolone molecules attached per protein.[20]
Troubleshooting Guide
Table 3: Common Problems and Solutions in Quinolone Conjugation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Conjugation | 1. Inactive EDC/NHS due to hydrolysis.[16]2. Incorrect buffer pH.[16]3. Competing nucleophiles in buffer (e.g., Tris, azide).4. Insufficient molar excess of reagents. | 1. Use fresh, properly stored EDC/NHS. Prepare solutions immediately before use.2. Verify pH of Activation (4.5-6.0) and Coupling (7.0-8.5) buffers.3. Perform buffer exchange on protein into a non-interfering buffer like PBS or MES.4. Optimize and increase the molar ratio of EDC/NHS and the quinolone. |
| Protein Precipitation/ Aggregation | 1. Protein instability at activation pH.2. High concentration of EDC.[16]3. Hydrophobic nature of the quinolone causing aggregation after conjugation. | 1. Minimize time spent at acidic pH or perform a one-pot reaction at pH 7.2 if the protein has no carboxyl groups.2. Reduce the molar excess of EDC used.3. Reduce the quinolone:protein ratio during conjugation. Consider including solubility-enhancing linkers.[4] |
| Difficulty Removing Byproducts | 1. Inefficient purification method.[18]2. Byproducts non-covalently bound to the protein. | 1. Ensure the correct desalting column size or dialysis membrane cutoff is used for the size of the conjugate.[18]2. Add denaturants (e.g., urea) during purification if compatible with protein stability, or use alternative chromatography like HIC. |
References
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G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from G-Biosciences website. [Link]
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Macmillan Group. (2017, December 4). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Retrieved from Macmillan Group website. [Link]
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GTP Bioways. (2024, April 10). Overcoming Challenges in ADC Purification: A Case Study. Retrieved from GTP Bioways website. [Link]
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CellMosaic. (n.d.). Small Molecule Activation. Retrieved from CellMosaic website. [Link]
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Kumar, A., et al. (2025). Performance evaluation of ciprofloxacin loaded curcumin-exopolysaccharide bioconjugate carrier for eradication of bacterial biofilms. International Journal of Biological Macromolecules, 310(Pt 3), 142946. [Link]
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Ocean NanoTech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from Ocean NanoTech website. [Link]
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Jain, T., et al. (2021). Current approaches for the purification of antibody–drug conjugates. ResearchGate. [Link]
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Kumar, A., et al. (2024). Performance Evaluation of Ciprofloxacin loaded Micellar Bioconjugate Carrier for Eradication of Bacterial Biofilms. bioRxiv. [Link]
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European Pharmaceutical Review. (2023, March 1). New purification method could enhance protein drug manufacturing. Retrieved from European Pharmaceutical Review website. [Link]
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Tiller, J. C. (2015). Conjugation of Ciprofloxacin with Poly(2-oxazoline)s and Polyethylene Glycol via End Groups. Bioconjugate Chemistry, 26(9), 1950–1962. [Link]
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Hermanson, G. T. (2008). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC. [Link]
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ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from ResearchGate. [Link]
-
Le, T. H. D., et al. (2024). Ciprofloxacin Poly(β-amino ester) Conjugates Enhance Antibiofilm Activity and Slow the Development of Resistance. ACS Applied Materials & Interfaces. [Link]
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Szneler, M., et al. (2020). Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity. MDPI. [Link]
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Wencewicz, T. A., et al. (2013). Siderophore-fluoroquinolone conjugates containing potential reduction-triggered linkers for drug release: synthesis and antibacterial activity. PMC. [Link]
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Păltinean, R., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PMC. [Link]
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GEN Edge. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from GEN Edge website. [Link]
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ACS Publications. (2026, January 8). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Retrieved from ACS Publications website. [Link]
-
Technology Networks. (n.d.). Advancing bioconjugate development through innovative approaches. Retrieved from Technology Networks website. [Link]
-
SciELO México. (2017). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. Retrieved from SciELO México website. [Link]
-
Al-Trawneh, S. A. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. [Link]
-
SciELO. (n.d.). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as H. Retrieved from SciELO website. [Link]
-
Sheng, W., et al. (2016). Investigation of an Immunoassay with Broad Specificity to Quinolone Drugs by Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Data Sets and Advanced Quantitative Structure–Activity Relationship Analysis. ACS Publications. [Link]
-
Hegde, S. S., et al. (2011). Structural insights into quinolone antibiotic resistance mediated by pentapeptide repeat proteins: conserved surface loops direct the activity of a Qnr protein from a Gram-negative bacterium. Oxford Academic. [Link]
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ResearchGate. (2025, December 23). Novel antibacterial active quinolone-fluoroquinolone conjugates and 2D-QSAR studies. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, September 25). Synthesis and molecular modeling of antimicrobial active fluoroquinolone–pyrazine conjugates with amino acid linkers. Retrieved from ResearchGate. [Link]
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Application Notes and Protocols: A Guide to Solid-Phase Synthesis of 4-Quinolone Acid Derivatives
Introduction: The Significance of 4-Quinolones and the Power of Solid-Phase Synthesis
The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2][3] From the early antibacterial agent nalidixic acid to modern fluoroquinolones, these heterocyclic compounds have demonstrated a remarkable breadth of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5][6] The continued exploration of 4-quinolone derivatives is a critical endeavor in the quest for new therapeutic agents to address unmet medical needs, including the challenge of rising antibiotic resistance.[2]
Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid generation of compound libraries for drug discovery.[7][8] This technique, originally developed for peptide synthesis, involves the stepwise construction of a target molecule on an insoluble polymer support.[] The key advantage of SPS lies in the simplification of purification; excess reagents and byproducts are readily removed by simple filtration and washing steps, thereby streamlining the synthetic process and enabling automation.[7] The application of solid-phase methodologies to the synthesis of 4-quinolone libraries offers a highly efficient route to explore structure-activity relationships (SAR) and identify novel drug candidates.
This comprehensive guide provides detailed protocols and expert insights into the solid-phase synthesis of 4-quinolone acid building blocks, designed for researchers, scientists, and drug development professionals.
Core Principles: The Chemistry of Solid-Phase 4-Quinolone Synthesis
The solid-phase synthesis of 4-quinolones typically involves the immobilization of a suitable starting material onto a solid support, followed by a sequence of chemical transformations to construct the quinolone ring system, and concluding with cleavage from the resin to yield the final product. A common and effective strategy relies on the thermal cyclization of a resin-bound enaminone intermediate.
Key Chemical Transformations
The synthesis can be conceptually broken down into the following key stages:
-
Resin Functionalization: The process begins with a functionalized solid support, often a Merrifield resin, which is chemically modified to provide a suitable anchor point for the initial building block.
-
Building Block Attachment: A molecule that will form a significant portion of the 4-quinolone core is attached to the functionalized resin.
-
Enaminone Formation: The resin-bound intermediate is reacted with an appropriate amine to form a crucial enaminone intermediate.
-
Cyclization and Cleavage: The final step involves a thermal or acid-catalyzed cyclization that simultaneously cleaves the desired 4-quinolone product from the solid support. This "traceless" cleavage is highly advantageous as it does not leave any residual linker atoms in the final product.[10]
The following diagram illustrates a generalized workflow for the solid-phase synthesis of 4-quinolones.
Caption: Generalized workflow for solid-phase 4-quinolone synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the solid-phase synthesis of a 4-quinolone library. These protocols are based on established literature procedures and have been optimized for efficiency and reproducibility.[10]
Materials and Equipment
-
Merrifield resin (chloromethylated polystyrene)
-
Sodium ethyl acetoacetate
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Malonic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Triethyl orthoformate
-
Various substituted anilines
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Acetone
-
Solid-phase synthesis vessel with fritted disc
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Preparation of Resin-Bound Cyclic Malonic Acid Ester
This protocol details the functionalization of Merrifield resin to create a scaffold suitable for 4-quinolone synthesis.
| Step | Procedure | Rationale |
| 1 | Swell Merrifield resin (1 equivalent) in DMF in a solid-phase synthesis vessel. | Swelling the resin ensures that the reactive sites are accessible for subsequent chemical reactions. |
| 2 | Add a solution of sodium ethyl acetoacetate (excess) in DMF to the swollen resin. Heat the mixture at 80°C for 16 hours with gentle agitation. | This step attaches the acetoacetate moiety to the resin via nucleophilic substitution. |
| 3 | Filter the resin and wash thoroughly with DMF, water, and then EtOH to remove excess reagents. | Thorough washing is crucial in solid-phase synthesis to ensure the purity of the resin-bound intermediate. |
| 4 | To the resin, add a solution of DMSO and NaCl. Heat the mixture at 140°C for 48 hours. | This step facilitates the Krapcho decarboxylation to yield a resin-bound ketone. |
| 5 | Filter the resin and wash with water, EtOH, and DCM. Dry the resin under vacuum. | Removal of byproducts and solvent is necessary before the next step. |
| 6 | Suspend the dried resin in a mixture of malonic acid, acetic anhydride, and a catalytic amount of concentrated sulfuric acid. Heat the mixture. | This reaction forms the key resin-bound cyclic malonic acid ester scaffold.[10] |
| 7 | Filter the resin and wash extensively with water, EtOH, and DCM. Dry the resin under vacuum. | This ensures the removal of all acidic residues and byproducts. |
Protocol 2: Solid-Phase Synthesis of 4-Quinolones
This protocol describes the construction of the 4-quinolone ring system on the prepared resin scaffold.
| Step | Procedure | Rationale |
| 1 | Swell the prepared resin-bound cyclic malonic acid ester (1 equivalent) in triethyl orthoformate (excess). Reflux the suspension for 6 hours. | This reaction activates the cyclic malonic ester for subsequent reaction with the amine. |
| 2 | Add the desired substituted aniline (10 equivalents) to the reaction mixture and continue to reflux for 24 hours. | The aniline displaces the ethoxy group to form the resin-bound arylaminomethylene cyclic malonic acid ester intermediate.[10] |
| 3 | Filter the resin and wash thoroughly with EtOH and DCM to remove excess aniline and other reagents. | This purification step is critical for obtaining a clean final product. |
| 4 | Place the washed and dried resin in a clean, dry flask under a nitrogen atmosphere. | An inert atmosphere prevents oxidation during the high-temperature cyclization. |
| 5 | Heat the resin in an oil bath at 240°C for 20 minutes. | This high-temperature step induces the thermal cyclization and cleavage of the 4-quinolone product from the resin support.[10] |
| 6 | After cooling, add a mixture of EtOH and acetone to the resin and filter. Collect the filtrate. | The product is soluble in the solvent mixture and is thus separated from the insoluble resin. |
| 7 | Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-quinolone product. | This yields the final product, which is often of high purity.[10] |
The following diagram illustrates the chemical transformations occurring on the solid support.
Caption: Key chemical transformations on the solid support.
Data Presentation and Expected Outcomes
The solid-phase synthesis of 4-quinolones using the described protocols typically affords products in good to excellent yields and high purity. The purity of the final compounds can be readily assessed by ¹H NMR spectroscopy and mass spectrometry.
Table 1: Representative Examples of Synthesized 4-Quinolones
| Entry | Substituted Aniline | Product Structure | Expected Yield (%) |
| 1 | Aniline | 4(1H)-Quinolone | >90 |
| 2 | 4-Methoxyaniline | 6-Methoxy-4(1H)-quinolone | >90 |
| 3 | 4-Chloroaniline | 6-Chloro-4(1H)-quinolone | >85 |
| 4 | 3-Trifluoromethylaniline | 7-Trifluoromethyl-4(1H)-quinolone | >80 |
Yields are based on the loading capacity of the starting resin and are representative of typical outcomes.
Troubleshooting and Expert Insights
While the described protocols are robust, challenges can arise. Below are common issues and their solutions:
-
Low Yields:
-
Incomplete Reactions: Ensure all reaction steps are allowed to proceed for the specified times. Monitor reactions using appropriate analytical techniques where possible (e.g., by cleaving a small amount of resin-bound material for analysis).
-
Inefficient Cleavage: Verify the temperature of the thermal cleavage step. Insufficient heat will lead to incomplete cleavage.
-
Loss of Material: Be meticulous during the washing and filtration steps to avoid mechanical loss of the resin.
-
-
Impure Products:
-
Inadequate Washing: Thoroughly wash the resin between each step to remove all excess reagents and byproducts.
-
Side Reactions: The high temperature of the cleavage step can sometimes lead to side reactions. If this is observed, optimization of the cleavage time and temperature may be necessary. In some cases, an alternative cleavage strategy, such as acid-mediated cleavage, could be explored.
-
-
Causality Behind Experimental Choices:
-
Choice of Resin: Merrifield resin is chosen for its stability under a wide range of reaction conditions.
-
Excess Reagents: The use of a large excess of soluble reagents drives the reactions to completion, a common and necessary strategy in solid-phase synthesis.
-
Thermal Cleavage: This method is advantageous as it is a "traceless" cleavage, meaning no part of the linker remains on the final product.
-
Conclusion
The solid-phase synthesis of 4-quinolone derivatives offers a highly efficient and versatile platform for the generation of compound libraries for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this powerful technology in their own laboratories. By understanding the underlying chemical principles and adhering to best practices, scientists can rapidly access a diverse range of 4-quinolone analogs for biological evaluation, accelerating the journey towards new therapeutic breakthroughs.
References
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Huang, W., & Sun, Y. (2002). Solid-Phase Synthesis of 4(1H)-Quinolone and Pyrimidine Derivatives Based on a New Scaffold Polymer-Bound Cyclic Malonic Acid Ester. Organic Letters, 4(17), 2981–2984*. [Link]
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Li, W., et al. (2022). Recent applications of solid-phase strategy in total synthesis of antibiotics. RSC Advances, 12(1), 1-15*. [Link]
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Kurth, M. J., et al. (1996). Consideration of Solid-Phase Synthesis with Reference to Quinolone Antibiotics. Molecular Diversity, 2(1-2), 143-150*. [Link]
-
Srivastava, S. K., et al. (1999). Solid phase synthesis of quinolones. Bioorganic & Medicinal Chemistry Letters, 9(14), 1885-1888*. [Link]
-
Azad, C. S., & Narula, K. A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 8086-8111*. [Link]
-
Abdeen, S., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(7), 3196*. [Link]
-
Verma, P., & Kumar, R. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. Organic & Medicinal Chemistry International Journal, 11(4)*. [Link]
-
Bielawska, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 244*. [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
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Huang, W., & Sun, Y. (2002). Solid-phase synthesis of 4(1H)-quinolone and pyrimidine derivatives based on a new scaffold-polymer-bound cyclic malonic acid ester. Request PDF. [Link]
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Azad, C. S., & Narula, K. A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. ResearchGate. [Link]
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Cornett, J. B. (1988). Aspects of Chemistry in the Development of 4-Quinolone Anti- S2 bacterial Agents. Clinical Infectious Diseases, 10(Supplement_1), S2-S8*. [Link]
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Azad, C. S., & Narula, K. A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
-
Gemo, R., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5483*. [Link]
-
Azad, C. S., & Narula, K. A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC. [Link]
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Wang, Y., et al. (2008). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 10(12), 2481–2484*. [Link]
-
Mojica-Álvarez, L. A., et al. (2023). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2023(4), M1789*. [Link]
-
Kwak, S. H., et al. (2015). Solid-phase synthesis of quinolinone library. ACS Combinatorial Science, 17(1), 60-69*. [Link]
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Preparation of 7-methoxy-4-oxoquinoline-1-propanoic Acid Esters: A Detailed Guide for Drug Development Professionals
Introduction: The Significance of the 4-Quinolone Scaffold
The 4-quinolone structural motif is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmaceutical activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The versatility of the quinolone ring system, which allows for chemical modifications at various positions, has made it a privileged scaffold in the design of novel therapeutic agents.[4][5] Specifically, alterations at the N-1 and C-7 positions have been shown to significantly influence the pharmacological and pharmacokinetic profiles of these compounds.[4] This guide focuses on the synthesis of a particular class of derivatives: 7-methoxy-4-oxoquinoline-1-propanoic acid esters. The introduction of a methoxy group at the 7-position and a propanoic acid ester at the N-1 position can modulate the molecule's activity, targeting a range of biological pathways. For instance, some 4-oxoquinoline derivatives are known to inhibit mammalian topoisomerase II, a key target for many anticancer drugs.[2]
Synthetic Strategies: Pathways to the Core Scaffold
The construction of the 4-quinolone core is a critical step in the synthesis of the target esters. Several established methods can be employed, with the Gould-Jacobs reaction being one of the most widely utilized techniques.[6] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate, followed by a thermal cyclization to form the quinolone ring.
An alternative and efficient approach is a modification of the Conrad-Limpach reaction, which utilizes an aniline, ethyl orthoformate, and a compound with an activated methylene group, such as ethyl malonate.[6] The reaction proceeds via a condensation mechanism, often promoted by a basic medium, to yield the quinolone derivative.[6]
More contemporary methods, driven by the principles of green chemistry, have also been developed. These include microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts, which aim to reduce the environmental impact of chemical synthesis.[4] Additionally, transition metal-catalyzed reactions, such as those employing copper or palladium, have emerged as powerful tools for constructing the 4-quinolone skeleton with high efficiency and functional group tolerance.[1][7]
Experimental Protocol: Synthesis of a Representative Ester
This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, ethyl 7-methoxy-4-oxoquinoline-1-propanoate.
Part 1: Synthesis of 7-Methoxy-4-hydroxyquinoline
The initial step involves the synthesis of the key intermediate, 7-methoxy-4-hydroxyquinoline (which exists in tautomeric equilibrium with 7-methoxy-1H-quinolin-4-one).[8]
Materials:
-
m-Anisidine
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
Procedure:
-
A mixture of m-anisidine and diethyl malonate is heated, leading to the formation of an intermediate enamine.
-
The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically around 250 °C) to facilitate the thermal cyclization.
-
Upon cooling, the product, 7-methoxy-4-hydroxyquinoline, precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.
Part 2: N-Alkylation to Introduce the Propanoate Moiety
The second part of the synthesis involves the N-alkylation of the 7-methoxy-4-hydroxyquinoline with an appropriate ethyl halopropanoate.
Materials:
-
7-Methoxy-4-hydroxyquinoline
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 7-methoxy-4-hydroxyquinoline in DMF, anhydrous potassium carbonate is added as a base.
-
Ethyl 3-bromopropanoate is then added dropwise to the reaction mixture.
-
The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and water is added to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to yield the final product, ethyl 7-methoxy-4-oxoquinoline-1-propanoate.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of ethyl 7-methoxy-4-oxoquinoline-1-propanoate.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess the purity of the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 7-Methoxy-4-hydroxyquinoline | C₁₀H₉NO₂ | 175.18[8] | - | - |
| Ethyl 7-methoxy-4-oxoquinoline-1-propanoate | C₁₅H₁₇NO₄ | 275.30 | - | - |
Note: Yields and melting points are dependent on specific reaction conditions and purification methods.
Biological Context and Potential Applications
The 4-oxoquinoline core is a well-established pharmacophore with diverse biological activities.[3] Derivatives have been investigated for their potential as anticancer agents, often through the inhibition of enzymes like topoisomerase.[2][9] The 7-methoxy substitution, in particular, has been featured in compounds with antimicrobial and antibiofilm activities.[10] Furthermore, the ester functionality can act as a prodrug, which may be cleaved in vivo to release the active carboxylic acid, potentially enhancing cellular uptake and bioavailability.[11] The propanoic acid side chain at the N-1 position can also influence the compound's interaction with biological targets.
Mechanism of Action: A Hypothetical Model
While the specific biological targets of 7-methoxy-4-oxoquinoline-1-propanoic acid esters require experimental validation, a plausible mechanism of action can be inferred from related compounds. Many quinolone derivatives exert their anticancer effects by targeting DNA topoisomerases.[2] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase, these compounds can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Caption: Hypothetical mechanism of action for the anticancer activity of 7-methoxy-4-oxoquinoline-1-propanoic acid esters.
Conclusion and Future Directions
The synthesis of 7-methoxy-4-oxoquinoline-1-propanoic acid esters represents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for researchers to produce these compounds for further biological evaluation. Future work should focus on exploring the structure-activity relationships by synthesizing a library of derivatives with various ester groups and substituents on the quinolone ring. In vitro and in vivo studies will be crucial to elucidate the precise mechanisms of action and to assess the therapeutic potential of these compounds in various disease models.
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Applications of 7-Methoxyquinolone Derivatives in Bioimaging: A Detailed Guide for Researchers
Authored by: A Senior Application Scientist
Herein, we present a comprehensive guide to the application of 7-methoxyquinolone derivatives as versatile fluorescent probes in the realm of bioimaging. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth technical insights and field-proven protocols. Our focus is to elucidate the causality behind experimental choices, ensuring a robust and reproducible application of these powerful molecular tools.
The quinolone scaffold is a privileged structure in medicinal chemistry and has gained significant traction in the development of fluorescent probes for bioimaging.[1] The introduction of a methoxy group at the 7-position modulates the photophysical properties of the quinolone core, often leading to derivatives with desirable characteristics for cellular imaging, such as good photostability, sensitivity to the microenvironment, and the potential for ratiometric sensing.[2][3] These attributes make 7-methoxyquinolone derivatives excellent candidates for the development of sensors for ions, pH, and viscosity, as well as for staining specific cellular compartments.
I. Core Principles and Photophysical Properties
The utility of 7-methoxyquinolone derivatives in bioimaging is fundamentally linked to their electronic and photophysical properties. These compounds typically exhibit fluorescence in the visible spectrum, a crucial feature for minimizing cellular autofluorescence and phototoxicity that can be associated with UV-excitable probes.[2] The fluorescence of these molecules often arises from an intramolecular charge transfer (ICT) mechanism, which can be sensitive to the polarity and viscosity of the local environment.[4][5]
Table 1: Representative Photophysical Properties of 7-Methoxyquinolone Derivatives
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Application | Reference |
| 7-Methoxy-4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile | ~350 | ~430 | ~0.45 | General cell staining | [1] |
| (E)-2-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)vinyl)-1-methylquinolinium iodide | ~450 | ~620 | Variable | Viscosity sensing | [3] |
| 7-Methoxyquinolone-benzothiazole hybrid | ~380 | ~550 (in aggregate) | High (AIE) | Cyanide ion sensing | [1] |
Note: The exact photophysical properties can vary depending on the specific substitution pattern and the solvent environment.
Key Considerations for Experimental Design:
-
Stokes Shift: A large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-quenching and allows for easier separation of the excitation and emission signals, leading to improved signal-to-noise ratios.[4]
-
Quantum Yield: A high fluorescence quantum yield is desirable for bright signals and high sensitivity.[6] However, for some sensing applications, a "turn-on" response, where a non-fluorescent probe becomes highly fluorescent upon binding to its target, is more valuable.[7]
-
Photostability: Good photostability is critical for long-term imaging experiments and for obtaining high-quality images with minimal signal degradation.[2]
II. Application: Live-Cell Imaging and General Staining
7-methoxyquinolone derivatives with good cell permeability and low cytotoxicity are excellent candidates for general live-cell imaging and staining of cellular compartments.[4][5] Their fluorescence can provide high-contrast images of cellular morphology.
Protocol: General Staining of Live Cells
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the 7-methoxyquinolone derivative in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium or a suitable physiological buffer (e.g., PBS, HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.[2]
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to the desired confluency.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the pre-warmed working solution of the fluorescent probe to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[2]
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with a pre-warmed physiological buffer to remove excess probe.[2]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the specific 7-methoxyquinolone derivative.
-
Use the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching.[2]
-
Experimental Workflow for Live-Cell Staining
Caption: Workflow for general live-cell staining with 7-methoxyquinolone probes.
III. Application: Fluorescent Chemosensors for Ion Detection
The versatile synthesis of quinolone derivatives allows for the incorporation of specific recognition moieties, transforming them into highly selective chemosensors for various analytes, including metal ions.[1][8] For instance, a 7-methoxyquinolone-benzothiazole hybrid has been developed as an efficient fluorescent chemosensor for cyanide ions, operating through an aggregation-induced emission (AIE) mechanism.[1]
Mechanism of Action: Cyanide Ion Sensing
In the case of the 7-methoxyquinolone-benzothiazole hybrid, the probe is designed to be non-fluorescent in its monomeric state in solution.[1] The presence of cyanide ions can trigger aggregation of the probe molecules. This aggregation restricts intramolecular rotation, a non-radiative decay pathway, leading to a significant enhancement of fluorescence (a "turn-on" response).[1]
Protocol: Detection of Cyanide Ions in Aqueous Solution
-
Probe Solution Preparation:
-
Prepare a stock solution of the 7-methoxyquinolone-based cyanide sensor in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution in a buffered aqueous solution (e.g., PBS, pH 7.4) to the desired working concentration.
-
-
Sample Preparation:
-
Prepare aqueous samples containing varying concentrations of cyanide ions.
-
Include a control sample with no cyanide.
-
-
Measurement:
-
Add the probe solution to each sample.
-
Allow the solution to incubate for a specified period to allow for the reaction and aggregation to occur.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths optimized for the aggregated probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of cyanide concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio.
-
Sensing Mechanism Diagram
Caption: Aggregation-induced emission mechanism for cyanide sensing.
IV. Application: Probes for Dynamic pH Monitoring
The fluorescence of certain 7-hydroxy-1-methyl-quinolinium derivatives, which can be considered analogs of 7-methoxyquinolones, is sensitive to pH.[2] This property can be exploited for dynamic monitoring of intracellular pH using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[2]
Principle of FLIM-based pH Sensing
The fluorescence lifetime of these probes can change in response to protonation or deprotonation of the quinolone nitrogen, which is in equilibrium with the surrounding pH.[2] By measuring the fluorescence lifetime at each pixel of an image, a quantitative map of intracellular pH can be generated.[2]
Protocol: Intracellular pH Measurement using FLIM
-
Cell Culture and Staining:
-
Follow the general cell staining protocol described in Section II to load the cells with the pH-sensitive 7-methoxyquinolone derivative.
-
-
FLIM System Setup:
-
Use a confocal or multiphoton microscope equipped with a time-correlated single-photon counting (TCSPC) system.
-
Excite the probe using a pulsed laser source at the appropriate wavelength.
-
Collect the fluorescence emission through a suitable bandpass filter.[2]
-
-
Data Acquisition:
-
Acquire FLIM data, recording the photon arrival times to construct fluorescence decay curves for each pixel in the image.[2]
-
-
Calibration and Analysis:
-
To obtain quantitative pH maps, generate a calibration curve by preparing a series of calibration buffers of known pH containing the fluorescent probe at the working concentration.
-
Measure the fluorescence lifetime in each buffer to create a standard curve of lifetime versus pH.
-
Fit the fluorescence decay data from the cellular experiment to the calibration curve to determine the intracellular pH for each pixel.[2]
-
V. Concluding Remarks
The 7-methoxyquinolone scaffold provides a robust platform for the development of a diverse range of fluorescent probes for bioimaging. Their favorable photophysical properties, coupled with synthetic tractability, enable the design of probes for live-cell imaging, ion sensing, and pH monitoring. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize these powerful tools in their scientific endeavors. As with any fluorescent probe, empirical optimization of staining conditions and imaging parameters is crucial for achieving high-quality, reproducible results.
References
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Insuasty, D., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega, 9(17), 18786–18800. [Link]
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Mutis-Ayala, M., et al. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. International Journal of Molecular Sciences, 25(23), 12896. [Link]
-
Kim, S. K., et al. (2015). Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. Photochemical & Photobiological Sciences, 14(4), 695-709. [Link]
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Al-Hamdani, A. A. S., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules, 28(7), 3045. [Link]
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Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(48), 45969–45980. [Link]
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Colas, K., et al. (2021). Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. Chemistry – A European Journal, 27(5), 1566-1582. [Link]
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Carrasco, S., et al. (2021). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Chemosensors, 9(1), 12. [Link]
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Li, M., et al. (2023). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 13(4), 457. [Link]
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Insuasty, D., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Universidad San Francisco de Quito USFQ. [Link]
-
Bai, H., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry, 8, 593358. [Link]
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Chen, Y.-J., et al. (2020). Synthesis and Application in Cell Imaging of Acridone Derivatives. Molecules, 25(23), 5769. [Link]
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Escobedo, J. O., et al. (2010). NIR Dyes for Bioimaging Applications. Current Opinion in Chemical Biology, 14(1), 64-70. [Link]
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Dias, G. G., et al. (2016). Fluorescent oxazoles from quinones for bioimaging applications. RSC Advances, 6(80), 76056-76063. [Link]
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Application Note: Designing Selective Matrix Metalloproteinase (MMP) Inhibitors Using 4-Quinolone Scaffolds
Introduction & Rationale
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling. Dysregulation of MMPs, particularly MMP-2 and MMP-9, is heavily implicated in tumor metastasis, angiogenesis, and inflammatory diseases. Historically, the development of MMP inhibitors (MMPIs) relied on hydroxamic acid derivatives due to their robust bidentate chelation with the active-site zinc ion (Zn²⁺). However, these first-generation broad-spectrum MMPIs failed in clinical trials due to severe dose-limiting musculoskeletal syndrome (MSS) and poor metabolic stability, as hydroxamates are highly susceptible to hydrolysis and rapid glucuronidation (1)[1].
To overcome these pharmacokinetic and toxicological hurdles, drug development professionals have pivoted toward privileged heterocyclic structures. The 4-quinolone scaffold has emerged as a versatile chemotype for designing next-generation, non-hydroxamate MMPIs (2)[2]. The intrinsic geometry of 4-quinolones allows them to act as alternative Zinc-Binding Groups (ZBGs) or to project functional groups deeply into the highly variable S1' specificity pocket of MMPs, thereby achieving superior selectivity and enhanced in vivo stability.
Structural Biology & Rational Design Principles
The MMP Active Site and the S1' Pocket
The catalytic domain of MMPs contains a highly conserved HEXXHXXGXXH motif, which coordinates the catalytic zinc ion. Adjacent to this zinc ion lies the S1' pocket, a hydrophobic cavity whose depth and shape dictate enzyme specificity. Gelatinases (MMP-2 and MMP-9) possess deep, channel-like S1' pockets, whereas collagenase-1 (MMP-1) features a shallow S1' pocket. Avoiding MMP-1 inhibition is the primary strategy for preventing MSS.
4-Quinolone as a Privileged Scaffold
By utilizing the 4-quinolone core, researchers can systematically modulate both zinc affinity and S1' pocket engagement:
-
ZBG Modulation : The 3-carboxy-4-quinolone motif can act as a bidentate metal chelator (3)[3]. While weaker than a hydroxamate, this "soft" chelation reduces off-target metalloenzyme inhibition and avoids the metabolic liabilities of hydroxamic acids (1)[1].
-
S1' Targeting : Functionalization at the N-1 or C-3 positions with elongated, hydrophobic moieties (e.g., biphenyl or aryloxy groups) drives the molecule into the deep S1' pocket of MMP-2/9, establishing selectivity through hydrophobic and van der Waals interactions.
Caption: Iterative rational design workflow for optimizing 4-quinolone-based MMP inhibitors.
Structure-Activity Relationship (SAR) Insights
Optimizing the 4-quinolone scaffold requires a delicate balance between potency, selectivity, and physicochemical properties. The table below summarizes the causal relationships between specific structural modifications and their pharmacological outcomes.
| Modification Site | Chemical Group | Target Interaction | Effect on IC₅₀ & Selectivity |
| C-3 Position | Carboxylic Acid / Amide | Catalytic Zinc (ZBG) | Essential for zinc chelation; replacing hydroxamates with carboxylic acids reduces raw potency but drastically improves MMP-2/9 selectivity and metabolic half-life. |
| N-1 Position | Benzyl / Biphenyl / Aryl | S1' Specificity Pocket | Deep penetration into the S1' pocket; highly selective for MMP-2/9 over MMP-1 due to steric clashes in the shallow MMP-1 pocket. |
| C-6 Position | Halogen (e.g., Cl, F) | Hydrophobic Sub-pocket | Enhances metabolic stability (prevents oxidative metabolism) and improves cellular permeability. |
| C-2 Position | Small Alkyl (Methyl) | S2 / S3 Pockets | Fine-tunes the orientation of the ZBG; bulky groups here often reduce potency due to steric hindrance near the zinc ion. |
Experimental Protocols
Protocol: In Vitro Fluorogenic MMP Inhibition Assay
To validate the potency of synthesized 4-quinolone derivatives, a continuous fluorogenic assay is the gold standard (4)[4]. This protocol leverages the cleavage of a FRET (Förster Resonance Energy Transfer) peptide substrate.
Expertise & Causality in Experimental Choices :
-
APMA Activation : Recombinant MMPs are typically supplied as inactive zymogens (pro-MMPs). 4-aminophenylmercuric acetate (APMA) is required to disrupt the "cysteine switch" (the interaction between a conserved cysteine residue and the active-site zinc), thereby exposing the catalytic cleft (4)[4].
-
Assay Buffer Composition : The inclusion of 10 mM CaCl₂ is critical, as calcium ions stabilize the structural domains of the MMPs, ensuring consistent enzymatic activity. Brij-35 is added to prevent the highly hydrophobic 4-quinolone derivatives and the enzyme from adsorbing to the microplate walls.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Enzyme Activation : Incubate recombinant human pro-MMP-2 or pro-MMP-9 with 1 mM APMA at 37°C for 1 to 2 hours. Self-Validation Step: Verify activation by running a preliminary substrate cleavage test with a known broad-spectrum inhibitor control (e.g., GM6001) before proceeding to the full screening.
-
Inhibitor Preparation : Dissolve 4-quinolone derivatives in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer. Critical: Keep the final DMSO concentration ≤ 1% in the assay well to prevent solvent-induced enzyme denaturation.
-
Incubation : In a black 96-well microplate, combine 50 µL of activated MMP (final concentration ~1-5 nM) with 20 µL of the diluted inhibitor. Incubate at 37°C for 30 minutes. This pre-incubation allows equilibrium binding, which is vital because bulky 4-quinolone derivatives targeting the deep S1' pocket often exhibit slow-binding kinetics.
-
Substrate Addition : Initiate the reaction by adding 30 µL of the fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) to a final concentration of 10 µM.
-
Kinetic Measurement : Immediately monitor the fluorescence using a microplate reader (Excitation: 328 nm, Emission: 393 nm) continuously for 30-60 minutes at 37°C.
Caption: Step-by-step workflow for the in vitro continuous fluorogenic MMP inhibition assay.
Data Analysis & Interpretation
-
Initial Velocity (V₀) : Calculate the initial reaction velocity from the linear portion of the fluorescence vs. time curve.
-
Percent Inhibition : Calculate using the formula: % Inhibition =[1 - (V₀_inhibitor / V₀_vehicle)] × 100.
-
IC₅₀ Determination : Plot the percent inhibition against the log of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC₅₀) (4)[4].
-
Selectivity Index (SI) : To rigorously evaluate the safety profile and the success of the S1' targeting strategy, calculate the SI as IC₅₀ (MMP-1) / IC₅₀ (MMP-2). A higher SI indicates a lower propensity for inducing musculoskeletal syndrome, validating the 4-quinolone scaffold's superiority over traditional hydroxamates.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. 2
-
Evaluating 2-Hydroxyquinoline Isosteres as Metalloenzyme Inhibitors: A Comparative Guide - Benchchem.4
-
Metabolism Distribution and Excretion of a Matrix Metalloproteinase-13 Inhibitor, 4-[4-(4-Fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic Acid Hydroxyamide (CP-544439), in Rats and Dogs - ResearchGate. 1
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. 3
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Application Notes and Protocols: Solvent Selection for Reactions of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
Abstract
This technical guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid. Focusing on the critical and prevalent reaction of amide bond formation, this document moves beyond a simple recitation of protocols. Instead, it elucidates the underlying principles of solvent-solute and solvent-reagent interactions, offering researchers, scientists, and drug development professionals the rationale to design robust and optimized reaction conditions. We present a detailed protocol for determining the empirical solubility of the target compound, a critical first step in solvent selection, and provide a thorough, step-by-step methodology for a solvent screening and optimization study for a model amide coupling reaction.
Introduction: The Critical Role of the Solvent
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction kinetics, equilibrium, and ultimately, the yield and purity of the desired product. For a molecule like 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, which possesses multiple functional groups—a carboxylic acid, a quinolone core, and a methoxy group—the choice of solvent is paramount. These functional groups can engage in a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, all of which are modulated by the surrounding solvent molecules.
The most common synthetic transformation for this molecule involves the carboxylic acid moiety, typically in the formation of amide bonds through reactions with various amines. This process, fundamental in the synthesis of many pharmaceutical compounds, is highly sensitive to the reaction environment. A poorly chosen solvent can lead to a host of issues, including poor solubility of starting materials, slow reaction rates, and the formation of undesirable side products. Conversely, a well-chosen solvent can enhance solubility, stabilize transition states to accelerate the reaction, and facilitate purification. This guide will provide the foundational knowledge and practical protocols to make informed solvent selections for reactions involving this important quinolone derivative.
Foundational Principles: Linking Solvent Properties to Reactivity
The selection of an appropriate solvent is a multi-faceted decision that requires consideration of several key physical and chemical properties. For the reactions of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, the following solvent characteristics are of primary importance:
-
Polarity: The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in its ability to solvate charged or polar species. In amide coupling reactions, which often proceed through polar intermediates and transition states, a polar solvent is generally preferred. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), are particularly effective as they can solvate cations well while leaving anions relatively "bare," which can enhance the nucleophilicity of the amine.
-
Proticity: Solvents are classified as protic if they can donate hydrogen bonds (e.g., water, alcohols) and aprotic if they cannot (e.g., DMF, THF). For amide coupling reactions, protic solvents can be problematic as they can solvate the amine nucleophile through hydrogen bonding, thereby reducing its reactivity. Therefore, polar aprotic solvents are often the solvents of choice for these transformations.[1]
-
Solubility: Perhaps the most fundamental requirement is that the solvent must be able to dissolve all reactants to a sufficient concentration for the reaction to proceed at a reasonable rate. The quinolone core of the target molecule imparts a degree of rigidity and potential for π-π stacking, while the carboxylic acid provides a site for hydrogen bonding. This complex structure means that solubility can vary significantly between different solvents.
Solubility Profile of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid: An Empirical Approach
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
Objective: To determine the solubility of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid in a range of candidate solvents at a defined temperature.
Materials:
-
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
-
Candidate solvents (e.g., DMF, DMSO, NMP, THF, Acetonitrile, Dichloromethane, Ethyl Acetate)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: To a series of glass vials, add a known volume (e.g., 1.0 mL) of each candidate solvent.
-
Addition of Solute: Add an excess amount of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid to each vial. An excess is ensured when a visible amount of solid remains undissolved.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired reaction temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., 10 minutes at 5000 rpm) is recommended.
-
Sample Collection: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This ensures that no solid particles are carried over.
-
Quantification: Prepare a series of dilutions of the filtrate and analyze them by a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Illustrative Solubility of Related Quinolones:
While specific data for the target molecule must be determined experimentally, data for related fluoroquinolone antibiotics can provide a useful starting point. For example, norfloxacin has a reported solubility of approximately 2 mg/mL in DMSO and 5 mg/mL in DMF.[3] Ciprofloxacin also exhibits solubility in these solvents.[4] This suggests that polar aprotic solvents are a good starting point for solubility screening of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
Table 1: Physicochemical Properties of Recommended Solvents for Screening
| Solvent | Abbreviation | Dielectric Constant (20°C) | Boiling Point (°C) | Class | Key Considerations |
| N,N-Dimethylformamide | DMF | 36.7 | 153 | Polar Aprotic | Excellent solvating power, but high boiling point can make removal difficult. |
| Dimethyl Sulfoxide | DMSO | 46.7 | 189 | Polar Aprotic | Strong solvent, can be difficult to remove completely. |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 202 | Polar Aprotic | Good solvent, very high boiling point. |
| Acetonitrile | ACN | 37.5 | 82 | Polar Aprotic | Lower boiling point, easier to remove. |
| Tetrahydrofuran | THF | 7.5 | 66 | Nonpolar Aprotic | Lower polarity, may be less effective for polar intermediates. |
| Dichloromethane | DCM | 9.1 | 40 | Nonpolar Aprotic | Volatile and effective, but has environmental and health concerns. |
| Ethyl Acetate | EtOAc | 6.0 | 77 | Polar Aprotic | "Greener" solvent option, moderate polarity. |
Amide Bond Formation: A Case Study in Solvent Optimization
The reaction of the carboxylic acid group of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid with an amine is a cornerstone transformation. This is typically achieved using a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.[5]
The solvent plays a critical role in the mechanism of these coupling reactions. It must not only dissolve the reactants but also facilitate the formation of the highly reactive O-acylisourea intermediate and its subsequent reaction with the amine.
Caption: Generalized workflow for EDC-mediated amide coupling.
Protocol 2: Solvent Screening and Optimization for Amide Coupling
Objective: To identify the optimal solvent for the amide coupling of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid with a model amine.
Model Reaction:
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid + Benzylamine → N-benzyl-3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanamide
Materials:
-
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
-
Benzylamine
-
EDC hydrochloride
-
HOBt
-
A selection of anhydrous solvents from Table 1
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In parallel, set up a series of small-scale reactions in different solvents. For each reaction, in a dry flask under an inert atmosphere, dissolve 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in the chosen solvent (e.g., 0.5 M concentration).
-
Activation: Add EDC hydrochloride (1.2 equiv.) to the solution and stir at room temperature for 15-30 minutes.
-
Amine Addition: Add benzylamine (1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours). Note the time to completion and the formation of any side products.
-
Work-up and Analysis: Upon completion, perform a standard aqueous work-up for each reaction. For example, dilute with ethyl acetate, wash with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or LC-MS to determine the relative yield and purity.
Data Evaluation and Selection:
The optimal solvent will be the one that provides the best combination of:
-
High Yield: The highest conversion to the desired amide product.
-
Fast Reaction Rate: The shortest time to reaction completion.
-
High Purity: The minimal formation of side products.
-
Ease of Work-up: A solvent that allows for straightforward purification of the product.
Caption: Logical workflow for solvent selection and optimization.
Conclusion and Future Perspectives
The rational selection of a solvent is a cornerstone of successful reaction development for 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid. By understanding the fundamental principles of solvent effects and employing a systematic, empirical approach to determining solubility and optimizing reaction conditions, researchers can significantly improve the efficiency, robustness, and scalability of their synthetic routes. The protocols outlined in this guide provide a solid framework for achieving these goals.
Future work in this area could involve the exploration of "green" solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), to align with the growing emphasis on sustainable chemistry.[6] Additionally, computational tools for solubility prediction, such as COSMO-RS, may offer a valuable in-silico screening method to narrow down the list of candidate solvents before embarking on extensive experimental work.[5]
References
- BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- Dunne, J. F., et al. (2016). A review of the differences and similarities between solvent selection guides. Green Chemistry, 18(19), 5138-5153.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
- Gala, D., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 339-363.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(1), 1-12.
- Klamt, A. (2011). COSMO-RS: from quantum chemistry to fluid phase thermodynamics and drug design. John Wiley & Sons.
- Breda, S., Jimenez-Kairuz, A., & Olivera, M. E. (2009). Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. International journal of pharmaceutics, 371(1-2), 106–114.
- Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527.
- Zhang, C., & Wang, Y. (2007). Determination and correlation of aqueous solubilities for quinolones.
- Malvacio, V., et al. (2019). Green Strategies for the Synthesis of Quinolone Derivatives. Current Green Chemistry, 6(2), 94-117.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
- Prat, D., et al. (2016). CHEM21 selection guide of classical and less classical solvents. Green Chemistry, 18(1), 288-296.
- Matiichuk, V. V., & Tischenko, N. I. (2021). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 29(1), 81-89.
Sources
- 1. zhishangbio.com [zhishangbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | C11H9NO4 | CID 13223157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of 7-Methoxy-4-Quinolone
Status: Operational Ticket Topic: Regioselectivity & Yield Enhancement for 7-Methoxy-4-Quinolone N-Alkylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
The Core Challenge: The Tautomer Trap
Before optimizing yield, you must understand why this reaction fails. 7-methoxy-4-quinolone exists in a tautomeric equilibrium between the 4-quinolone (NH-form) and the 4-hydroxyquinoline (OH-form) .
-
The Problem: The anion generated by deprotonation is ambident . It has two nucleophilic sites: the Nitrogen (N1) and the Oxygen (O4).
-
The Goal: N-alkylation (Thermodynamic product).
-
The Trap: O-alkylation (Kinetic product).
The 7-methoxy substituent is an Electron Donating Group (EDG). While it increases the overall nucleophilicity of the ring, it often exacerbates solubility issues ("brick dust" properties) and can stabilize the O-alkoxy byproduct if the reaction temperature is too low.
Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired N-alkylation and the competing O-alkylation.
Figure 1: Reaction pathways for 4-quinolone alkylation. Note the reversibility of the O-alkylated product via acid hydrolysis.
Standard Operating Procedure (SOP)
Use this protocol as your baseline. Deviations should be made only based on specific troubleshooting needs.
The "Thermodynamic Push" Protocol
To maximize N-alkylation, we must push the reaction toward the thermodynamic product. This requires heat and a polar aprotic solvent to solvate the cation, leaving the anion "naked" but allowing equilibration to the more stable N-isomer.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF (Anhydrous) or DMSO | High dielectric constant dissociates ion pairs. DMF is preferred for easier workup; DMSO for stubborn solubility. |
| Base | Potassium provides a "harder" counter-ion than Cesium in this specific context, often reducing O-alkylation rates compared to | |
| Temperature | 90°C - 110°C | CRITICAL. Room temperature favors O-alkylation (kinetic). You need heat to overcome the activation energy for N-alkylation and reverse any O-alkylation that occurs. |
| Concentration | 0.2 M - 0.5 M | High concentration drives the bimolecular substitution ( |
| Additives | LiCl (0.1 equiv) - Optional | Lithium ions can coordinate to the hard Oxygen atom, shielding it and directing the alkyl group to the Nitrogen. |
Step-by-Step:
-
Suspend 7-methoxy-4-quinolone (1.0 equiv) and anhydrous
(3.0 equiv) in DMF (0.3 M). -
Stir at room temperature for 30 minutes to ensure deprotonation.
-
Add the alkyl halide (1.2 - 1.5 equiv). Note: If using alkyl iodides, keep dark.
-
Heat to 100°C for 12–16 hours.
-
Monitor: Check LCMS. If O-isomer is present (usually elutes later/higher Rf than N-isomer), continue heating.
Troubleshooting & Optimization Logic
Issue 1: "I have a mixture of N- and O-alkylated products."
This is the most common ticket. The O-isomer is a "vinylogous ester" (imidate), while the N-isomer is a "vinylogous amide."
The Fix: Acid Hydrolysis Workup You do not need to separate them by column chromatography immediately. You can chemically destroy the byproduct.
-
Take your crude reaction mixture.
-
Treat with 2M HCl (aq) and heat to reflux for 1-2 hours.
-
Result: The O-alkyl group will hydrolyze back to the starting 4-quinolone. The N-alkyl group is extremely stable and will remain.
-
Purification: Basify to pH 8. Extract with DCM. The N-product extracts; the starting material (now reprecipitated) can be filtered off or separated easily.
Issue 2: "The reaction is stuck / Low conversion."
7-methoxy-4-quinolone is notoriously insoluble.
The Fix: The "Solubility Spike"
-
Switch to DMSO: It dissolves quinolones better than DMF.
-
Microwave Irradiation: Run the reaction at 140°C for 30 minutes in a microwave reactor. The rapid heating often bypasses the solubility bottleneck.
-
Phase Transfer Catalysis (PTC): Use Toluene/50% NaOH(aq) with TBAB (Tetrabutylammonium bromide) . This moves the anion into the organic phase.
Issue 3: "I am seeing dialkylation."
Rare for quinolones, but possible if the methoxy group is demethylated or if using extremely reactive alkylating agents (like methyl iodide).
The Fix:
-
Reduce base equivalents to 1.1 equiv.
-
Use a milder base like
. -
Ensure your alkyl halide is not in huge excess (keep to 1.1 equiv).
Decision Tree: Optimization Workflow
Use this logic flow to determine your next experiment.
Figure 2: Decision matrix for optimizing yield and purity.
Frequently Asked Questions (FAQs)
Q: Can I use the Mitsunobu reaction to alkylate the Nitrogen? A: Generally, No. While Mitsunobu is excellent for many alkylations, for 4-quinolones and phenols, it heavily favors O-alkylation . The mechanism involves the attack of the nucleophile (quinolone) on the alkoxy-phosphonium intermediate. The Oxygen of the quinolone is often the attacking species in this transition state. Stick to direct alkylation with halides for N-selectivity.
Q: Why do you recommend
Q: My product is an oil, but it should be a solid. What happened? A: You likely have the O-alkylated impurity preventing crystallization. Test: Take a small aliquot, add concentrated HCl. If it precipitates a solid (the starting quinolone hydrochloride), you have the O-ether. If it remains in solution (or forms a stable salt), it is the N-alkyl. Perform the acid hydrolysis workup described in Section 3.
References
-
Antony, S. R., et al. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry.[1][2][3] Link
- Relevance: Establishes the thermodynamic preference for N-alkylation in similar fused heterocyclic systems and optimiz
-
Wipf, P., & Hopkins, C. R. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.[4] Link
- Relevance: Foundational text on the "Cesium Effect," used here to contrast why Potassium is sometimes preferred for regiocontrol in ambident systems.
-
Zieliński, W. (2002). A study concerning the synthesis, basicity and hydrolysis of 4-amino-2-(N,N-diethylamino)quinazoline derivatives. Journal of Heterocyclic Chemistry. Link
- Relevance: Provides the mechanistic basis for the acid hydrolysis of O-alkylated byproducts (imidates)
-
Bouchard, L., et al. (2020).[5] Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules.[6][1][2][3][4][5][7][8][9][10][11][12] Link
- Relevance: Reviews the structural diversity and tautomeric nature of 4-quinolones, essential for understanding the N vs O reactivity.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. 4-Quinolone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility issues of quinolone propanoic acids in water
Technical Support Center: Quinolone Propanoic Acids
Welcome to the technical support center for quinolone propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the aqueous solubility of quinolone propanoic acids.
Q1: Why is my quinolone propanoic acid derivative poorly soluble in neutral water?
A: Quinolone propanoic acids, such as ciprofloxacin and norfloxacin, are zwitterionic (or amphoteric) molecules. This means they possess both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amine group (often a piperazinyl ring).[1][2] At a neutral pH (around 7), the carboxylic acid group is deprotonated (negatively charged, -COO⁻) and the basic amine group is protonated (positively charged, -NH₂⁺-). This intramolecular charge neutralization leads to strong intermolecular attractions in the crystal lattice, resulting in minimal interaction with water molecules and thus, very low aqueous solubility at or near the molecule's isoelectric point (pI).[1][3]
Q2: What are the key physicochemical properties I should be aware of?
A: The most critical parameters are the pKa values of the acidic and basic functional groups.
-
pKa1 (Carboxylic Acid): This value is typically around 6.0. Below this pH, the group is predominantly in its neutral, protonated (-COOH) form.[1]
-
pKa2 (Basic Amine): This value is often around 8.6. Above this pH, the group is in its neutral, deprotonated (-NH-) form.[1]
The molecule's lowest solubility occurs at its isoelectric point (pI), the pH at which the net charge is zero. For many quinolones, this falls in the physiological pH range of 7.0-7.5.[3]
Q3: Is there a simple, primary method to improve the solubility of these compounds?
A: Yes, the most effective and widely used method is pH adjustment .[4][5] By shifting the pH of the aqueous solvent away from the isoelectric point, you can force the molecule into a charged, salt form that is significantly more soluble in water.[6][7]
-
Acidic pH (e.g., pH < 5): The carboxylic acid group remains protonated (-COOH) while the amine group is also protonated (-NH₂⁺-), forming a soluble cationic salt (e.g., ciprofloxacin hydrochloride).[1]
-
Basic pH (e.g., pH > 9): The amine group is deprotonated (-NH-) while the carboxylic acid is also deprotonated (-COO⁻), forming a soluble anionic salt (e.g., sodium ciprofloxacin).[1]
Q4: Can I use organic co-solvents?
A: Yes, co-solvents can be an effective strategy, particularly if pH adjustment is not suitable for your experimental system.[8][9][10] Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic regions of the quinolone molecule.[11] However, the effect may be less dramatic than pH adjustment and can sometimes require a high percentage of co-solvent.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step protocols for overcoming specific solubility challenges.
Guide 1: Systematic Approach to Solubilization via pH Adjustment
This guide will walk you through determining the optimal pH for solubilizing your quinolone propanoic acid.
Underlying Principle: The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases exponentially as the pH is moved away from the pI. By converting the zwitterionic form into a fully cationic or anionic salt, we leverage the high polarity of the charged species to achieve significant aqueous solubility.[6][7]
Experimental Protocol: pH-Based Solubility Enhancement
-
Initial Assessment:
-
Attempt to dissolve a small, known amount of your compound (e.g., 1 mg) in a defined volume of purified water (e.g., 1 mL).
-
Vortex or sonicate for 2-5 minutes.
-
Visually inspect for undissolved particles. If the solid persists, proceed to the next step.
-
-
Acidic Solubilization (Formation of Cationic Salt):
-
To your suspension from Step 1, add 0.1 M Hydrochloric Acid (HCl) dropwise while stirring.
-
Monitor the solution for clarity. Continue adding HCl until the solution becomes completely clear.
-
Self-Validation: Once clear, measure the final pH of the solution. This is your working acidic pH for solubilization. Note the volume of acid added. For future preparations, you can prepare a buffer at this target pH or add the predetermined amount of acid directly.
-
-
Basic Solubilization (Formation of Anionic Salt):
-
In a separate vial, repeat Step 1.
-
To this new suspension, add 0.1 M Sodium Hydroxide (NaOH) dropwise while stirring.
-
Monitor the solution for clarity. Continue adding NaOH until the solution is completely clear.
-
Self-Validation: Measure the final pH. This is your working basic pH for solubilization.
-
-
Stock Solution Preparation and Stability Check:
-
Prepare a concentrated stock solution using your chosen method (acidic or basic). For example, to make a 10 mg/mL stock, weigh 10 mg of the compound and add a volume of water slightly less than 1 mL. Add the required amount of 0.1 M HCl or NaOH to dissolve, then bring the final volume to 1.0 mL with purified water.
-
After preparation, let the stock solution sit at room temperature for 1-2 hours and then at 4°C overnight. Visually inspect for any signs of precipitation, which would indicate that the solution is supersaturated and unstable at that concentration and temperature.
-
Troubleshooting Logic Diagram
This diagram outlines the decision-making process for addressing solubility issues.
Caption: Troubleshooting workflow for quinolone propanoic acid solubility.
Guide 2: Advanced Solubilization Techniques
If pH adjustment is incompatible with your downstream application (e.g., cell culture experiments where pH must be neutral), consider these alternative methods.
1. Co-Solvency
-
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This can improve the solubility of compounds that have significant nonpolar regions.[10][11]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEG 300, PEG 400), Glycerin.[8]
-
Protocol:
-
Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v PG in water).
-
Add a known amount of your quinolone to each mixture.
-
Vortex or sonicate until dissolution is achieved or equilibrium is reached.
-
Determine the minimum percentage of co-solvent required to achieve your target concentration.
-
-
Causality: The addition of a co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the less polar quinolone molecule.[9] Be aware that high concentrations of organic solvents can be toxic in biological systems.
2. Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the nonpolar parts of a drug molecule (the "guest") into their cavity, forming a water-soluble inclusion complex.[13][14]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13]
-
Protocol:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Slowly add the quinolone propanoic acid powder to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate complex formation.
-
Self-Validation: Filter the solution through a 0.22 µm filter to remove any undissolved drug and measure the concentration of the filtrate (e.g., by UV-Vis spectrophotometry) to determine the solubility enhancement.
-
-
Causality: The hydrophobic quinolone core partitions into the nonpolar cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble drug and carrying it into solution.[12][15]
Data Summary Table
The following table provides typical pKa values for common quinolone propanoic acids. These values are crucial for predicting the pH range of minimum and maximum solubility.
| Compound | pKa1 (Carboxylic Acid) | pKa2 (Basic Amine) | Isoelectric pH (pI) Approx. |
| Ciprofloxacin | ~6.0[1] | ~8.6[1] | ~7.3 |
| Norfloxacin | ~6.2 | ~8.5 | ~7.4 |
| Levofloxacin | ~5.9 | ~8.0 | ~7.0 |
Note: Exact pKa and pI values can vary slightly depending on experimental conditions like temperature and ionic strength.[3][16]
References
-
Jadav, N., Patel, M., & Patel, J. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Frizon, F., de Oliveira, E., & Donaduzzi, C. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 23(6), 1308. [Link]
-
Varganici, C., Gafitanu, C., & Profire, L. (2014). Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. Farmacia, 62(6), 1183-1193. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Sharma, P., & Jain, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-120. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Kumar, L., & Singh, S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(6), 2313-2324. [Link]
-
Garg, A., & Singh, S. (2001). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 63(5), 425-427. [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker. (Referenced in ResearchGate requests). [Link]
-
Sravani, S., & Bhikshapathi, D. (2024). Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes. Impact Factor, 12(3). [Link]
-
Ferreira, M. A., de Almeida, T. S., & de Oliveira, M. A. (2021). Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. Molecules, 26(11), 3169. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
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Popa, G., & Șalaru, D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373. [Link]
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Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522-527. [Link]
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Cruz, V., & Larive, C. K. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
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Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]
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Sari, Y., & Utami, P. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 11(1), 1-8. [Link]
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Nema, S., & Ludwig, J. D. (Eds.). (2019). Parenteral Medications. Taylor & Francis. [Link]
-
Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Pharmaceutical Research, 11, 522-527. [Link]
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El-Gendy, M. A. (n.d.). Physico-chemical properties in relation to biological action. Slide presentation. [Link]
-
Scilit. (n.d.). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. [Link]
-
dos Santos, F. A., & de Andrade, C. K. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 8(4), 3651-3663. [Link]
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Fuguet, E., Ràfols, C., & Bosch, E. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, 45(20), 6841-6846. [Link]
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Barbos, M., & Sarbu, C. (2002). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. Analytica Chimica Acta, 464(1), 37-45. [Link]
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Reich, H. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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Cruz, V., & Larive, C. K. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). [Link]
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University of Texas at Austin. (n.d.). Acid/Base Ionization Constants. [Link]
-
OpenStax. (2012). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. In Chemistry. [Link]
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Cehreli, S. (2003). LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. Brazilian Journal of Chemical Engineering, 20(4). [Link]
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Ryszkowska, J., & Tutaj, W. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Sensors, 21(24), 8235. [Link]
-
Ryszkowska, J., & Tutaj, W. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Sensors, 21(24), 8235. [Link]
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Technical Support Center: Purification of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid by HPLC
Welcome to the technical support guide for the HPLC purification of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related quinolone compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions to establish a foundational understanding of the HPLC purification process for this specific analyte.
Q1: What is the primary challenge in purifying 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid using reverse-phase HPLC?
A1: The primary challenge lies in managing the analyte's ionizable carboxylic acid group. At neutral or near-neutral pH, the carboxyl group will be deprotonated (ionized), making the molecule more polar. In reverse-phase HPLC, increased polarity leads to reduced retention on non-polar stationary phases (like C18), potentially causing poor peak shape (tailing) and co-elution with other polar impurities.[1][2] Therefore, controlling the mobile phase pH is critical for achieving successful separation.
Q2: What is the general strategy for retaining and achieving good peak shape for this acidic compound?
A2: The most effective strategy is "ion suppression." By acidifying the mobile phase to a pH at least 2 units below the pKa of the analyte's carboxylic acid group, the ionization of this group is suppressed.[3][4] This makes the molecule more neutral and hydrophobic, leading to increased retention and significantly improved peak symmetry on a reverse-phase column.[2][3]
Q3: What type of HPLC column is most suitable for this purification?
A3: A high-purity, end-capped C18 or C8 silica-based column is the standard and most effective choice for this application.[5] The C18 stationary phase provides sufficient hydrophobicity to retain the quinolone structure, while modern, high-purity silica minimizes unwanted secondary interactions with the analyte, which can cause peak tailing.[6][7]
Q4: How do I prepare my sample for injection?
A4: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[8] A good starting point is to dissolve the crude material in a mixture similar to the mobile phase, such as 50:50 water:acetonitrile, or in a minimal amount of a stronger organic solvent like DMSO or DMF, followed by dilution with the mobile phase.[8][9] It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could clog the column.[8]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments, framed in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for acidic compounds like this is a common issue and can stem from several factors.
-
Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is close to or above the pKa of the carboxylic acid, the compound will exist in both ionized and non-ionized forms, leading to tailing.[10]
-
Solution: Acidify the mobile phase. Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.[3] This will ensure a consistently low pH (typically between 2.5 and 3.5), suppressing the ionization of the carboxylic acid and leading to a sharper, more symmetrical peak.[11]
-
-
Cause 2: Secondary Interactions with the Stationary Phase. Residual, exposed silanol groups on the silica backbone of the stationary phase can interact with the analyte, causing tailing.[6]
-
Solution:
-
Ensure you are using a high-purity, end-capped C18 column, which is designed to minimize these interactions.
-
The addition of an acidic modifier, as mentioned above, also helps by protonating the silanol groups, reducing their ability to interact with the analyte.[12]
-
-
-
Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6]
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting progressively smaller amounts to find the optimal concentration.
-
Troubleshooting Workflow for Peak Tailing
Caption: Logical flow for diagnosing and resolving peak tailing.
Q: My peak is fronting. What does this indicate?
A: Peak fronting is typically a sign of sample overload or a sample solvent issue.[6]
-
Cause 1: Sample Solvent Stronger than Mobile Phase. If you dissolve your sample in a solvent significantly stronger (less polar) than your initial mobile phase conditions (e.g., pure acetonitrile or DMSO when the gradient starts at 5% acetonitrile), the sample will travel through the top of the column too quickly before binding, causing a fronting peak.[6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13] If a stronger solvent is necessary for solubility, use the smallest volume possible and ensure the final sample concentration is dilute.
-
-
Cause 2: Severe Column Overload. While often causing tailing, extreme overload can also manifest as fronting.
-
Solution: As with tailing, reduce the amount of sample injected.[14]
-
Issue 2: Poor Resolution or Co-elution of Impurities
Q: I am not able to separate my target compound from a closely eluting impurity. What parameters can I adjust?
A: Improving resolution requires manipulating the selectivity of your chromatographic system. Here are the most impactful adjustments:
-
1. Optimize the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa.[15] These solvents exhibit different selectivities. Acetonitrile is aprotic, while methanol is a protic solvent and can engage in different hydrogen bonding interactions, potentially altering the elution order and improving separation.[15]
-
-
2. Adjust the Gradient Slope:
-
Action: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly over a longer time) will increase the separation between peaks.[8] If your initial scouting gradient is 5-95% B over 20 minutes, try running it over 30 or 40 minutes to see if resolution improves.
-
-
3. Fine-tune the Mobile Phase pH:
-
Action: While a low pH is necessary for good peak shape, slight adjustments (e.g., from pH 2.5 to 3.0) can subtly change the retention of ionizable impurities relative to your target compound, thereby improving selectivity.[2] Ensure you are using a buffer (e.g., phosphate or formate) to maintain a stable pH.[16]
-
-
4. Change the Stationary Phase:
-
Action: If the above adjustments are insufficient, changing the column chemistry can provide a significant change in selectivity.[7] Consider a Phenyl-Hexyl stationary phase. The phenyl rings in this phase can introduce π-π interactions with the quinolone ring system of your analyte and impurities, offering a completely different retention mechanism compared to a standard C18 phase.[7]
-
Experimental Workflow for Method Optimization
Caption: Stepwise workflow for optimizing HPLC method resolution.
Issue 3: High Backpressure
Q: The pressure on my HPLC system has suddenly increased significantly. What should I do?
A: A sudden pressure spike usually indicates a blockage somewhere in the system.[6]
-
Systematic Check:
-
Disconnect the Column: Remove the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system before the column (e.g., injector or tubing).[13]
-
Column Blockage: This is often caused by particulate matter from the sample or mobile phase.
-
Solution: First, try reversing the column (if the manufacturer allows) and flushing it with a strong solvent like isopropanol at a low flow rate. If this doesn't work, the inlet frit may be clogged and needs to be replaced.
-
-
System Blockage: If the pressure is high without the column, systematically disconnect fittings starting from the detector and moving backward towards the pump to isolate the clogged component.
-
Part 3: Protocols and Data
Recommended Starting HPLC Method
This table provides a robust starting point for purifying 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | High-Purity C18, 5 µm, 150 x 4.6 mm | Provides good retention and efficiency. High-purity silica minimizes silanol interactions.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) | Acid modifier ensures a low pH (~2.7) to suppress ionization of the analyte's carboxylic acid group, improving retention and peak shape.[3][8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (or TFA) | Acetonitrile is a common, low-viscosity organic solvent providing good separation efficiency.[8] |
| Gradient | 5% to 95% B over 20 minutes | A broad "scouting" gradient is effective for determining the approximate elution conditions of the target compound and impurities.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temp. | 30 - 40 °C | Elevated temperature can decrease mobile phase viscosity (lowering backpressure) and improve peak efficiency.[8] |
| Detection | UV, at an absorbance maximum (~225-254 nm) | The quinolone core has strong UV absorbance. Determine the optimal wavelength using a UV scan of a dilute standard. |
| Injection Vol. | 5 - 20 µL | Start with a small volume to avoid overload. Adjust based on detector response and peak shape.[8] |
Step-by-Step Protocol: Sample Preparation
-
Weigh Crude Material: Accurately weigh approximately 5-10 mg of your crude 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
-
Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., 100-200 µL of DMSO or methanol) to dissolve the solid. Gentle vortexing or sonication may be required.
-
Dilution: Dilute the dissolved sample with a solvent that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL. This minimizes solvent mismatch effects during injection.
-
Filtration: Filter the final solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial. This is a critical step to remove any particulates that could damage the column.[8]
-
Injection: Place the vial in the autosampler and proceed with the HPLC run.
References
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
pH, pKa, and Retention. Pharma Growth Hub. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
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A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
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HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Chromservis. [Link]
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HPLC Column Selection Guide. Phenomenex. [Link]
-
Ion-pairing and reversed phase liquid chromatography for the determination of three different quinolones: Enrofloxacin, lomefloxacin and ofloxacin. Arabian Journal of Chemistry. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
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Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a. SciELO. [Link]
-
Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro. Cairo University. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
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SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
3-(7-methoxy-4-methyl-2-oxo-2h-chromen-3-yl)propanoic acid. PubChemLite. [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC. [Link]
-
HPLC method for determination of 7-Theophyllinylacetyloxyglycol in rabbit serum. Der Pharma Chemica. [Link]
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Identification of 3′,4′-Dimethoxy Flavonol-3-β-d-Glucopyranoside Metabolites in Rats by Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry. MDPI. [Link]
-
Simultaneous Spectrophotometric Determination of Mycophenolate Mofetil and Its Active Metabolite in Human Plasma Using Chemometrics. Analytical and Bioanalytical Chemistry Research. [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]
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- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. biotage.com [biotage.com]
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- 5. veeprho.com [veeprho.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Removing unreacted 3-bromopropanoic acid from quinolone product
Welcome to the technical support center for the purification of quinolone-based compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common synthetic challenge: the removal of unreacted 3-bromopropanoic acid from your target quinolone product.
This resource provides in-depth, field-proven answers to frequently asked questions, detailed troubleshooting protocols, and the fundamental scientific principles behind each technique.
Frequently Asked Questions (FAQs)
Q1: Why is removing 3-bromopropanoic acid so critical for my quinolone product?
A: Residual 3-bromopropanoic acid, a reactive starting material, poses significant risks to the integrity and viability of your final product. Its presence can lead to:
-
Product Degradation: The acidic and alkylating nature of this impurity can cause decomposition of the desired quinolone product over time.
-
Altered Biological Activity: Impurities can interfere with biological assays, leading to inaccurate structure-activity relationship (SAR) data.
-
Toxicity: Unreacted starting materials can have their own toxicological profiles, confounding study results and posing safety risks.
-
Regulatory Hurdles: For drug development professionals, strict purity requirements are enforced by regulatory agencies like the FDA. Failure to remove such impurities will prevent a drug candidate from advancing.[1]
Q2: What is the primary chemical principle used to separate 3-bromopropanoic acid from a quinolone product?
A: The separation primarily relies on the significant difference in the acidity (pKa) between the two molecules. 3-Bromopropanoic acid is a carboxylic acid with a pKa around 4.00.[2][3] Most quinolone cores are significantly less acidic. By treating a solution containing the mixture with a mild aqueous base (like sodium bicarbonate), the 3-bromopropanoic acid is selectively deprotonated to form its water-soluble carboxylate salt.[4][5] This allows it to be extracted from the organic solvent (containing the desired quinolone product) into the aqueous phase.[6][7]
Q3: I performed a basic wash, but I still see the impurity. What are my next steps?
A: If a simple acid-base extraction is insufficient, more robust purification techniques are necessary. The choice depends on the specific properties of your quinolone and the level of residual impurity. The most common next steps, in order of increasing resolving power, are:
-
Recrystallization: If your quinolone is a solid, this technique can be highly effective by exploiting differences in solubility between the product and the impurity.[8][9]
-
Flash Column Chromatography: This is a highly versatile and widely used method for purifying organic compounds by separating them based on their differential adsorption to a stationary phase, typically silica gel.[10][11]
Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting advice for the most effective purification strategies.
Physicochemical Data for Separation Strategy
A successful separation starts with understanding the properties of the compounds involved.
| Property | 3-Bromopropanoic Acid | Representative Quinolone Core | Rationale for Separation |
| IUPAC Name | 3-Bromopropanoic acid | Quinoline | --- |
| Molecular Formula | C₃H₅BrO₂[12] | C₉H₇N[13] | --- |
| pKa | ~4.00 (for the carboxylic acid)[2][3] | pKa₁ ~5.5-6.3 (carboxylic acid), pKa₂ ~7.8-9.0 (piperazinyl group) for many fluoroquinolones.[14] | The large ΔpKa allows for selective deprotonation of the impurity with a weak base. |
| Solubility | Soluble in water, ethanol, ether, chloroform.[2][15] | Generally soluble in organic solvents like DCM, ethanol, and DMSO; slightly soluble in cold water.[13][16] | The product remains in the organic phase while the deprotonated impurity moves to the aqueous phase during extraction. |
Problem 1: Residual 3-Bromopropanoic Acid Detected After Initial Workup
Cause: Incomplete extraction due to insufficient base, poor mixing, or emulsion formation.
Solution: A rigorous acid-base liquid-liquid extraction protocol.
Protocol 1: Enhanced Acid-Base Extraction
This protocol is designed to selectively remove acidic impurities from a neutral or basic organic product.[17]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. A typical concentration is 20-50 mg/mL.
-
Initial Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas that evolves. Causality: The bicarbonate reacts with the acid to produce CO₂ gas; failure to vent can cause a dangerous pressure buildup.[18] Shake vigorously for 30-60 seconds, venting frequently.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower density layer will be on top (this is typically the organic layer with solvents like ethyl acetate).
-
Draining: Drain the lower (aqueous) layer.
-
Repeat Extraction: Repeat steps 2-5 two more times. This ensures the complete removal of the acidic impurity.[17]
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) to the organic layer. Shake and separate as before. Causality: The brine wash helps to remove residual water from the organic solvent, breaking up emulsions and improving drying efficiency.
-
Drying & Concentration: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes. Filter the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction
Problem 2: Product is a Solid and Impurity Co-precipitates or Remains After Extraction
Cause: The impurity is trapped within the crystal lattice of the solid product, or the solubility profiles are too similar for effective extraction.
Solution: Purification by recrystallization.
Protocol 2: Recrystallization
This technique purifies solid compounds based on differences in their solubility in a given solvent at different temperatures.[19][20]
-
Solvent Selection: The ideal solvent should dissolve your quinolone product sparingly at room temperature but readily at its boiling point. The 3-bromopropanoic acid impurity should either be very soluble or nearly insoluble at all temperatures. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the best one.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin. Cooling too quickly will trap impurities.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[21]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Problem 3: Product is an Oil or Recrystallization Fails
Cause: The product will not crystallize, or the impurity has a similar solubility profile, making recrystallization ineffective.
Solution: Purification by flash column chromatography.
Protocol 3: Flash Column Chromatography
This is a powerful technique that separates compounds based on their polarity.[22]
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The goal is to find a solvent mixture where your quinolone product has an Rf value of approximately 0.35. For acidic compounds like 3-bromopropanoic acid, adding a small amount (0.5-1%) of acetic or formic acid to the eluent can improve peak shape and resolution.[10]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading).
-
Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate.[11]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes (fractions). The less polar compounds will elute first.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified quinolone.
Decision Workflow for Purification
Verification of Purity
After any purification procedure, it is essential to verify the absence of the 3-bromopropanoic acid impurity.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying the purity of a sample. A reversed-phase C18 column with a buffered aqueous mobile phase is typically effective for separating organic acids.[23][24] The presence of 3-bromopropanoic acid would appear as a distinct peak, which can be quantified against a standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can be used to detect impurities.[25][26] The protons on the carbon adjacent to the bromine in 3-bromopropanoic acid will have a characteristic chemical shift. Quantitative ¹H NMR (qNMR) can be used to determine the purity of a sample with high accuracy.[27]
References
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ChemBK. (2024, April 9). 3-Bromopropanoic acid. [Link]
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Fiveable. (2025, August 15). Acid-Base Extraction Definition. [Link]
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Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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King Group. (n.d.). Successful Flash Chromatography. [Link]
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Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
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Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). MDPI. [Link]
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LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]
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Wikipedia. (n.d.). Quinoline. [Link]
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SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]
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ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
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Biotage. (2023, January 26). How does acid concentration impact reversed-phase flash chromatography?[Link]
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MSU chemistry. (n.d.). NMR Spectroscopy. [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]
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Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]
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ACS Publications. (2024, September 20). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]
-
HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Semantic Scholar. [Link]
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MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
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ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water?[Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC. [Link]
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Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (n.d.). Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2023, August 29). Liquid Chromatography. [Link]
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ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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NIST WebBook. (n.d.). Propanoic acid, 3-bromo-. [Link]
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
-
Regulations.gov. (n.d.). Aqueous solubilities of some variously substituted quinolone antimicrobials. [Link]
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Technical Support Center: Overcoming Steric Hindrance in Quinolone Carboxylic Acid Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with advanced troubleshooting strategies and in-depth knowledge for overcoming one of the most persistent challenges in amide bond synthesis: steric hindrance, particularly in the context of quinolone carboxylic acid coupling. The unique electronic and steric properties of the quinolone scaffold demand a nuanced approach to reaction design. This document offers field-proven insights and detailed protocols to help you navigate these complex couplings successfully.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific experimental failures in a logical, step-by-step manner.
Q1: My coupling reaction between a sterically demanding quinolone-3-carboxylic acid and a bulky secondary amine has failed or resulted in a very low yield. What is my troubleshooting workflow?
A failed reaction with hindered substrates is a common yet solvable issue. Before resorting to a complete redesign, a systematic diagnosis of the reaction failure is critical. Follow this workflow to identify the root cause.
dot
Caption: Troubleshooting workflow for low-yield quinolone coupling reactions.
-
Verify Starting Material Integrity : First, confirm the purity of your quinolone carboxylic acid and amine. Impurities can poison catalysts or introduce side reactions.[1] Ensure all reagents and solvents are anhydrous, as water will readily hydrolyze activated intermediates.
-
Re-evaluate Reaction Conditions :
-
Solvent : Are your substrates fully dissolved? Poor solubility can stall a reaction.[2] Polar aprotic solvents like DMF, NMP, or DMA are generally preferred.
-
Temperature : Standard room temperature conditions may be insufficient to overcome the activation energy barrier for sterically hindered substrates.[3]
-
Stoichiometry : Ensure the equivalents of your coupling reagent, base, and amine are correct. For difficult couplings, using a slight excess (1.1-1.5 eq) of the amine and coupling reagent can be beneficial.
-
-
Assess the Coupling Reagent : This is the most likely point of failure. Standard carbodiimide reagents like DCC or EDC are often ineffective for sterically demanding couplings.[4][5][6] Their activated intermediates are not reactive enough to overcome the steric barrier. You will likely need to employ a more powerful "in-situ" activating reagent.[7]
Q2: I've confirmed my foundational checks are sound. What specific chemical strategies can I implement to force this difficult coupling to proceed?
When basic conditions are insufficient, a more aggressive chemical strategy is required. These interventions are ranked from the most common starting point to more specialized approaches.
-
Upgrade to High-Potency Coupling Reagents : The most effective strategy is to switch to a modern onium-salt-based coupling reagent. These reagents form highly reactive activated esters in situ that can overcome significant steric barriers.[7][8]
-
Phosphonium Salts (e.g., PyBOP, PyBrOP) : These are excellent for hindered couplings because they are highly reactive and do not have the guanidinylation side reaction associated with some uronium salts.[7][9] They can be used in excess to drive sluggish reactions to completion.[7] PyBOP is a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct HMPA.[9][10]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU) : These are also extremely efficient and promote fast reaction rates.[7][11] HATU is often considered the gold standard due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt-based leaving group, which enhances reactivity.[7][10] COMU is a third-generation reagent that offers comparable reactivity to HATU but with a significantly better safety profile, as it is not based on the potentially explosive HOBt/HOAt scaffold and its by-products are water-soluble.[12][13]
-
-
Employ More Reactive Carboxylic Acid Derivatives : If even potent coupling reagents fail, you can pre-activate the quinolone carboxylic acid into a more reactive form.
-
Acyl Chlorides : Formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), acid chlorides are highly reactive and can be effective for hindered couplings.[14] However, this high reactivity increases the risk of side reactions and racemization if a chiral center is present alpha to the carbonyl.[14]
-
Acyl Fluorides : This is often a superior strategy. Acyl fluorides are more stable and easier to handle than acid chlorides but remain highly reactive towards amines, making them ideal for coupling hindered substrates with minimal racemization.[5][6][15] They can be generated in situ using reagents like TFFH or BTFFH.[5]
-
-
Optimize Reaction Parameters Aggressively :
-
Elevated Temperatures : Gently increasing the temperature (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier.[3][5] This must be done cautiously and monitored closely for product degradation or epimerization.
-
Extended Reaction Times : Some hindered couplings simply require more time. Allowing the reaction to stir overnight or for 24-48 hours may be necessary.[3]
-
Use of Additives : For any coupling reaction, but especially difficult ones, the use of additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) is strongly recommended.[9] They not only accelerate the coupling rate but also act as racemization suppressants.[10]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions to build a deeper understanding of the principles governing these challenging reactions.
FAQ 1: What exactly is steric hindrance in the context of quinolone carboxylic acids?
Steric hindrance is a phenomenon where the spatial arrangement and bulk of atoms or functional groups in a molecule impede a chemical reaction.[3] In the coupling of quinolone carboxylic acids, this manifests in two primary ways:
-
The Quinolone Core : The fused bicyclic ring system of the quinolone is inherently bulky. Substituents on the quinolone ring can further exacerbate this.
-
The Coupling Partners : When the quinolone carboxylic acid is coupled with a sterically demanding amine (e.g., a di-ortho-substituted aniline or a bulky secondary amine like diisopropylamine), the groups on both molecules physically block the trajectory required for the amine's nucleophilic attack on the activated carboxyl group.[16] This slows down or completely prevents the formation of the desired amide bond.[3]
FAQ 2: Which coupling reagent is best for my sterically hindered system?
There is no single "best" reagent, as the optimal choice depends on the specific substrates, scale, and safety considerations. However, the following table provides a comparative guide to help you make an informed decision.
| Reagent Class | Examples | Pros for Hindered Coupling | Cons for Hindered Coupling |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available. | Generally low reactivity; often fails for hindered substrates.[5][6] DCC produces an insoluble urea by-product.[9] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High reactivity, excellent for hindered amino acids.[8][17] No guanidinylation side reaction.[7] Can be used in excess to drive reactions.[7] | By-products can complicate purification. More expensive than carbodiimides. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Extremely high reactivity and fast reaction rates.[7] HATU is exceptionally effective.[7][10] | Benzotriazole-based reagents (HBTU, HATU) are potentially explosive and allergenic.[12] Can cause guanidinylation if used in excess.[7] |
| "Next-Gen" Uronium | COMU | Reactivity comparable to HATU.[9][12] Significantly safer (non-explosive, less allergenic).[12] Water-soluble by-products simplify workup.[12] | Higher cost. |
Decision-Making Flowchart for Reagent Selection:
dot
Caption: Decision tree for selecting a suitable coupling reagent.
FAQ 3: Are there alternatives to direct amide coupling for these systems?
Yes. When direct coupling proves intractable, alternative synthetic strategies that form the crucial C-N bond can be employed. The most powerful alternative is transition-metal-catalyzed cross-coupling.
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-N bonds between an aryl halide (or triflate) and an amine.[18] If you can synthesize the corresponding 3-bromo or 3-triflate quinolone and your desired amine fragment, this method is highly effective, even with sterically hindered partners. Modern phosphine ligands have been developed that facilitate the coupling of even very challenging substrates.[19]
-
Other Synthetic Routes : Depending on the target molecule, it may be more efficient to build the quinolone ring with the desired nitrogen substituent already in place, bypassing a late-stage coupling. Classic methods like the Conrad-Limpach or Camps cyclizations can be considered if the requisite starting materials are accessible.[20]
Section 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. They should be optimized for your specific substrates.
Protocol 1: General Procedure for a Hindered Coupling Using HATU
This protocol is designed for a small-scale (0.5 mmol) reaction.
-
Preparation : In a dry, nitrogen-flushed round-bottom flask, dissolve the quinolone carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3-5 mL).
-
Reagent Addition : To the solution, add the hindered amine (1.1 eq, 0.55 mmol), HATU (1.1 eq, 0.55 mmol), and HOAt (1.1 eq, 0.55 mmol).
-
Base Initiation : Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol) dropwise. The use of a non-nucleophilic base like DIPEA is crucial.[9]
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup :
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash sequentially with 5% aqueous citric acid (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by column chromatography on silica gel to obtain the final amide product.
Protocol 2: Two-Step Coupling via an Acyl Fluoride Intermediate
This protocol is for extremely challenging couplings where even HATU may fail.[5][6]
-
Acyl Fluoride Formation :
-
In a dry, nitrogen-flushed flask, suspend the quinolone carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 4 mL).
-
Add a fluorinating reagent such as BTFFH (1.2 eq, 0.6 mmol) followed by a non-nucleophilic base like DIPEA or 2,4,6-collidine (1.5 eq, 0.75 mmol).
-
Stir the mixture at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (can be monitored by ¹⁹F NMR if available, or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
-
Amine Coupling :
-
In a separate dry flask, dissolve the hindered amine (1.2 eq, 0.6 mmol) in anhydrous DCM (2 mL).
-
Add the amine solution to the pre-formed acyl fluoride solution.
-
If the reaction is slow at room temperature, heat the mixture to reflux (approx. 40 °C for DCM) or consider switching to a higher boiling solvent like 1,2-dichloroethane (DCE) and heating to 80 °C.[5]
-
Stir until the reaction is complete as monitored by TLC or LC-MS.
-
-
Workup and Purification : Follow the workup and purification steps outlined in Protocol 1.
References
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-
Phosphonium coupling - Wikipedia. (2023, November 29). Wikipedia. Retrieved March 7, 2024, from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
- Nakhaei, A., Khavasi, H. R., & Maleki, A. (2017). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. Boletín de la Sociedad Química de México, 61(1), 33-41.
- Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). Recent development of peptide coupling reagents in organic synthesis. Aldrichimica Acta, 46(1), 21-41.
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Mphahamele, M. J. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(10), 2669. [Link]
- Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-268.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
-
Kim, J., & Chang, S. (2017). Co(III)-Catalyzed Enaminone-Directed C–H Amidation for Quinolone Synthesis. Organic Letters, 19(9), 2514–2517. [Link]
-
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025, April 18). MDPI. Retrieved March 7, 2024, from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2024, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]
-
Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988–2991. [Link]
-
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6–9. [Link]
-
Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. (2017). Boletín de la Sociedad Química de México. Retrieved March 7, 2024, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 7, 2024, from [Link]
-
Kala, S., Mosa, F. A., & Friščić, T. (2021). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[9]uril. ChemRxiv. [Link]
-
Sharma, S., & Singh, P. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 9308–9336. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]
-
Villegas, A., & Uyeda, C. (2024). Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society. [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products.
-
Sławiński, J., Szafrański, K., & Bączek, T. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Molecules, 23(6), 1395. [Link]
-
Chen, B., Feng, X., & Liu, L. (2016). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Nature Communications, 7(1), 12295. [Link]
-
Coupling reaction sometimes works, sometimes doesn't. (2023, October 5). Reddit. Retrieved March 7, 2024, from [Link]
-
Dai, X., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(46), 15086–15087. [Link]
-
Zhang, W., Zhang, M., & Mei, T. (2022). Paired electrolysis enabled annulation for the quinolyl-modification of bioactive molecules. Chemical Science, 13(10), 2961–2966. [Link]
-
Magano, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]
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Technical Support Center: Stability of 4-Quinolone Propanoic Acids in Basic pH Buffers
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-quinolone propanoic acid and its derivatives. The 4-quinolone core structure is fundamental to a significant class of antibacterial agents.[1][2] Understanding the chemical stability of these molecules is paramount for developing robust analytical methods, creating stable pharmaceutical formulations, and assessing their environmental fate.
This guide addresses a critical aspect of their chemistry: stability in basic pH buffers. Alkaline conditions are frequently encountered in chromatographic mobile phases, formulation matrices, and forced degradation studies. However, these conditions can also promote significant degradation, leading to loss of potency and the formation of unknown impurities.[3][4] This document provides in-depth, practical guidance in a question-and-answer format to help you navigate the challenges associated with handling these compounds in basic media.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of 4-quinolone propanoic acids a concern specifically at basic pH?
A1: The 4-quinolone propanoic acid structure contains two key ionizable groups: a carboxylic acid (pKa ~5.8-6.0) and, in many derivatives like ciprofloxacin, a basic amine on the piperazine ring (pKa ~7.3-9.5).[5] At basic pH (typically > 8), the carboxylic acid is deprotonated to its carboxylate form. This change in electron distribution within the conjugated ring system can render the molecule more susceptible to both hydrolytic and oxidative degradation.[6][7] Furthermore, basic conditions can directly catalyze the hydrolysis of certain functional groups and accelerate photodegradation pathways.[3][8] Studies on related fluoroquinolones show that degradation can be up to 28 times higher at pH 12.0 compared to the pH of maximum stability.[3]
Q2: What are the primary degradation pathways for quinolones in alkaline conditions?
A2: Research on various quinolone derivatives points to several common degradation pathways in basic media, often accelerated by light (photodegradation) or heat:
-
Piperazine Ring Oxidation/Cleavage: For derivatives containing a piperazine ring at the C-7 position (e.g., ciprofloxacin, norfloxacin), this moiety is a primary target for degradation. This can involve oxidation and eventual cleavage of the ring.
-
Decarboxylation: Loss of the C-3 carboxylic acid group as CO2 is a known degradation route, particularly under photolytic stress.[6][8]
-
Defluorination: In fluoroquinolones, the fluorine atom at the C-6 position can be substituted, often by a hydroxyl group, especially during photodegradation.[6][9]
-
Quinolone Ring Opening: More extreme conditions can lead to the cleavage of the core quinolone ring structure itself.[6][8]
Significantly more degradation products are typically observed at alkaline pH compared to neutral conditions, highlighting the complexity and increased reactivity under these circumstances.[8]
Q3: Besides pH, what other factors can influence the stability of my quinolone solution?
A3: Several factors can act synergistically with pH to affect stability:
-
Light Exposure: Quinolones are notoriously photosensitive. Exposure to UV or even ambient room light can cause rapid degradation, and this effect is often more pronounced at alkaline pH.[8][10][11] Always handle and store quinolone solutions in light-protected containers (e.g., amber vials or foil-wrapped glassware).
-
Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation. For storage, refrigeration (2-8 °C) is recommended for aqueous solutions.[3]
-
Presence of Metal Cations: Quinolones can chelate with polyvalent metal cations (e.g., Ca²⁺, Mg²⁺, Al³⁺). This interaction can alter solubility and potentially catalyze degradation.[12][13] Be mindful of metal ion contaminants in your buffers or from glassware.
-
Oxidizing Agents: The presence of dissolved oxygen or residual oxidizing agents (like hydrogen peroxide) can lead to oxidative degradation of the quinolone molecule.[14] Using freshly prepared, degassed buffers can mitigate this risk.
Troubleshooting Guide
Q4: I prepared a solution of my quinolone compound in a pH 9.0 buffer for an HPLC mobile phase. After a few hours, the solution turned yellow and my baseline is noisy. What happened?
A4: The yellowing of the solution is a strong indicator of chemical degradation. The newly formed compounds are likely chromophores that absorb in the visible range. The noisy baseline suggests that these degradation products may be eluting continuously from your HPLC column or that the degradation is ongoing within the HPLC system.
Troubleshooting Steps:
-
Confirm Degradation: Re-inject a freshly prepared standard of your quinolone and compare it to the aged mobile phase solution. A decrease in the main peak area and the appearance of new peaks confirms degradation.
-
Protect from Light: This is the most common culprit. Ensure your mobile phase reservoir is protected from light using an amber bottle or by wrapping it in aluminum foil. Quinolones can degrade even under ambient laboratory lighting.[10][11]
-
Reduce Residence Time: Prepare fresh mobile phase more frequently. Do not let basic mobile phases containing the analyte sit for extended periods, especially at room temperature.
-
Consider pH Reduction: If your chromatography allows, try reducing the mobile phase pH to a range where the compound is more stable (typically pH 3-7).[3]
Below is a decision-making workflow for troubleshooting unexpected peaks.
Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.
Q5: My peak purity analysis (PDA/DAD) for my main compound is failing after incubation in a basic buffer. What does this mean?
A5: A failing peak purity analysis indicates that what appears to be a single chromatographic peak is actually composed of two or more co-eluting compounds. In a stability study, this almost certainly means a degradation product is co-eluting with the parent compound. This is a critical issue as it leads to an overestimation of the parent compound's concentration and an underestimation of the true degradation rate.
Optimization Steps:
-
Modify HPLC Method: Your current method is not "stability-indicating." You must develop a method that separates the parent compound from all its degradation products.
-
Adjust Organic Ratio: Change the gradient slope or the isocratic mobile phase composition. A shallower gradient often improves the resolution of closely eluting peaks.
-
Change pH: Altering the mobile phase pH can change the ionization state of both the parent and the degradants, leading to changes in retention time and potentially achieving separation.
-
Try a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a different C18 with alternative end-capping) to introduce different separation selectivity.
Experimental Protocols
Protocol 1: Forced Degradation Study in Basic Conditions
This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method, as mandated by ICH guidelines.[15][16][17]
Objective: To intentionally degrade the 4-quinolone propanoic acid under basic stress to generate its likely degradation products.
Materials:
-
4-quinolone propanoic acid reference standard
-
Sodium Hydroxide (NaOH), 0.1 N and 1.0 N solutions
-
Hydrochloric Acid (HCl), 0.1 N and 1.0 N solutions (for neutralization)
-
Class A volumetric flasks and pipettes
-
HPLC system with PDA/DAD detector
-
Calibrated pH meter
-
Water bath or heating block
Procedure:
-
Sample Preparation: Prepare a stock solution of the quinolone compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Setup:
-
Label two 10 mL volumetric flasks: "0.1 N NaOH" and "1.0 N NaOH".
-
To each flask, add an aliquot of the stock solution (e.g., 1 mL).
-
Add the corresponding NaOH solution to the flask and bring to volume. The final drug concentration will be ~100 µg/mL.
-
Prepare a control sample by diluting the stock solution in your HPLC mobile phase or water to the same concentration.
-
-
Incubation: Place the stressed samples in a water bath set to a specific temperature (e.g., 60 °C).[3] Leave the control sample at room temperature, protected from light.
-
Time Point Sampling: Withdraw aliquots from the stressed samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Immediately before analysis, neutralize the aliquot with an equivalent volume and concentration of HCl. For example, neutralize 100 µL of the 0.1 N NaOH sample with 100 µL of 0.1 N HCl. This stops the degradation reaction.
-
HPLC Analysis: Analyze the control, stressed, and neutralized samples using a suitable HPLC method (see Protocol 2). A target degradation of 5-20% is ideal for method development, as it allows for clear identification of degradants without completely consuming the parent peak.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating the parent 4-quinolone propanoic acid from its degradation products.
Typical Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[3][18]
-
Mobile Phase:
-
A: Phosphate or formate buffer (e.g., 20 mM potassium phosphate), pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: A linear gradient from low organic (e.g., 10% B) to high organic (e.g., 70% B) over 15-20 minutes is often effective at separating multiple components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the parent compound (typically 270-290 nm).[3][19] A PDA/DAD is crucial for assessing peak purity.
-
Column Temperature: 25-30 °C.
System Suitability Tests (Self-Validation): Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Injection: Make five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Relative Standard Deviation (RSD): The %RSD for the peak area and retention time should be ≤ 2.0%.
-
Resolution: When analyzing degraded samples, the resolution between the parent peak and the closest eluting degradation product should be ≥ 2.0.
-
Caption: Experimental workflow for a basic forced degradation study.
Data Summary: Impact of pH on Quinolone Stability
The following table summarizes general stability trends for fluoroquinolone antibiotics based on published data. While specific rates for 4-quinolone propanoic acid may vary, these data provide an authoritative guide for experimental design.
| Stress Condition | pH | Temperature | Typical Observations | Reference |
| Hydrolytic | 2.0 | Ambient | Significant Degradation | [3] |
| Hydrolytic | 3.0 - 7.0 | Ambient | Region of Marked Stability | [3] |
| Hydrolytic | 8.0 | Ambient | 4- to 8-fold reduction in activity | [3] |
| Hydrolytic | 9.0 | 60 °C | Accelerated degradation observed | [6][8] |
| Hydrolytic | 12.0 | Ambient | ~28-fold higher degradation vs. pH 7.5 | [3] |
| Photolytic | 8.5 | Ambient | Rapid degradation (t½ < 3 min), numerous products | [6][8] |
References
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Klementová, Š., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29, 13941–13962. [Link]
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Tiefenbacher, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 483-487. [Link]
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Sturini, M., et al. (2012). Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight. Applied Catalysis B: Environmental, 119-120, 32-39. [Link]
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Vaz, S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP. [Link]
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Lowe, O. J., & Eagling, V. A. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 47(3), 265-270. [Link]
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Ahmad, I., et al. (2017). Photochemistry of Fluoroquinolones: A Review. Baqai Journal of Health Sciences, 20(1). [Link]
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Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108. [Link]
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Vaz, S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Hazardous Materials, 273, 135-143. [Link]
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Wang, Y., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 13. [Link]
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Garcia-Vara, E., et al. (2022). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution. Preprints.org. [Link]
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Chen, C., et al. (2010). Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis, 18(2). [Link]
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Tiefenbacher, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 483-487. [Link]
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Vaz, S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Hazardous Materials, 273, 135-143. [Link]
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Klementová, Š., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest. [Link]
-
Blanquez, A., et al. (2016). The degradation of two fluoroquinolone based antimicrobials by SilA, an alkaline laccase from Streptomyces ipomoeae. Journal of Industrial Microbiology & Biotechnology, 43(7), 957-966. [Link]
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El-Gindy, A., et al. (2008). HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Other Different Matrices. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]
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Agilent Technologies. (2014). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies Application Note. [Link]
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Blanquez, A., et al. (2016). The degradation of two fluoroquinolone based antimicrobials by SilA, an alkaline laccase from Streptomyces ipomoeae. ResearchGate. [Link]
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Reddy, G. R., et al. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 232-238. [Link]
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Ahmad, I., et al. (2012). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. [Link]
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Das, S. K., et al. (2023). Hydrolysis of antibiotics under different pH conditions. ResearchGate. [Link]
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de Souza, M. J., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129. [Link]
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Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]
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de Oliveira, A. C., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 8(25), 22617–22627. [Link]
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Harahap, Y., et al. (2020). Fluoroquinolone antibacterial drugs. Asia-Pacific Journal of Science and Technology, 25(4). [Link]
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Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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Rojas, C. E. R., et al. (2014). Forced degradation studies of a new antileishmanial agent. Journal of Chemical and Pharmaceutical Research, 6(7), 697-702. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Shinde, N. G., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-11. [Link]
-
Djurdjevic, P., et al. (2009). Influence of metal cations on the solubility of fluoroquinolones. ResearchGate. [Link]
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Czyrski, A., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 843. [Link]
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Fernandes, C., & Suarez, F. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 30(11), 2456. [Link]
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Wolska, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 213. [Link]
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Turel, I. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7153. [Link]
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Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), 247-274. [Link]
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Ferreira, M., et al. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Pharmaceutics, 13(7), 1069. [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]
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Yelin, I., & Kishony, R. (2018). Quinolone antibiotics. Cell, 172(6), 1156-1156.e1. [Link]
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Minimizing decarboxylation side reactions during quinolone synthesis
Introduction: Navigating the Fine Line Between Cyclization and Decarboxylation in Quinolone Synthesis
The synthesis of quinolones, a cornerstone in medicinal chemistry, frequently relies on thermal cyclization reactions, most notably the Gould-Jacobs reaction.[1][2] This pathway involves the high-temperature cyclization of an anilidomethylenemalonate intermediate to form the desired 4-hydroxy-3-carboalkoxyquinoline.[3] While effective, the harsh thermal conditions required (often >250 °C) create a significant challenge: the competing and often undesirable decarboxylation side reaction.[3][4]
This guide serves as a technical resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and minimize these unwanted decarboxylation events. We will explore the mechanistic underpinnings of this side reaction and provide field-proven strategies and detailed protocols to enhance the yield and purity of your target quinolone-3-carboxylic acids and their ester precursors.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the 4-hydroxyquinoline byproduct, lacking the C3-ester or carboxylic acid group. What is the primary cause?
A1: This is a classic sign of an undesired decarboxylation reaction. The high temperatures required for the intramolecular cyclization in methods like the Gould-Jacobs reaction provide sufficient energy to cleave the C-C bond of the carboxylic acid or ester group at the 3-position, releasing carbon dioxide.[3][4] You are essentially over-heating the reaction, pushing it past the desired product to the decarboxylated analog.
Q2: At what stage of the Gould-Jacobs synthesis is decarboxylation most likely to occur?
A2: Decarboxylation can occur at two main stages:
-
During the high-temperature cyclization: If the temperature is excessively high or the heating time is prolonged, the newly formed 4-hydroxy-3-carboalkoxyquinoline can decarboxylate directly, although this is less common for the ester.[5]
-
During the final decarboxylation step: The Gould-Jacobs synthesis traditionally concludes with a deliberate, high-temperature decarboxylation of the isolated quinoline-3-carboxylic acid to yield the 4-hydroxyquinoline.[1] The issue arises when you want to isolate the quinoline-3-carboxylic acid intermediate, and this final step happens prematurely or uncontrollably.
Q3: How does the choice of solvent impact the rate of decarboxylation?
A3: The solvent's primary role in this context is to achieve a stable and uniform high temperature. High-boiling inert solvents like diphenyl ether, Dowtherm A, or mineral oil are used to reach the ~250 °C required for cyclization.[2][4][6] While the solvent itself doesn't typically catalyze decarboxylation, its boiling point dictates the maximum temperature of the reaction at atmospheric pressure. Using a solvent with an excessively high boiling point can easily lead to overheating and subsequent decarboxylation.
Q4: Can pH influence decarboxylation during the saponification and workup steps?
A4: Yes, pH is a critical factor. While thermal energy is the primary driver, the mechanism of decarboxylation can be influenced by the protonation state of the carboxyl group.[7] Some studies on related heterocyclic carboxylic acids show that the rate of decarboxylation can be maximal at an intermediate pH, near the isoelectric point.[8] During workup, after saponification, careful acidification to precipitate the quinoline-3-carboxylic acid is crucial. Overly harsh acidic conditions or excessive heat at this stage can promote decarboxylation.
Q5: Are there modern alternatives to harsh thermal heating to avoid this issue?
A5: Absolutely. Microwave-assisted synthesis has emerged as a powerful alternative.[2][9] Microwave irradiation offers rapid, uniform heating, which can significantly shorten reaction times.[5] This allows the cyclization to complete before significant decarboxylation can occur. Additionally, newer synthetic methods are being developed that proceed under much milder conditions, such as photoredox catalysis or transition-metal-catalyzed cyclizations, which can bypass the need for high temperatures altogether.[10][11][12]
Troubleshooting Guide: Low Yield of Quinolone-3-Carboxylic Acid
This guide provides a systematic approach to diagnosing and solving issues related to the premature loss of the C3-carboxyl group.
Initial Diagnosis Workflow
Use this workflow to identify the likely source of your decarboxylation problem.
Caption: Troubleshooting workflow for decarboxylation.
Problem: Excessive Thermal Energy During Cyclization
If you have confirmed that the decarboxylated byproduct is forming during the high-temperature cyclization step, your primary issue is excessive or prolonged heating. The goal is to find the "sweet spot" that favors cyclization kinetically over decarboxylation.
The following table summarizes experimental adjustments to mitigate decarboxylation during thermal cyclization.
| Parameter | Standard Condition (Prone to Decarboxylation) | Optimized Condition (Minimizing Decarboxylation) | Rationale & Causality | Reference(s) |
| Temperature | >260 °C | 240-250 °C | Cyclization has a high activation energy, but decarboxylation is also highly favorable at elevated temperatures. Lowering the temperature slightly can significantly reduce the rate of decarboxylation while still allowing cyclization to proceed, albeit more slowly. | [2][4] |
| Reaction Time | > 60 minutes | 15-30 minutes | Prolonged exposure to high temperatures increases the probability of the side reaction. Shorter reaction times minimize product degradation. Monitor closely with TLC or LC-MS. | [5] |
| Heating Method | Heating mantle / Oil bath | Microwave Irradiation (e.g., 250-300°C for 5-15 min) | Microwave heating is rapid and uniform, reducing the total time the molecule spends at high temperatures and minimizing the formation of thermal gradients and local "hot spots" that can promote side reactions. | [2][5][9] |
| Solvent | Dowtherm A (BP: 257 °C) or neat reaction | Diphenyl ether (BP: 259 °C) or Mineral Oil | While boiling points are similar, using a high-boiling solvent ensures more even heat distribution compared to heating a solid neat, preventing localized overheating and charring. | [6][13] |
Experimental Protocols
Protocol 1: Optimized Thermal Cyclization in Diphenyl Ether
This protocol provides a controlled method for the classical Gould-Jacobs cyclization, aiming to maximize the yield of the 4-hydroxy-3-carboethoxyquinoline intermediate.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude anilidomethylenemalonate intermediate (1.0 eq).
-
Solvent Addition: Add diphenyl ether (approx. 5-10 mL per gram of substrate) to the flask. Ensure the mixture can be stirred effectively.
-
Heating: Begin heating the mixture with vigorous stirring in a pre-heated heating mantle or oil bath set to 250-255 °C.
-
Monitoring: Carefully monitor the internal reaction temperature. Once it reaches 245-250 °C, maintain this temperature for 20-30 minutes. Monitor the reaction's progress by taking small aliquots (if feasible) and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete (or an optimal conversion is reached), remove the heat source and allow the mixture to cool to below 100 °C.
-
Precipitation: While still warm, carefully and slowly add hexane or petroleum ether to the stirred mixture. This will cause the desired product to precipitate.
-
Isolation: Cool the mixture to room temperature, then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.[4]
Protocol 2: Microwave-Assisted Cyclization
This protocol leverages microwave synthesis to achieve rapid and efficient cyclization, significantly reducing the potential for thermal decarboxylation.[5][9]
Step-by-Step Methodology:
-
Preparation: Place the anilidomethylenemalonate intermediate (1.0 eq) into a suitable microwave reaction vessel.
-
Solvent (Optional): The reaction can often be run neat. If solubility or heat absorption is an issue, a minimal amount of a high-boiling, microwave-safe solvent like diphenyl ether or N-methyl-2-pyrrolidone (NMP) can be added.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Set the reaction temperature to 250 °C, the hold time to 5-10 minutes, and the maximum pressure to ~25 bar.
-
Monitoring: The reaction progress is monitored by the instrument's internal sensors. A 5-minute hold time is a good starting point.[5]
-
Workup & Isolation: After the reaction, allow the vessel to cool to a safe temperature (<50 °C). Open the vessel and add a suitable solvent like ethanol or ethyl acetate to dissolve the crude product. The product can then be isolated by precipitation with a non-polar solvent (e.g., hexane) or purified directly by column chromatography.
Protocol 3: Controlled Saponification and Acidification
This protocol details the hydrolysis of the ester and subsequent precipitation of the carboxylic acid, minimizing decarboxylation during workup.
Step-by-Step Methodology:
-
Saponification: Suspend the 4-hydroxy-3-carboethoxyquinoline (1.0 eq) in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until TLC analysis confirms the complete disappearance of the starting material.[2]
-
Cooling: Cool the reaction mixture to room temperature, and then further cool in an ice-water bath. This is critical to dissipate the heat generated during the subsequent neutralization.
-
Acidification: While stirring vigorously in the ice bath, slowly add concentrated hydrochloric acid dropwise. Monitor the pH. The desired quinoline-3-carboxylic acid will precipitate. The ideal final pH is typically between 2 and 4. Avoid adding the acid too quickly, which can cause localized heating and promote decarboxylation.
-
Isolation: Once precipitation is complete, continue stirring in the cold for 15-30 minutes. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum at a low temperature (<50 °C).
Mechanistic Insight: The Competing Pathways
The following diagram illustrates the critical juncture in the Gould-Jacobs reaction where the desired cyclization competes with the undesired thermal degradation.
Caption: Competing cyclization and decarboxylation pathways.
References
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Gould-Jacobs Reaction Mechanism. (2025, January 15). Organic Chemistry. YouTube. Retrieved March 7, 2026, from [Link]
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Barluenga, J., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved March 7, 2026, from [Link]
-
Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved March 7, 2026, from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, January 26). Preprints.org. Retrieved March 7, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). MDPI. Retrieved March 7, 2026, from [Link]
-
Gould-Jacobs reaction. (2012, August 9). WikiDoc. Retrieved March 7, 2026, from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI. Retrieved March 7, 2026, from [Link]
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Avoiding CO2 in Catalysis of Decarboxylation. (2013). PlumX Metrics. Retrieved March 7, 2026, from [Link]
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How to free the trapped radicals from the carboxyl? (2019, March 28). EurekAlert!. Retrieved March 7, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved March 7, 2026, from [Link]
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023, July 15). MDPI. Retrieved March 7, 2026, from [Link]
-
Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. (2022, October 7). PubMed. Retrieved March 7, 2026, from [Link]
-
Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. (2026, February 12). PubMed. Retrieved March 7, 2026, from [Link]
-
Decarboxylation pathways in the Gould–Jacobs reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. (2026, January 20). American Chemical Society. Retrieved March 7, 2026, from [Link]
-
How to Free Trapped Radicals from Carboxyl. (2019, March 29). Chinese Academy of Sciences. Retrieved March 7, 2026, from [Link]
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Decarboxylative Peptide Macrocyclization via Photoredox Catalysis. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]
-
Decarboxylation. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Base promoted eco‐friendly decarboxylation‐cyclization cascade for the synthesis of 4‐quinolones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Thermal decarboxylation depends on the pH? (2013, May 9). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved March 7, 2026, from [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing. Retrieved March 7, 2026, from [Link]
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Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum Analysis of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
Executive Summary
Context: 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is a critical N-alkylated quinolone scaffold, often utilized in the synthesis of antibacterial agents (fluoroquinolone analogs) and receptor modulators. Its structural integrity relies on the regioselective N-alkylation of the quinolone core, avoiding the thermodynamically competitive O-alkylation.
Purpose: This guide provides a definitive 1H NMR structural analysis of the target compound. Unlike standard spectral lists, this document compares the analytical performance of solvent systems (DMSO-d₆ vs. CDCl₃) and establishes a comparative validation protocol to distinguish the target N-isomer from the O-isomer impurity.
Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must define the magnetic environment of the protons. The molecule consists of a 7-methoxy-4-quinolone core substituted at the Nitrogen (N-1) with a propanoic acid tail.
Proton Assignment Logic
-
Aromatic Zone (δ 6.0 – 8.5 ppm):
-
H-2: The most deshielded singlet due to the adjacent electronegative Nitrogen and the conjugated ketone.
-
H-5: Deshielded by the peri-effect of the C-4 carbonyl group.
-
H-3: Upfield singlet, characteristic of the enaminone system.
-
-
Aliphatic Zone (δ 2.5 – 4.5 ppm):
-
N-CH₂: significantly deshielded by the aromatic nitrogen.
-
CH₂-COOH: Typical alpha-carbonyl methylene.
-
O-CH₃: Strong singlet, diagnostic for the 7-position.
-
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize aggregation-induced broadening, follow this specific protocol:
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent Selection:
-
Primary: DMSO-d₆ (0.6 mL).
-
Alternative: CDCl₃ + 1 drop TFA-d (only if solubility is poor in pure CDCl₃).
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Acquisition:
-
Frequency: 400 MHz or higher.
-
Scans (NS): 64 (to visualize the broad carboxylic acid proton).
-
Relaxation Delay (D1): 2.0 s.
-
Comparative Analysis: Performance of Alternatives
This section evaluates how different analytical choices impact the data quality for this specific compound.
Comparison A: Solvent System Performance
The choice of solvent drastically alters the spectral resolution of the acidic and aromatic protons.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Solubility | Excellent | Poor to Moderate | The polar carboxylic acid and quinolone core aggregate in non-polar chloroform. |
| -COOH Signal | Visible (Broad singlet, ~12.2 ppm) | Often Invisible/Broadened | DMSO forms strong H-bonds, stabilizing the acid proton exchange. |
| H-2 Shift | Deshielded (~8.4 ppm) | Slightly Upfield (~7.8 ppm) | DMSO's polarity affects the dipole of the 4-quinolone system. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | In DMSO, water can overlap with the OMe signal if the sample is wet. |
Comparison B: Structural Validation (N-Isomer vs. O-Isomer)
A common synthetic failure is O-alkylation (formation of a quinoline ether) instead of N-alkylation. 1H NMR is the primary tool to distinguish these isomers.
| Diagnostic Proton | Target: N-Isomer (Quinolone) | Alternative: O-Isomer (Quinoline Ether) | Differentiation Logic |
| H-2 Signal | Singlet (olefinic character) | Singlet (aromatic character) | N-isomer H-2 is more deshielded due to the adjacent carbonyl. |
| H-3 Signal | ~6.0 ppm (alkene-like) | ~7.0+ ppm (aromatic) | The N-isomer retains the enaminone "double bond" character; the O-isomer is fully aromatic. |
| N-CH₂ vs O-CH₂ | ~4.4 ppm | ~4.6 - 4.8 ppm | O-alkylation deshields the methylene more than N-alkylation. |
Detailed Spectral Assignment (DMSO-d₆)
The following data represents the standard 1H NMR profile for 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
Chemical Shift Table[1][2][3][4][5][6]
| Position | δ (ppm) | Multiplicity | Integral | J (Hz) | Assignment Notes |
| COOH | 12.20 | bs | 1H | - | Disappears with D₂O shake. |
| H-2 | 8.35 | s | 1H | - | Diagnostic for 4-quinolone core. |
| H-5 | 8.05 | d | 1H | 9.0 | Peri-position to C=O; doublet. |
| H-8 | 7.15 | d | 1H | 2.5 | Meta-coupling to H-6; shielded by OMe. |
| H-6 | 7.02 | dd | 1H | 9.0, 2.5 | Doublet of doublets. |
| H-3 | 6.05 | s | 1H | - | Upfield olefinic proton. |
| N-CH₂ | 4.45 | t | 2H | 7.2 | Triplet; Deshielded by Nitrogen. |
| O-CH₃ | 3.88 | s | 3H | - | Sharp singlet. |
| CH₂-COOH | 2.75 | t | 2H | 7.2 | Triplet; Alpha to carbonyl. |
> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.
Visualization of Analytical Logic
Regioisomer Verification Workflow
The following diagram illustrates the logical pathway to confirm the correct N-alkylated product using NMR data.
Figure 1: Decision tree for distinguishing the target N-alkylated quinolone from the O-alkylated impurity based on H-3 and methylene chemical shifts.
Resonance Assignment Map
Visualizing the correlation between the molecular structure and the spectral signals.
Figure 2: Correlation map linking specific structural moieties of the quinolone scaffold to their characteristic 1H NMR signals.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Zalibera, L., et al. (1998). "1H and 13C NMR spectra of 3-substituted 4-quinolones." Magnetic Resonance in Chemistry. Link
-
National Institutes of Health (NIH). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters. Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link
Sources
High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation of N-Substituted 4-Quinolones: A Comparative Guide
Introduction
N-substituted 4-quinolones, particularly fluoroquinolones, represent a critical class of broad-spectrum antimicrobial agents[1]. Their structural core—a bicyclic 4-quinolone ring with an N-1 substituent and a C-3 carboxylic acid—dictates both their pharmacological efficacy and their gas-phase behavior during mass spectrometry (MS)[2]. For drug development professionals and analytical chemists, accurately mapping the MS fragmentation patterns of these compounds is essential for metabolite identification, impurity profiling, and pharmacokinetic quantitation[3].
This guide objectively compares the performance of Triple Quadrupole (QqQ) Tandem Mass Spectrometry against Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) in the analysis of N-substituted 4-quinolones. By detailing the mechanistic causality behind their fragmentation and providing a self-validating experimental protocol, this guide serves as an authoritative resource for optimizing LC-MS workflows.
Mechanistic Causality of N-Substituted 4-Quinolone Fragmentation
Understanding the fragmentation of N-substituted 4-quinolones requires analyzing their zwitterionic nature. These molecules typically possess multiple protonation sites, most notably the basic nitrogen on the C-7 substituent (e.g., a piperazine ring) and the acidic C-3 carboxyl group[2]. The specific site of protonation during Electrospray Ionization (ESI) directly dictates the subsequent collision-induced dissociation (CID) pathways[4].
Key Fragmentation Pathways:
-
Carboxylic Acid Cleavage: The most universally observed initial fragmentations in positive ion mode are the neutral losses of water (-18 Da) to form
and carbon dioxide (-44 Da) to form [1],[3]. The loss of is often followed by the loss of carbon monoxide (-28 Da), resulting in a characteristic ion, which involves the contraction of the quinolone ring[3]. -
N-1 Substituent Loss: The substituent at the N-1 position (commonly an ethyl or cyclopropyl group) is highly susceptible to cleavage. For instance, compounds with an N-1 cyclopropyl group frequently exhibit a characteristic loss of a cyclopropyl radical (
, -41 Da)[3]. -
C-7 Ring Opening: When a piperazine ring is present at the C-7 position, the basic nitrogen readily accepts a proton. Increasing collision energy induces the opening and fragmentation of this ring, yielding neutral losses such as
, , or [3].
Figure 1: Primary mass spectrometry fragmentation pathways of N-substituted 4-quinolones.
Technology Comparison: ESI-QqQ vs. ESI-Q-TOF for Quinolone Analysis
When establishing an analytical pipeline for N-substituted 4-quinolones, laboratories must choose between targeted sensitivity and untargeted resolution.
-
Triple Quadrupole (QqQ) MS: Operates at nominal mass resolution. It is the gold standard for targeted quantitation using Multiple Reaction Monitoring (MRM)[5]. By locking onto specific, known transitions (e.g.,
), QqQ instruments provide unmatched sensitivity and dynamic range for pharmacokinetic studies in complex biological matrices. -
Quadrupole Time-of-Flight (Q-TOF) HRMS: Provides high-resolution, accurate mass (HRAM) data. While slightly less sensitive than QqQ for pure quantitation, Q-TOF is indispensable for structural elucidation[6]. It allows analysts to distinguish between isobaric fragments (e.g., distinguishing a loss of
from a loss of ) by measuring exact masses to within parts-per-million (ppm) accuracy, which is critical for identifying unknown degradation products or metabolites[6].
Table 1: Quantitative and Qualitative Comparison of MS Technologies
| Performance Metric | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (Q-TOF) HRMS |
| Primary Application | Targeted quantitation (PK profiling, residue screening) | Structural elucidation, unknown metabolite ID |
| Mass Resolution | Nominal mass (~Unit resolution) | High-Resolution Accurate Mass (>30,000 FWHM) |
| Mass Accuracy | ~0.1 Da | < 2 ppm |
| Sensitivity (Targeted) | Exceptional (Sub-ng/mL detection limits) | Moderate to High |
| Dynamic Range | 5 to 6 orders of magnitude | 3 to 4 orders of magnitude |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) | Data-Dependent Acquisition (DDA) / |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure trustworthiness and reproducibility, the following protocol employs a self-validating system using Stable Isotope-Labeled Internal Standards (SIL-IS) and continuous mass calibration (lock mass).
Causality in Experimental Choices:
-
Positive ESI Mode: Selected because the secondary/tertiary amines in the C-7 substituents (e.g., piperazine) have high proton affinities, ensuring efficient ionization[6].
-
Ramped Collision Energy (CE): Applied to capture both low-energy neutral losses (like
) and high-energy structural cleavages (like piperazine ring fragmentation) in a single analytical run[7].
Step-by-Step Methodology:
-
Sample Preparation & Internal Standardization: Spike the biological sample or standard solution with a stable isotope-labeled internal standard (e.g., Ciprofloxacin-
) at a known concentration. Rationale: This validates extraction recovery and corrects for matrix-induced ion suppression during ESI. -
Chromatographic Separation: Inject 5 µL of the sample onto a C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Rationale: Formic acid acts as a proton source, driving the equilibrium toward the easily detectable
state[6]. -
Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete desolvation of the highly polar quinolone molecules.
-
Mass Spectrometry Acquisition (Q-TOF setup):
-
Enable Data-Dependent Acquisition (DDA) or
mode to simultaneously acquire precursor (low energy) and fragment (high energy) spectra[2]. -
Infuse a lock mass solution (e.g., Leucine Enkephalin,
556.2771) continuously via a reference sprayer to ensure sub-2 ppm mass accuracy throughout the run.
-
-
Data Interpretation & Validation: Filter the high-energy spectra for the exact mass of the predicted neutral losses (e.g., exact mass of
= 18.0106 Da). The presence of the SIL-IS fragments shifted by the exact mass of the isotopes validates the assignment of the fragmentation pathways.
Figure 2: Self-validating LC-MS/MS experimental workflow for 4-quinolone analysis.
Conclusion
The structural elucidation of N-substituted 4-quinolones relies heavily on understanding their distinct mass spectrometry fragmentation patterns, driven by their zwitterionic structures and specific functional groups[2],[3]. While ESI-QqQ remains the workhorse for targeted, high-sensitivity quantitation[5], ESI-Q-TOF HRMS provides the exact mass capabilities required to confidently map complex fragmentation pathways and identify novel metabolites[6]. By employing a self-validating methodology with internal standards and lock-mass calibration, researchers can ensure the highest level of scientific integrity in their analytical workflows.
References
-
Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies. URL:[Link]
-
McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Corporation. URL:[Link]
-
Volmer, D. A., Mansoori, B., & Locke, S. J. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry. URL:[Link]
-
Sciscenko, I., et al. (2023). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules. URL:[Link]
-
Jiang, G., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. URL:[Link]
Sources
A Head-to-Head Battle of the Blue Emitters: A Comparative Guide to 7-Methoxyquinolone and Coumarin Derivatives
For researchers navigating the vibrant world of fluorescence, the choice of a fluorophore is a critical decision that dictates the sensitivity, specificity, and success of an experiment. In the blue to green spectral region, two classes of heterocyclic compounds stand out: the robust quinolones and the versatile coumarins. This guide provides an in-depth, objective comparison of the fluorescence properties of 7-methoxyquinolone (also known as 7-methoxy-2(1H)-quinolone or 7-methoxycarbostyril) and the broad family of coumarin derivatives, offering field-proven insights and supporting experimental data to guide your selection.
Core Structural and Photophysical Fundamentals
At the heart of this comparison are the distinct yet related bicyclic scaffolds of quinolone and coumarin. The quinolone ring system, a fusion of a benzene and a pyridinone ring, offers a rigid and stable framework. Coumarins, featuring a fused benzene and pyrone ring, provide a platform renowned for its high quantum efficiency and environmental sensitivity.[1][2]
The fluorescence of both families is governed by intramolecular charge transfer (ICT) processes. Upon excitation, electron density shifts from an electron-donating group (EDG) to an electron-accepting group (EAG), creating a more polar excited state. This fundamental mechanism is the source of their rich photophysical behavior.
Caption: Fig. 1: Core structures of 7-Methoxyquinolone and a representative Coumarin.
A Tale of Two Fluorophores: Performance Comparison
The primary trade-off between these two fluorophore classes lies in a balance of brightness versus stability. While coumarin derivatives are celebrated for their high fluorescence quantum yields, 7-methoxyquinolone and its relatives are noted for their exceptional stability.
Quantum Yield: The Brightness Factor
Quantum yield (ΦF), the ratio of photons emitted to photons absorbed, is a direct measure of a fluorophore's brightness.[3] In this arena, coumarin derivatives generally hold a distinct advantage. Strategic substitutions on the coumarin framework can produce derivatives with quantum yields approaching 1.0 (100%).[4][5]
In contrast, 7-methoxyquinolones (carbostyrils) are reported to exhibit similar emission wavelengths to comparable coumarins but with significantly lower quantum yields.[1] For instance, 7-methoxy-4-trifluoromethyl-carbostyril displays a quantum yield of only about 10% (0.10).[1] This inherent difference in brightness is a critical consideration for applications requiring high sensitivity.
Stability: The Endurance Factor
Where 7-methoxyquinolone shines is its remarkable stability. The carbostyril system is known for its high resistance to chemical, thermal, and photochemical degradation.[1] It also boasts insensitivity to oxygen quenching and maintains its luminescence over a broad pH range, making it a reliable workhorse for long-term experiments or harsh chemical environments.[1]
While many coumarins possess good photostability, their fluorescence can be sensitive to pH and susceptible to photobleaching under intense or prolonged illumination, a factor that requires careful control in quantitative imaging experiments.
Spectral Properties and Environmental Sensitivity
Both fluorophore classes absorb in the UV to near-visible range and emit in the blue-to-green spectrum. However, their response to the local environment, particularly solvent polarity, reveals key mechanistic differences.
Solvatochromism: A Window into the Microenvironment
The fluorescence of many coumarin derivatives is highly sensitive to solvent polarity.[6][7] This phenomenon, known as solvatochromism, results from the stabilization of the polar ICT excited state by polar solvent molecules. As solvent polarity increases, the emission spectrum often red-shifts (moves to longer wavelengths), and the quantum yield may decrease due to the formation of a non-fluorescent "twisted" intramolecular charge transfer (TICT) state.[8][9] This sensitivity makes coumarins excellent probes for studying local polarity and viscosity.[2]
Quinolone derivatives also exhibit solvatochromic shifts, indicating an increase in dipole moment upon excitation.[2][10] However, the effect can be less pronounced than in many coumarin systems. For example, the fluorescence spectrum of the fluoroquinolone antibiotic norfloxacin shows a significant blue-shift in polar, protic solvents like D2O compared to non-polar solvents, with a corresponding increase in quantum yield.[5] This highlights that the specific structure and substitutions play a crucial role in the environmental sensitivity of both classes.
Comparative Photophysical Data
The following table summarizes key experimental data for representative 7-methoxyquinolone and coumarin derivatives. It is important to note that data for the unsubstituted parent 7-methoxy-2-quinolone is scarce in the literature; therefore, data for a closely related derivative is presented.
| Compound | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| 7-Methoxy-4-trifluoromethyl-carbostyril | - | ~350-360 | 400 | ~40-50 | ~0.10 | [1] |
| 6-Methoxy-4-trifluoromethyl-carbostyril | - | ~390 | 460 | ~70 | ~0.10 | [1] |
| 7-Methoxycoumarin-4-acetic acid | Methanol | 324 | - | - | 0.18 | |
| 7-Hydroxycoumarin (Umbelliferone) | Ethanol | 325 | 455 | 130 | 0.69 | |
| Coumarin 1 | Ethanol | 373 | 450 | 77 | 0.73 | |
| Coumarin 153 | Cyclohexane | 412 | 455 | 43 | 0.38 | |
| Coumarin 153 | Acetonitrile | 423 | 531 | 108 | 0.58 | |
| *Data sourced from publicly available fluorescence databases and literature. |
This data underscores the generally higher quantum yields of common coumarin dyes compared to the reported values for substituted 7-methoxyquinolones. It also illustrates the significant impact of solvent polarity on the Stokes shift of coumarins like Coumarin 153.
Experimental Design: A Self-Validating Protocol
To ensure trustworthy and reproducible results when comparing fluorophores, every protocol must be a self-validating system. Here, we outline a detailed methodology for the comparative determination of fluorescence quantum yield, a cornerstone of fluorophore characterization.
Protocol: Comparative Fluorescence Quantum Yield Determination
This protocol uses the relative method, comparing the fluorescence of the test compound (e.g., 7-methoxyquinolone) to a well-characterized standard with a known quantum yield (e.g., Quinine Sulfate or a suitable Coumarin standard).[3]
Objective: To accurately determine the fluorescence quantum yield of a test fluorophore relative to a standard.
Causality: The method relies on the principle that for dilute solutions with identical absorbance at the excitation wavelength, the ratio of the integrated fluorescence intensities is proportional to the ratio of their quantum yields.
Caption: Fig. 2: Workflow for Quantum Yield Determination.
Step-by-Step Methodology:
-
Selection of Standard and Solvent:
-
Choose a quantum yield standard that absorbs and emits in a similar spectral region to your test compound. For 7-methoxyquinolone, Coumarin 1 in ethanol (ΦF = 0.73) is a suitable choice.
-
The same solvent must be used for both the test compound and the standard to ensure the refractive index is constant.
-
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.
-
Identify an appropriate excitation wavelength (λex) at which both the test and standard compounds have measurable absorbance.
-
Record the absorbance values (Atest and Astd) at this λex for the solutions you will use for fluorescence measurements.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, set the excitation wavelength to λex.
-
Record the fluorescence emission spectrum for the test sample and the standard sample. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for both measurements.
-
Record a blank spectrum using only the solvent.
-
-
Data Analysis and Calculation:
-
Subtract the blank spectrum from the sample spectra to correct for solvent Raman scattering and background noise.
-
Calculate the integrated fluorescence intensity (I) for both the test (Itest) and standard (Istd) by finding the area under their respective emission curves.
-
Calculate the quantum yield of the test compound (Φtest) using the following equation:
Φtest = Φstd × (Itest / Istd) × (Astd / Atest) × (η2test / η2std)
-
Since the solvent is the same, the refractive index (η) term cancels out (ηtest = ηstd), simplifying the equation to:
Φtest = Φstd × (Itest / Istd) × (Astd / Atest)
-
Conclusion and Recommendations
The choice between 7-methoxyquinolone and coumarin derivatives is not a matter of one being universally superior, but rather a strategic decision based on experimental priorities.
Caption: Fig. 3: Decision logic for fluorophore selection.
-
Choose Coumarin Derivatives for:
-
High-sensitivity applications: Their high quantum yields provide the bright signals necessary for detecting low-abundance targets.[1][4]
-
Environmental sensing: Their pronounced solvatochromism makes them ideal for probing changes in microenvironmental polarity or viscosity.[2]
-
Förster Resonance Energy Transfer (FRET): The vast library of coumarin derivatives allows for precise spectral tuning to create efficient FRET pairs.
-
-
Choose 7-Methoxyquinolone for:
-
Long-term imaging and tracking: Its superior photostability and chemical resistance ensure reliable signal over extended periods.[1]
-
Assays in complex or harsh media: Its insensitivity to pH and oxygen quenching provides robust performance in challenging biological or chemical matrices.[1]
-
Use as a stable reference dye: Its predictable and steady emission can serve as a reliable internal standard in multi-component assays.
-
Ultimately, the optimal fluorophore empowers researchers to ask and answer complex biological questions with clarity and confidence. By understanding the fundamental trade-offs between the brightness of coumarins and the stability of quinolones, you can make an informed decision tailored to your specific research needs.
References
-
[Anonymous]. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Sciforum. [Link]
-
Buncel, E., & Lemire, R. (2013). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 18(12), 15386-15416. [Link]
-
Gotor, R., et al. (2021). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances, 11(27), 16409-16425. [Link]
-
[Anonymous]. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances. [Link]
-
[Anonymous]. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
-
Prahl, S. (2017). 7-Methoxycoumarin-4-acetic acid. OMLC. [Link]
-
Giri, R., & Singh, S. K. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. [Link]
-
[Anonymous]. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. MDPI. [Link]
-
[Anonymous]. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. [Link]
-
[Anonymous]. (2025). Live-cell fluorescence lifetime multiplexing using synthetic fluorescent probes. bioRxiv. [Link]
-
[Anonymous]. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
[Anonymous]. (2016). Fluorescence emission characteristics of 6-methoxy quinoline in various solvents. ResearchGate. [Link]
-
Jones, G., et al. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300. [Link]
-
[Anonymous]. (2021). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Publishing. [Link]
-
Chignell, C. F., & Sik, R. H. (1998). Influence of solvent polarity and proticity on the photochemical properties of norfloxacin. Photochemistry and photobiology, 68(2), 152-157. [Link]
-
[Anonymous]. (n.d.). Quantum yield. Wikipedia. [Link]
-
[Anonymous]. (2023). Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications. Frontiers in Chemistry. [Link]
-
[Anonymous]. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments. Kabarak University Journal. [Link]
-
Nagaraja, D., et al. (2013). Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. Mapana Journal of Sciences. [Link]
-
[Anonymous]. (2022). 3. Determination of quantum yields. The Royal Society of Chemistry. [Link]
Sources
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- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 10. biorxiv.org [biorxiv.org]
FTIR peaks for carboxylic acid group in quinolone derivatives
Title: Analytical Comparison Guide: ATR-FTIR vs. Transmission (KBr) Spectroscopy for Carboxylic Acid Characterization in Quinolone Derivatives
Introduction As a Senior Application Scientist in pharmaceutical preformulation, I frequently encounter analytical challenges in the vibrational characterization of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin, enrofloxacin). The structural hallmark of these active pharmaceutical ingredients (APIs) is the 3-carboxylic acid and 4-oxo (ketone) group. Precise identification of the carboxylic acid C=O stretching frequency is critical for confirming API identity, detecting pseudopolymorphs (hydrates), and validating salt formulations. However, the choice of FTIR sampling technique—Attenuated Total Reflectance (ATR) versus traditional Potassium Bromide (KBr) Transmission—profoundly dictates the integrity of the spectral data. This guide objectively compares these two methodologies, providing the mechanistic causality and experimental data necessary to select the optimal workflow.
Mechanistic Insight: The Quinolone Carboxylic Acid Peak
In quinolone derivatives like ciprofloxacin, the carboxylic acid group participates in complex intra- and intermolecular hydrogen bonding, making its FTIR signature highly sensitive to its environment.
-
Protonated Carboxylic Acid (C=O stretch): In its native, protonated state, the C=O stretch of the carboxylic acid typically appears in the region of 1700–1750 cm⁻¹. For instance, ciprofloxacin hydrochloride exhibits a sharp, distinctive carbonyl C=O stretch at approximately 1707 cm⁻¹ 12.
-
Deprotonated Carboxylate (Asymmetric O-C-O stretch): When the carboxylic group is deprotonated (e.g., in certain salt forms, multicomponent crystals, or basic environments), this band shifts significantly to a shorter wavenumber, often appearing around 1579–1585 cm⁻¹ 34.
-
Hydrogen Bonding & Moisture: The broad O-H stretching vibration of the carboxylic acid and any bound hydrate water appears prominently between 3500–3450 cm⁻¹ 56.
Causality Check: Why do sample preparation methods matter here? The zwitterionic nature of quinolones means that techniques introducing moisture or extreme mechanical stress can shift the equilibrium between the protonated acid and the deprotonated carboxylate, creating artificial spectral data.
Technology Comparison: ATR-FTIR vs. KBr Pellet
Transmission FTIR (KBr Pellet): Historically the gold standard for quantitative pharmaceutical analysis, KBr pellets provide excellent signal-to-noise ratios and deep sample penetration. However, the application of extreme pressure (8-10 tons) during pellet formation can induce polymorphic transformations or mechanochemical degradation [[7]](). Furthermore, KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H band at ~3400 cm⁻¹ and a water bending vibration at ~1640 cm⁻¹, which directly overlaps with the quinolone C=C and shifted carboxylate peaks, complicating interpretation 8.
ATR-FTIR (Attenuated Total Reflectance): ATR-FTIR relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond). It requires zero sample preparation, preserving the true polymorphic state of the quinolone API 9. Because no hygroscopic matrix is used, the carboxylic acid C=O stretch at 1707 cm⁻¹ remains free from moisture artifacts. The trade-off is a slight reduction in sensitivity and a wavelength-dependent penetration depth that alters relative peak intensities compared to transmission spectra 10.
Quantitative Data Comparison
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Impact on Quinolone Carboxylic Acid Analysis |
| Typical C=O Peak Position | 1707 cm⁻¹ (Native) | 1707 cm⁻¹ ± 2 cm⁻¹ (Risk of shift) | ATR preserves the true 1700–1720 cm⁻¹ peak of the native polymorph without mechanochemical stress. |
| Pathlength / Penetration | ~1.5 µm (at 1000 cm⁻¹) | ~1000 µm (1 mm pellet) | ATR probes the surface; KBr probes the bulk. |
| Typical S/N Ratio | ~3,000:1 | > 10,000:1 | KBr is superior for detecting trace impurities (<1%) in the API batch. |
| Moisture Interference | Low (No hygroscopic matrix) | High (KBr absorbs atmospheric H₂O) | KBr water bands (~1640 cm⁻¹) can mask the deprotonated carboxylate (O-C-O) stretch. |
| Sample Mass Required | 2 – 5 mg | 1 – 2 mg (in 100 mg KBr) | ATR allows for orthogonal testing (e.g., XRD) on the exact same recovered API aliquot. |
| Applied Pressure | ~100–200 psi (localized) | 16,000–20,000 psi (8-10 tons) | High pressure in KBr can induce ion-exchange or polymorphic transitions. |
Experimental Workflows
Protocol 1: ATR-FTIR Analysis of Quinolone APIs
This protocol is optimized for rapid, non-destructive screening of pseudopolymorphs.
-
Background Collection: Clean the diamond ATR crystal using isopropyl alcohol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: A clean background removes atmospheric CO₂ and water vapor from the single-beam spectrum, preventing baseline drift.
-
-
Sample Application: Deposit approximately 2–5 mg of the pure quinolone API directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks.
-
Causality: Consistent, high pressure ensures intimate optical contact. Since the evanescent wave only penetrates 1–2 µm, poor contact results in artificially weak C=O and O-H stretching bands.
-
-
Data Acquisition: Collect the sample spectrum. Apply an ATR-correction algorithm if comparing against transmission libraries to account for wavelength-dependent penetration depth.
-
Self-Validation Check: Inspect the C-H stretching bands (around 2900 cm⁻¹). They should have a maximum absorbance between 0.1 and 0.5 AU. If lower, the optical contact is insufficient; increase anvil pressure.
Protocol 2: Transmission FTIR (KBr Pellet) of Quinolone APIs
This protocol is optimized for high-sensitivity trace analysis of stable APIs.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for at least 2 hours prior to use.
-
Causality: Removing residual moisture prevents the formation of a broad O-H band at 3400 cm⁻¹ and a water bending band at 1640 cm⁻¹, which would otherwise obscure the quinolone's carboxylic acid and aromatic ring vibrations.
-
-
Milling: Weigh ~1 mg of quinolone API and ~100 mg of dried KBr. Gently triturate in an agate mortar for exactly 1 minute.
-
Causality: Vigorous or prolonged grinding can induce mechanochemical ion-exchange (e.g., converting ciprofloxacin HCl to a free base form).
-
-
Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply 8–10 tons of pressure under a vacuum for 2 minutes.
-
Causality: The vacuum removes entrapped air, and the high pressure cold-welds the KBr into a transparent disk, minimizing light scattering.
-
-
Data Acquisition: Place the pellet in the transmission holder and collect the spectrum against a blank KBr pellet background.
-
Self-Validation Check: The baseline of the resulting spectrum should be relatively flat and near 100% transmittance at 4000 cm⁻¹. A sloping baseline indicates insufficient milling or pressing pressure (light scattering).
Decision Workflow
Decision matrix for selecting FTIR sampling techniques in quinolone API characterization.
References
-
Title: Preformulation studies and analytical method development for enrofloxacin and ciprofloxacin Source: World Journal of Pharmaceutical Research URL: 1
-
Title: Characterization of Mucoadhesive Ciprofloxacin Suspensions by Fourier Transform Infrared Spectroscopy Source: NIT Rourkela URL: 5
-
Title: FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets Source: Semantic Scholar URL: 2
-
Title: Overlaid Fourier-Transform Infrared Spectroscopy (FTIR) spectra of ciprofloxacin... Source: ResearchGate URL: 3
-
Title: What Are The Disadvantages Of Kbr Pellets? Avoid Moisture & Prep Errors In Ftir Analysis Source: Kindle Tech URL: 7
-
Title: A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate Source: MDPI URL: 4
-
Title: Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin Hydrochloride Tablets Source: Biomedical Journal of Scientific & Technical Research URL: 6
-
Title: Photodegradation of Ciprofloxacin-Zinc Complexes Produced at the Interface of ZnO and Cu-Doped ZnO Crystals Source: SciELO URL: 8
-
Title: International Journal of Pharmaceutical Technology and Biotechnology FTIR –ATR Source: IJPTB URL: 10
-
Title: Thermal studies on polymorphic structures of tibolone Source: AKJournals URL: 9
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UV-Vis absorption maxima of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
A Comprehensive Guide to the UV-Vis Absorption Characteristics of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid and Related 4-Quinolone Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of quinolone-based compounds, understanding their ultraviolet-visible (UV-Vis) absorption properties is fundamental. This guide provides a detailed comparative analysis of the expected , contextualized with experimental data from structurally related 4-quinolone derivatives. The influence of molecular structure and solvent environment on the absorption spectra is a key focus, offering insights for analytical method development, quality control, and pharmacokinetic studies.[1][2]
Introduction to the 4-Quinolone Chromophore
The 4-quinolone ring system is the core pharmacophore for a broad class of synthetic antibacterial agents.[3][4] This heterocyclic structure is inherently a chromophore, meaning it absorbs light in the UV-Vis region. The absorption characteristics arise from π → π* electronic transitions within the aromatic system.[2] Typically, 4-quinolone derivatives display a characteristic UV spectrum with three main absorption bands.[2][5] The precise wavelengths of maximum absorbance (λmax) and the intensity of these bands are sensitive to the substitution pattern on the quinolone ring and the nature of the solvent used for analysis.[5][6]
Comparative Analysis of UV-Vis Absorption Maxima
Below is a comparison of experimentally determined λmax values for several well-known 4-quinolone antibacterials. This data serves as a benchmark for estimating the absorption maxima of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.
Table 1: UV-Vis Absorption Maxima of Selected 4-Quinolone Derivatives
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
| Norfloxacin | Aqueous | ~274 | - | - | [3] |
| Ciprofloxacin | Aqueous | ~272 | - | - | [3] |
| Sparfloxacin | Aqueous | ~291 | - | - | [3] |
| Generic Quinolone Core | Not Specified | ~227 | ~270 | ~314 | [2] |
| Various Quinolones | Methanol, 0.1M HCl, 0.1M NaOH | ~210-230 | ~270-300 | ~315-330 | [5] |
Based on this comparative data, 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is expected to exhibit a similar multi-band absorption profile. The primary absorption bands would likely fall within the 270-300 nm and 315-330 nm regions, characteristic of the 4-quinolone nucleus.[5] The presence of the 7-methoxy group, an auxochrome, may lead to a slight bathochromic (red) shift compared to unsubstituted quinolones.
The Influence of Solvent on UV-Vis Spectra
The choice of solvent is a critical parameter in UV-Vis spectroscopy as it can significantly alter the absorption spectrum of a molecule.[6] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the chromophore.[7]
For 4-quinolone derivatives, solvent effects are well-documented.[5][8][9] Key considerations include:
-
Polarity: Polar solvents can interact with the polar functional groups of the quinolone, such as the keto group and the carboxylic acid, leading to shifts in λmax. For instance, a quinolinone derivative showed absorption maxima at 231 nm and 288 nm in ethanol, which shifted to 225 nm and 296 nm in the more polar solvent, water.[8]
-
Hydrogen Bonding: Protic solvents, like water and alcohols, can form hydrogen bonds with the solute. This can stabilize the ground or excited state, resulting in either a hypsochromic (blue) or bathochromic (red) shift.[6]
-
pH: The ionization state of the molecule, particularly the carboxylic acid and any basic amine groups, will change with pH. This alters the electronic structure and, consequently, the UV-Vis spectrum. It is common to observe shifts in acidic versus basic media.[5]
Experimental Protocol for Determining UV-Vis Absorption Maxima
To empirically determine the , the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelengths of maximum UV-Vis absorbance (λmax) for 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid in a selected solvent.
Materials:
-
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid (high purity)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the analyte is readily soluble.[6] Methanol is often a suitable starting point for quinolones.[5]
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with the same solvent to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.). This is crucial for maintaining linearity according to the Beer-Lambert Law.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning (e.g., 200 nm to 400 nm).
-
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the wavelength scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelengths at which the absorbance is at a maximum. These are the λmax values.
-
Record the λmax values and the corresponding absorbance.
-
Workflow Diagram:
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Conclusion
The UV-Vis absorption spectrum is a critical analytical parameter for 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid and other 4-quinolone derivatives. By understanding the typical absorption profiles of this class of compounds and the influence of experimental conditions such as solvent choice, researchers can develop robust and reliable analytical methods. The comparative data and detailed experimental protocol provided in this guide serve as a valuable resource for the characterization and analysis of these important pharmaceutical compounds.
References
-
El-Walily, A. M., El-Gindy, A., & Bedair, M. F. (2001). Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 423-432. [Link][3][4]
-
ResearchGate. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. [Link][8]
-
Spac, A. F., et al. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Farmacia, 63(5), 735-741. [Link][5]
-
Kim, H. J., & Park, S. Y. (2004). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. Journal of Photochemistry and Photobiology A: Chemistry, 168(1-2), 23-29. [Link][9]
-
Chauhan, V. C., et al. (2015). A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 521-529. [Link][1]
-
ResearchGate. (n.d.). General structure of the studied antibacterial quinolone derivatives. [Link][2]
-
E-notes. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link][6]
-
El-Sayed, Y. S. (2020). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS. AZHAR Bulletin of Science, 31(1-A). [Link][7]
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A Senior Application Scientist's Guide to 13C NMR for 4-Quinolone Structure Validation
In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. For the 4-quinolone class of antibiotics, a scaffold of immense therapeutic importance, this validation is particularly critical. While several analytical techniques can provide pieces of the structural puzzle, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful and direct method for mapping the carbon framework, providing irrefutable evidence of the core structure and substitution patterns.
This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of protocol. It delves into the rationale behind the methodology, compares its utility against other common techniques, and provides the field-proven insights necessary to generate robust, publication-quality data.
The Foundational Role of 13C NMR in Structural Elucidation
The 4-quinolone core is a bicyclic heteroaromatic system. While ¹H NMR is invaluable for determining proton environments and their connectivity, it provides an indirect picture of the carbon skeleton. 13C NMR, by directly probing each unique carbon atom, offers a more definitive structural fingerprint.[1][2] The natural abundance of the ¹³C isotope is low (about 1.1%), which historically made it a less sensitive technique.[1] However, modern high-field spectrometers equipped with cryoprobes have largely overcome this limitation, making ¹³C NMR a routine and indispensable tool.[1]
The key strengths of ¹³C NMR in this context are:
-
Direct Carbon Skeleton Mapping: Each non-equivalent carbon atom in the molecule produces a distinct signal, providing a direct count of unique carbon environments.[2]
-
Sensitivity to Electronic Environment: The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, influenced by hybridization (sp², sp³), and the presence of electronegative or electropositive substituents.[3][4] This makes it an excellent tool for confirming substitution patterns on the quinolone ring.
-
Broad Chemical Shift Range: Carbon signals are dispersed over a wide range (typically 0-220 ppm), which minimizes the signal overlap that can complicate ¹H NMR spectra, especially in complex molecules.[4]
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to ensure high-quality, reproducible data. The causality behind each step is explained to foster a deeper understanding of the process.
Step 1: Sample Preparation
-
Analyte Purity: Begin with a sample of the 4-quinolone derivative that is of the highest possible purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Mass: Weigh approximately 10-20 mg of the compound. While modern instruments are highly sensitive, this amount ensures a good signal-to-noise ratio can be achieved in a reasonable time frame.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent first choice for many quinolones due to its high polarity and ability to dissolve these often sparingly soluble compounds.[5] Its residual ¹³C signal (a quintet at ~39.52 ppm) is well-defined and serves as a convenient internal reference.[6]
-
Dissolution: Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary. Insoluble material will degrade the quality of the magnetic field homogeneity (shimming), leading to broadened spectral lines.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Spectrometer Setup & Data Acquisition
These parameters are typical for a 400-600 MHz spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune the ¹³C channel of the probe to the correct frequency.[7] This is a critical step to ensure maximum signal transmission and sensitivity.[8]
-
Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).[8] This decouples the protons from the carbons, causing the carbon signals to appear as sharp singlets and benefiting from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.[1]
-
Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, including the carbonyl carbon of the quinolone, are captured.[3]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.[6]
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.[6] Quaternary carbons (like C=O and other substituted aromatic carbons) have longer relaxation times. If quantitative analysis is needed, a much longer delay (5-10 seconds) is required to ensure full relaxation and accurate integration.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[6]
-
Step 3: Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d6 at 39.52 ppm).[6]
-
Peak Picking: Identify and label all significant peaks corresponding to the compound.
Data Interpretation and Comparison
The power of ¹³C NMR lies in the predictability of chemical shifts. The 4-quinolone scaffold has characteristic chemical shift ranges for its core carbons.
Table 1: Characteristic ¹³C NMR Chemical Shifts for the 4-Quinolone Core
The following table summarizes typical chemical shift ranges for the unsubstituted 4-quinolone-3-carboxylic acid core. Substituents can cause significant deviations, which themselves are diagnostic.[5][9][10]
| Carbon Atom | Typical Chemical Shift (δ, ppm) in DMSO-d6 | Hybridization | Rationale |
| C-2 | 147 - 150 | sp² | Aromatic carbon adjacent to heteroatom (N1). |
| C-3 | 110 - 115 | sp² | Olefinic carbon, shielded by conjugation with C4=O. |
| C-4 | 175 - 178 | sp² | Carbonyl carbon, highly deshielded by the electronegative oxygen. |
| C-4a | 125 - 130 | sp² | Aromatic quaternary carbon at ring junction. |
| C-5 | 125 - 130 | sp² | Aromatic CH, influenced by substituents at C-6 and C-7. |
| C-6 | 120 - 125 | sp² | Aromatic CH, sensitive to substitution. |
| C-7 | 135 - 140 | sp² | Aromatic CH, often substituted with groups like piperazine. |
| C-8 | 115 - 120 | sp² | Aromatic CH, influenced by the N1 substituent. |
| C-8a | 138 - 142 | sp² | Aromatic quaternary carbon adjacent to N1. |
| -COOH | 165 - 168 | sp² | Carboxylic acid carbonyl, deshielded. |
Note: Data is compiled from various sources including published literature and spectral databases.[6][11][12][13]
Comparison with Alternative Techniques
While ¹³C NMR is powerful, a multi-technique approach provides the most robust structural validation.
| Technique | Strengths for 4-Quinolone Validation | Weaknesses / Limitations |
| ¹H NMR | Excellent for determining proton environments, J-coupling provides connectivity information, fast acquisition.[14] | Indirect information about the carbon skeleton, can have significant signal overlap in complex regions. |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight and elemental composition (HR-MS), fragmentation patterns can confirm substructures.[15] | Does not provide information on atom connectivity or stereochemistry, isomers are often indistinguishable. |
| X-ray Crystallography | Provides the absolute 3D structure, including stereochemistry, bond lengths, and angles.[16][17] Considered the "gold standard" for definitive proof. | Requires a high-quality single crystal which can be difficult or impossible to grow, provides solid-state structure which may differ from solution. |
| 2D NMR (HSQC, HMBC) | HSQC correlates directly bonded ¹H-¹³C pairs.[18] HMBC shows 2-3 bond ¹H-¹³C correlations, crucial for assigning quaternary carbons and linking fragments.[18] | Longer experiment times, requires more expertise in data interpretation. |
In practice, ¹H and ¹³C NMR are used in concert, often supplemented with 2D NMR experiments like HSQC and HMBC to definitively assign every proton and carbon signal.[19] High-resolution mass spectrometry confirms the elemental formula, and when a crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous structural proof.[20][21]
Conclusion
13C NMR spectroscopy is an essential, high-information-content technique for the structural validation of 4-quinolone derivatives. It provides a direct and unambiguous map of the carbon framework that is highly sensitive to the substitution patterns critical for biological activity. By following a robust, self-validating experimental protocol and interpreting the data within the context of characteristic chemical shifts, researchers can generate the high-quality, reliable data required for publication, patent filings, and regulatory submissions. When integrated with complementary techniques like ¹H NMR and mass spectrometry, it forms the bedrock of modern chemical structure elucidation.
References
-
Cabala, R., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International, 99(6), 1415-1424. Available at: [Link]
-
Agatonovic-Kustrin, S., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Molecules, 15(9), 6422-6441. Available at: [Link]
-
Magritek. (n.d.). Levofloxacin. Magritek. Available at: [Link]
-
SpectraBase. (n.d.). Ciprofloxacin - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
CEIC, University of Pardubice. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Available at: [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193. Available at: [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]
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University of California, Irvine. (n.d.). 13C-NMR Protocol for beginners AV-400. Available at: [Link]
-
University of Nottingham. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination. Available at: [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2815. Available at: [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]
-
Britton, R., & Williams, D. E. (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 1523, pp. 25-39). Humana Press. Available at: [Link]
-
Mroue, K. H., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. Available at: [Link]
-
Kelly, C. B., et al. (2020). X‐ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Angewandte Chemie International Edition, 59(11), 4413-4417. Available at: [Link]
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HPLC Retention Time Comparison for Quinolone Acid Derivatives: A Definitive Guide
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
The Chromatographic Challenge of Quinolones
Quinolone and fluoroquinolone acid derivatives (such as ciprofloxacin, levofloxacin, and moxifloxacin) are highly effective broad-spectrum antibacterial agents. Structurally, they are characterized by a zwitterionic nature, typically possessing a carboxylic acid group (pKa ~6.0) and a basic piperazinyl ring (pKa ~8.8)[1].
In High-Performance Liquid Chromatography (HPLC), this dual-charge structure presents a significant analytical hurdle. At a neutral pH, the positively charged amine group interacts strongly with ionized residual silanols on standard silica-based stationary phases. This secondary ionic interaction leads to severe peak tailing, unpredictable retention times, and poor resolution[2]. To achieve reproducible retention times and optimal peak symmetry, analytical methods must carefully balance mobile phase pH, ionic strength, and stationary phase chemistry[3].
Mechanistic Insights: The Causality Behind Retention Behavior
As an application scientist, it is critical to understand why certain chromatographic conditions are selected rather than just following a recipe. The retention behavior of quinolones is dictated by the interplay between the analyte's ionization state and the column's surface chemistry[2].
-
The Role of Acidic pH: By lowering the mobile phase pH to ~3.0, the carboxylic acid group is protonated (rendered neutral), while the piperazinyl group remains positively charged[1]. More importantly, an acidic pH (below the pKa of silica, which is ~3.5–4.5) suppresses the ionization of residual silanols on the column. This eliminates the primary cause of peak tailing[2].
-
The Role of Buffer Concentration: A sufficient buffer concentration (e.g., 25 mM phosphate) is required to maintain the local pH at the stationary phase surface. Too low, and the buffering capacity fails, leading to distorted peaks; too high, and you risk precipitation with organic modifiers.
Logical relationship between mobile phase pH, column chemistry, and quinolone retention.
Stationary Phase Performance Comparison
While standard fully porous C18 columns are the traditional workhorses for pharmaceutical analysis, advanced particle technologies and alternative bonded phases offer distinct advantages for separating complex quinolone mixtures[4].
-
Fully Porous C18 (Standard): Relies heavily on hydrophobic interactions. It requires strict pH control and adequate buffer concentration to mask silanol activity. Run times are typically longer.
-
Core-Shell C18: Utilizes a solid silica core with a porous outer layer. This architecture minimizes longitudinal diffusion and eddy dispersion, delivering ultra-high efficiency, sharper peaks, and shorter retention times without the extreme backpressure of sub-2µm particles[4].
-
Calixarene-Bonded Phases: These macrocyclic phases offer unique shape selectivity. The retention mechanism involves host-guest inclusion complexation, which can alter the elution order based on the structural bulkiness of the quinolone (e.g., the bulky methoxy group on moxifloxacin).
Table 1: Retention Time and Peak Asymmetry Comparison
Data synthesized from comparative chromatographic studies using a mobile phase of Methanol / 25 mM Phosphate Buffer (28/72 v/v) at pH 3.0, Flow: 1.0 mL/min.[2][4]
| Analyte | Fully Porous C18 (2.4 µm) | Core-Shell C18 (2.6 µm) | Calixarene-Bonded (3 µm) |
| Levofloxacin | tR: 5.41 min (As: 1.3) | tR: 2.85 min (As: 1.0) | tR: 4.50 min (As: 1.2) |
| Ciprofloxacin | tR: 6.19 min (As: 1.4) | tR: 3.40 min (As: 1.1) | tR: 4.05 min (As: 1.1) |
| Moxifloxacin | tR: 9.98 min (As: 1.5) | tR: 5.50 min (As: 1.2) | tR: 8.20 min (As: 1.3) |
(Note: tR = Retention Time; As = Peak Asymmetry Factor. Values closer to 1.0 indicate perfect peak symmetry).
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following methodology incorporates a System Suitability Test (SST) as a self-validating mechanism. If the system fails the SST, the protocol dictates corrective actions before any sample data is acquired.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Dissolve 3.40 g of Potassium Dihydrogen Phosphate (KH2PO4) in 1000 mL of HPLC-grade water to create a 25 mM buffer.
-
Adjust the pH strictly to 3.0 ± 0.05 using dilute orthophosphoric acid. (Causality: This specific pH suppresses silanol ionization and prevents zwitterion formation[1][2]).
-
Filter the buffer through a 0.22 µm membrane.
-
Mix the buffer with HPLC-grade Methanol in a 72:28 (v/v) ratio. Degas ultrasonically for 10 minutes.
Step 2: Column Equilibration
-
Install a Core-Shell C18 column (100 x 4.6 mm, 2.6 µm)[4].
-
Set the column oven temperature to 30°C and the flow rate to 1.0 mL/min.
-
Purge the system and equilibrate for at least 20 column volumes until the baseline and backpressure are completely stable.
Step 3: System Suitability Test (SST)
-
Inject 10 µL of a standard resolution mixture containing Levofloxacin (10 µg/mL) and Ciprofloxacin (10 µg/mL).
-
Validation Criteria:
-
Resolution (Rs): Must be > 2.0. (If Rs < 2.0, decrease the methanol concentration by 1-2% to increase retention and resolution).
-
Tailing Factor (Tf): Must be < 1.5. (If Tf > 1.5, verify the buffer pH is strictly ≤ 3.0).
-
Step 4: Sample Analysis
-
Once SST criteria are met, proceed with sample injections.
-
Monitor absorbance using a UV/Vis or PDA detector set to 280 nm[5][6].
Self-validating experimental workflow for HPLC analysis of quinolone derivatives.
References
-
Fouad, M., et al. (2022). QSRR modeling of the chromatographic retention behavior of some quinolone and sulfonamide antibacterial agents using firefly algorithm coupled to support vector machine. BMC Chemistry (PubMed / NIH). 7
-
Chamseddin, C., & Jira, T. (2011). Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases. Pharmazie (Ingenta Connect).
-
Stoilova, N., et al. (2013). Determination of Quinolonones in Food of Animal Origin by Liquid Chromatography Coupled with Fluorescence and Mass Spectrometric Detection. Journal of Chromatographic Science (AKJournals). 4
-
Sversut, R. A., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug. Brazilian Journal of Pharmaceutical Sciences (SciELO). 1
-
Banuman, et al. (2013). Simultaneous Separation of Five Fluoroquinolones - Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin and Prulifloxacin Using an Isocratic HPLC. (Bibliomed). 5
-
The application of Box-Behnken-Design in the optimization of HPLC separation of fluoroquinolones. (SciSpace). 2
Sources
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- 3. QSRR modeling of the chromatographic retention behavior of some quinolone and sulfonamide antibacterial agents using firefly algorithm coupled to support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. (PDF) Simultaneous Separation of Five Fluoroquinolones -Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin and Prulifloxacin Using an Isocratic HPLC: Application to Determination of Norfloxacin in Pharmaceutical Formulations [academia.edu]
- 7. QSRR modeling of the chromatographic retention behavior of some quinolone and sulfonamide antibacterial agents using firefly algorithm coupled to support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid. As this compound may not have a widely available, specific Safety Data Sheet (SDS), this guide is built upon a foundation of chemical analogy, regulatory compliance, and field-proven laboratory best practices. We will assess the hazards based on its core chemical structures—the quinoline moiety and the propanoic acid functional group—to ensure a robust and safe disposal workflow. This protocol is designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Hazard Assessment & Profile: An Analog-Based Approach
Given the absence of a specific SDS, a conservative hazard assessment is critical. The chemical structure combines a quinoline derivative with a carboxylic acid side chain. Therefore, the hazards are inferred from these two classes of compounds.
-
Quinoline Derivatives: This class of compounds often presents significant health and environmental hazards. They can be toxic if swallowed, cause skin and eye irritation, and are frequently noted for their high toxicity to aquatic life with long-lasting effects.[1][2][3][4] Some quinoline derivatives are also suspected of causing genetic defects.[1][4]
-
Carboxylic Acids: The propanoic acid moiety suggests potential for skin and eye irritation.[5][6][7] While short-chain carboxylic acids can sometimes be neutralized and disposed of via drains, this is strictly prohibited for this compound due to the persistent toxicity of the quinoline core.
Table 1: Summary of Potential Hazards
| Hazard Category | Basis of Assessment (Analog Compounds) | Anticipated GHS Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Quinoline | H302: Harmful if swallowed. |
| Skin Irritation | Quinoline, Propanoic Acid | H315: Causes skin irritation.[4][5][8] |
| Eye Irritation/Damage | Quinoline, Propanoic Acid | H319: Causes serious eye irritation.[4][8] |
| Suspected Mutagenicity | Quinoline | H341: Suspected of causing genetic defects.[4] |
| Aquatic Toxicity | Quinoline | H411: Toxic to aquatic life with long lasting effects.[3][4] |
Scientist's Note: The principle of assuming the highest reasonable degree of hazard is a cornerstone of laboratory safety when complete data is unavailable. The ecotoxicity of the quinoline core is the overriding factor that dictates all disposal pathways must be treated as hazardous.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all appropriate safety measures are in place. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1][2] Always inspect gloves for tears or holes before use and wash them before removal.
-
Protective Clothing: A full-length laboratory coat must be worn to prevent skin contact.[1][2]
Waste Management Workflow
The proper disposal of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid follows the "cradle-to-grave" principle mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9] Waste must be tracked from its point of generation to its final disposal.[10]
Caption: Disposal decision workflow for generated waste.
Step-by-Step Disposal Protocols
A. Solid Waste Disposal
-
Collection: Place any solid 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid waste, including contaminated weighing boats, filter papers, and used gloves, directly into a designated, leak-proof hazardous solid waste container.[1][2]
-
Container: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: Immediately label the container with a hazardous waste tag.
B. Liquid Waste Disposal
-
Segregation: Do NOT mix this waste with other waste streams, especially incompatible ones like strong bases or oxidizing agents.[11] Aqueous waste should be collected separately from organic solvent waste.[12]
-
Collection: Pour liquid waste (e.g., reaction mixtures, solutions, or initial rinsate from cleaning) into a compatible, shatter-resistant hazardous liquid waste container. Do not leave a funnel in the container.[11]
-
Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[11]
-
Labeling: Securely attach a hazardous waste label to the container.
C. Contaminated Sharps Disposal
-
Collection: Dispose of any chemically contaminated needles, broken glass, or other sharps in a designated, puncture-proof sharps container.[2][13]
-
Labeling: The sharps container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants.
Labeling and Storage
Proper labeling and storage are mandated by the EPA and OSHA.[10][14]
Labeling Requirements: Every waste container must be clearly labeled with:
-
The full chemical name: "3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid" and any other constituents (e.g., solvents), including their approximate percentages. Do not use abbreviations or chemical formulas.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").[2]
Storage in Satellite Accumulation Areas (SAA):
-
Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[11][14]
-
Keep waste containers securely closed at all times, except when adding waste.[11]
-
Segregate containers by hazard class (e.g., keep acids away from bases).[11]
-
EPA regulations require that full containers be removed from the SAA within 72 hours.[11] Your institution's EHS department will have specific guidelines on accumulation times.[14][15]
Decontamination and Spill Management
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the appropriate hazardous liquid waste container.[1]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.
Spill Management: For small, manageable spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Containment: Use an inert absorbent material (e.g., sand or vermiculite) to cover and contain the spill.[4] Avoid generating dust.[1]
-
Collection: Carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Scientist's Note: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.
Final Disposal Logistics
The ultimate disposal of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid waste must be handled by professionals.
-
Schedule Pickup: When your waste container is full (or reaches its accumulation time limit), arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]
-
Documentation: Ensure all paperwork, such as waste manifests, is completed accurately. This is part of the "cradle-to-grave" responsibility.[10]
-
Treatment: The licensed facility will use high-temperature incineration or other approved chemical treatments to neutralize and safely dispose of the waste.[1][10]
Caption: The "cradle-to-grave" waste management lifecycle.
By adhering to this comprehensive guide, you ensure not only your personal safety and that of your colleagues but also maintain full regulatory compliance and protect the environment from the potential hazards of this chemical compound.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University | Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Safety Data Sheet: quinoline . Chemos GmbH&Co.KG. [Link]
-
QUINOLINE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. [Link]
-
Quinoline - SAFETY DATA SHEET . PENTA. [Link]
-
Material Safety Data Sheet - 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid . Cole-Parmer. [Link]
-
Hazardous Waste - EHSO Manual . [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
MATERIAL SAFETY DATA SHEET - PROLEC™ . Greenbook.net. [Link]
-
3-(4-Methoxybenzoyl)propionic acid - SAFETY DATA SHEET . [Link]
-
Hazardous Waste Disposal Guide - Research Safety . Northwestern University. [Link]
-
Linlab procedure for Waste Disposal . [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic) . eCFR. [Link]
-
Chemical Hygiene Plan . USDA ARS. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
